Product packaging for Ivabradine, (+/-)-(Cat. No.:CAS No. 148870-59-1)

Ivabradine, (+/-)-

Cat. No.: B15191072
CAS No.: 148870-59-1
M. Wt: 468.6 g/mol
InChI Key: ACRHBAYQBXXRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivabradine, (+/-)- is a useful research compound. Its molecular formula is C27H36N2O5 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ivabradine, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ivabradine, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N2O5 B15191072 Ivabradine, (+/-)- CAS No. 148870-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRHBAYQBXXRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861394
Record name 3-(3-{[(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl](methyl)amino}propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148870-59-1
Record name Ivabradine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148870591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IVABRADINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8ADC441ME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+/-)-Ivabradine on HCN Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivabradine is a heart rate-lowering agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" (If) current.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of (+/-)-Ivabradine on HCN channels, consolidating quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the ivabradine-HCN channel interaction, revealing a novel binding pocket and elucidating the structural basis for its inhibitory action.[3][4] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on HCN channels as therapeutic targets.

Core Mechanism of Action

Ivabradine exerts its therapeutic effect by directly binding to and inhibiting HCN channels, which are crucial for the spontaneous diastolic depolarization in the sinoatrial node of the heart.[2][5] The inhibition of the If current by ivabradine slows the rate of diastolic depolarization, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[5]

The mechanism of ivabradine's action is state-dependent and isoform-specific. It acts as an open-channel blocker of HCN4 , the predominant isoform in the sinoatrial node, meaning it binds to the channel when it is in the open conformation.[1][6] In contrast, it behaves as a closed-channel blocker of HCN1 channels, which are more prevalent in the nervous system.[1][6] Ivabradine accesses its binding site from the intracellular side of the channel.[7][8]

Binding Site and Molecular Interactions

Cryo-EM studies of human HCN1 and rabbit HCN4 channels in complex with ivabradine have revealed the precise binding site.[3][7] Ivabradine binds to a previously unidentified pocket located in the inner vestibule of the channel pore, formed by the interface of the S1, S4, and S5-P-S6 pore domain.[3][9]

Key residues involved in the interaction with ivabradine in HCN4 channels have been identified through mutagenesis and structural studies as Y506, F509, and I510 (numbering may vary slightly between species and isoforms).[9][10] Specifically, Y507 and I511 on the S6 helix are crucial molecular determinants for ivabradine binding within the inner cavity.[7] F510, while not in direct contact with the drug, indirectly influences the block by controlling the position of Y507.[7] The positively charged tertiary amine of ivabradine is thought to interact with the permeating ions within the pore, leading to electrostatic repulsion and subsequent channel block.[7]

Quantitative Data: Ivabradine's Potency on HCN Channels

The inhibitory potency of ivabradine on different HCN channel isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

HCN IsoformSpeciesExpression SystemIC50 (µM)Reference
hHCN4HumanHEK 293 cells2.0[1][6]
hHCN4HumanCHO cells0.5[11]
mHCN1MouseHEK 293 cells0.94[1][6]
WT hHCN4HumanHEK 293 cells2.1[10]
Y506A mutant hHCN4HumanHEK 293 cells57.7[10]
F509A mutant hHCN4HumanHEK 293 cells44.0[10]
I510A mutant hHCN4HumanHEK 293 cells47.7[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of ivabradine on HCN channel currents.

Objective: To measure the inhibitory effect of ivabradine on HCN channel currents and determine its state-dependence.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are cultured and transiently transfected with cDNA encoding the desired human or mouse HCN channel isoform (e.g., hHCN4, mHCN1).[1][11]

  • Cell Preparation: On the day of the experiment, transfected cells are dispersed and plated at low density.[1]

  • Electrophysiological Recordings:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.[12]

    • Patch pipettes are filled with an internal solution typically containing (in mM): 126 K-gluconate, 4 KCl, 4 ATP-Mg, 0.3 GTP-Na2, 10 HEPES, 10 creatine-phosphate (pH 7.25).[12]

    • The external solution (Tyrode's solution) typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4).[1] To isolate HCN currents, blockers for other channels such as BaCl2, MnCl2, NiCl2, and nifedipine can be added.[1]

  • Voltage Protocols:

    • To elicit HCN currents, a series of hyperpolarizing voltage steps are applied from a holding potential (e.g., -35 mV).[1][13]

    • To study use-dependency, repetitive activating and deactivating voltage steps are applied.[13]

  • Drug Application: Ivabradine is applied to the cells via a perfusion system at various concentrations.[1]

  • Data Analysis: The amplitude of the HCN current before and after drug application is measured to determine the percentage of block and calculate the IC50 value.[10]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the high-resolution structure of HCN channels in complex with ivabradine.

Objective: To visualize the binding site and conformational changes of the HCN channel upon ivabradine binding.

Methodology:

  • Protein Expression and Purification: A construct of the human HCN1 channel with a truncated C-terminus is expressed using a Bac-Bac expression system.[3]

  • Complex Formation: Ivabradine is added to the purified HCN1 protein at a final concentration of 1 mM.[3]

  • Grid Preparation and Data Collection:

    • The protein-drug complex is applied to cryo-EM grids and vitrified in liquid ethane.

    • Cryo-EM data is collected using a high-end transmission electron microscope.

  • Image Processing and 3D Reconstruction:

    • The collected micrographs are processed to select single-particle images.

    • These images are then used to reconstruct a high-resolution 3D map of the ivabradine-bound HCN1 channel.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to obtain the final structure.[3]

Visualizations

Signaling Pathway of Ivabradine Action on HCN4 Channels

Caption: Ivabradine's open-channel block mechanism on HCN4 channels.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Cell Culture & Transfection (HCN4) B Whole-Cell Patch-Clamp Setup A->B C Record Baseline HCN4 Current B->C D Perfusion with Ivabradine C->D E Record HCN4 Current with Ivabradine D->E F Data Analysis: % Inhibition & IC50 E->F

Caption: Workflow for analyzing ivabradine's effect using patch-clamp.

Logical Relationship of Ivabradine's State-Dependent Block

State_Dependent_Block cluster_HCN4 HCN4 cluster_HCN1 HCN1 Ivabradine Ivabradine HCN4_open Open State Ivabradine Binding Site Accessible Ivabradine->HCN4_open Binds HCN1_closed Closed State Ivabradine Binding Site Accessible Ivabradine->HCN1_closed Binds HCN4_closed Closed State Binding Site Inaccessible HCN4_open->HCN4_closed Deactivation HCN4_closed->HCN4_open Activation HCN1_open Open State Binding Site Inaccessible HCN1_open->HCN1_closed Deactivation HCN1_closed->HCN1_open Activation

Caption: Ivabradine's differential state-dependent block of HCN4 and HCN1.

References

The Synthesis and Discovery of Racemic Ivabradine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, timeline, and synthetic methodologies for racemic ivabradine. It is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug development and synthesis.

Discovery and Development Timeline

The journey of ivabradine from a fundamental scientific discovery to a clinically approved therapeutic is a testament to the progress of modern pharmacology. The timeline began with the identification of the "funny" current (I_f_) in the sinoatrial node, which laid the groundwork for a novel therapeutic target.

YearEventSignificance
1979 Discovery of the I_f_ current in pacemaker cells of the heart.[1][2]This foundational discovery identified the unique ion current responsible for the spontaneous diastolic depolarization in the sinoatrial node, the heart's natural pacemaker.
~1990s Development of ivabradine by Servier.[1]Servier synthesized and began investigating ivabradine as a selective I_f_ current inhibitor.
2005 European Medicines Agency (EMA) Approval.[3]Ivabradine was first approved for the symptomatic treatment of chronic stable angina pectoris.
2008 Publication of the BEAUTIFUL trial.[4]The Morbidity–Mortality Evaluation of the I_f_ Inhibitor Ivabradine in Patients with Coronary Disease and Left-ventricular Dysfunction (BEAUTIFUL) trial provided significant data on the use of ivabradine in patients with coronary artery disease.
2010 Publication of the SHIFT trial.[1][4]The Systolic Heart Failure Treatment with the I_f_ Inhibitor Ivabradine Trial (SHIFT) demonstrated the benefit of ivabradine in patients with chronic heart failure.
2015 U.S. Food and Drug Administration (FDA) Approval.[5][6]Ivabradine was approved in the United States for the treatment of chronic heart failure.[5][6]

Mechanism of Action: Selective Inhibition of the I_f_ Current

Ivabradine's therapeutic effect stems from its specific and selective inhibition of the I_f_ "funny" current in the sinoatrial (SA) node.[7][8] This current is a mixed sodium-potassium (Na⁺-K⁺) inward current that plays a crucial role in regulating the heart's pacemaker activity.[6][7] The I_f_ current is mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[3][9]

By binding to and blocking HCN channels, ivabradine reduces the slope of spontaneous diastolic depolarization in SA node cells.[8] This action slows the firing rate of the SA node, leading to a dose-dependent reduction in heart rate.[6] A key advantage of ivabradine is its high selectivity for the I_f_ current, with no significant effects on other cardiac ion channels, myocardial contractility, or ventricular repolarization.[10]

Below is a diagram illustrating the signaling pathway of ivabradine's action.

Ivabradine_Mechanism cluster_SANode Sinoatrial (SA) Node Pacemaker Cell HCN_channel HCN4 Channel If_current Funny Current (If) (Na⁺/K⁺ influx) HCN_channel->If_current mediates Depolarization Diastolic Depolarization If_current->Depolarization initiates Action_Potential Action Potential Firing Rate Depolarization->Action_Potential determines Heart_Rate Heart Rate Action_Potential->Heart_Rate controls Ivabradine Ivabradine Ivabradine->HCN_channel Selectively Inhibits

Ivabradine's mechanism of action in the SA node.

Synthesis of Racemic Ivabradine

The synthesis of racemic ivabradine involves the coupling of two key intermediates: 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and racemic N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine. Several synthetic routes have been reported in the literature, primarily in patents. A common approach involves the reductive amination of a benzazepinone derivative with the appropriate amine.

Key Intermediates and Reagents
Intermediate/ReagentRole in Synthesis
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-oneCore heterocyclic scaffold of ivabradine.[11]
(Racemic) N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamineProvides the side chain that is crucial for binding to the HCN channel.
Palladium on carbon (Pd/C)Catalyst for hydrogenation reactions.[5][12]
Sodium borohydride (NaBH₄) or Hydrogen (H₂)Reducing agents for reductive amination.
Various organic solvents (e.g., ethanol, acetonitrile, dichloromethane)Reaction media.[5][12][13]
General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of racemic ivabradine, based on common methods described in the patent literature.

References

A Deep Dive into the Chiral Pharmacology of Ivabradine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Ivabradine, a heart rate-lowering agent, is a cornerstone in the management of chronic stable angina and heart failure. Marketed as a pure S-enantiomer, its pharmacological activity is intrinsically linked to its chirality. This technical guide provides an in-depth exploration of the pharmacological profiles of the S- and R-enantiomers of ivabradine, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Pharmacological Profile: The "Funny" Current Inhibition

Ivabradine exerts its primary therapeutic effect by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (If) in the sinoatrial node of the heart.[1][2] This current is crucial for initiating the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate.[2] By blocking these channels, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent decrease in heart rate without affecting myocardial contractility or ventricular repolarization.[1][3][4]

The S-enantiomer, S-ivabradine (S-16257), is the pharmacologically active form of the drug. The R-enantiomer (R-16260-2) has been shown to have a significantly lower affinity for the If channels.[5]

Table 1: Comparative Potency of Ivabradine Enantiomers on the Funny Current (If)

EnantiomerTargetIC50SpeciesReference
S-Ivabradine (S-16257)If (Funny Current)~2 µMHuman (hHCN4)[6]
R-Ivabradine (R-16260-2)If (Funny Current)Significantly higher than S-enantiomerGuinea PigInferred from qualitative descriptions[5]
Racemic IvabradineIf (Funny Current)2.0 µMHuman (hHCN4)[6]

Off-Target Activities and Enantiomeric Selectivity

While ivabradine is highly selective for HCN channels, it exhibits some off-target effects, particularly at higher concentrations. These interactions are also subject to enantiomeric differences.

Voltage-Gated Sodium Channels (Nav1.5)

Ivabradine has been shown to inhibit cardiac voltage-gated sodium channels (Nav1.5), which could contribute to its anti-arrhythmic properties.[7]

Table 2: Inhibitory Activity of Ivabradine on Nav1.5 Channels

CompoundIC50Species/Cell LineReference
Racemic Ivabradine30 µMHuman (tsA-201 cells)[7][8]
hERG Potassium Channels

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channels is a critical aspect of cardiac safety assessment for any new chemical entity. Ivabradine has been reported to interact with hERG channels.

Quantitative IC50 data for the individual enantiomers of ivabradine on hERG channels were not found in the reviewed literature. However, it is acknowledged that ivabradine carries a risk for QT-interval prolongation, which is commonly associated with hERG channel inhibition.[7]

Signaling Pathways and Mechanisms

The primary mechanism of action of ivabradine involves the direct blockade of the HCN channel pore from the intracellular side.[3] This binding is state-dependent, with a higher affinity for the open state of the channel.[6]

Ivabradine_Signaling_Pathway Ivabradine S-Ivabradine HCN4 HCN4 Channel (Open State) Ivabradine->HCN4 Binds to intracellular pore If_current Funny Current (If) (Na+/K+ influx) Diastolic_Depolarization Diastolic Depolarization Rate HCN4->Diastolic_Depolarization Inhibits If_current->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines

Figure 1: Simplified signaling pathway of S-Ivabradine's action on heart rate.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for If Measurement

This protocol is designed to measure the effect of ivabradine enantiomers on the If current in isolated sinoatrial node cells or heterologous expression systems (e.g., HEK293 cells) expressing HCN channels.

Methodology:

  • Cell Preparation: Isolate sinoatrial node cells from a suitable animal model (e.g., rabbit) or use a cell line stably expressing the HCN channel subtype of interest (e.g., hHCN4).

  • Pipette and Bath Solutions:

    • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 ATP-Mg, 0.1 GTP-Na, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

    • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES (pH adjusted to 7.4 with NaOH).

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -35 mV.

    • Apply hyperpolarizing voltage steps in 10 mV increments, from -40 mV to -120 mV, for 2-3 seconds to elicit the If current.

    • A depolarizing step to +5 mV can be used to measure tail currents.

  • Drug Application: After obtaining a stable baseline recording of the If current, perfuse the bath solution containing the desired concentration of the ivabradine enantiomer.

  • Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to the Hill equation.

Patch_Clamp_Workflow start Start: Isolated SAN Cell or HCN-expressing Cell Line patch Establish Whole-Cell Patch-Clamp Configuration start->patch protocol Apply Voltage-Clamp Protocol (Hyperpolarizing Steps) patch->protocol baseline Record Baseline Funny Current (If) protocol->baseline drug Perfuse Ivabradine Enantiomer baseline->drug record_drug Record If in Presence of Drug drug->record_drug analysis Data Analysis: % Inhibition, IC50 Calculation record_drug->analysis end End analysis->end

References

Initial Preclinical Studies on Ivabradine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical studies conducted on Ivabradine. The focus is on the foundational pharmacological, pharmacokinetic, and safety data that characterized the drug during its initial development.

A Note on Chirality: Racemic vs. S-Enantiomer

Initial chemical synthesis of Ivabradine produced a racemic mixture, (+-)-S15544. However, early pharmacological investigations identified the S-enantiomer, designated as S-16257, as the pharmacologically active component. Consequently, the majority of detailed preclinical development, and all subsequent clinical work, was conducted using this specific S-enantiomer. This guide will therefore focus on the preclinical data for S-16257 (hereafter referred to as Ivabradine), as this represents the body of work that defined the drug's profile.

Mechanism of Action

Ivabradine exerts its therapeutic effect through a highly specific, use-dependent inhibition of the pacemaker "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2] This current, carried predominantly by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels (specifically the HCN4 isoform in the SA node), is a critical determinant of the cardiac pacemaker rate.[3] By binding to the intracellular side of the open HCN channel, Ivabradine blocks the influx of ions.[3] This action specifically reduces the slope of diastolic depolarization, prolonging the time it takes to reach the threshold for the next action potential, thereby resulting in a pure, dose-dependent reduction in heart rate.[1][3] A key feature of Ivabradine's mechanism is its lack of effect on other cardiac parameters such as myocardial contractility, atrioventricular conduction, or ventricular repolarization.[2]

Ivabradine_Mechanism_of_Action cluster_SAN_Cell Sinoatrial Node Pacemaker Cell HCN4 HCN4 Channel (If Current) Depolarization Slower Diastolic Depolarization HCN4->Depolarization Initiates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts cAMP->HCN4 Modulates (+) ATP ATP ATP->AC Stimulation HR Heart Rate Reduction Depolarization->HR Leads to Ivabradine Ivabradine (intracellular) Ivabradine->HCN4 Blocks (Use-dependent)

Caption: Mechanism of Ivabradine in the Sinoatrial Node Pacemaker Cell.
Preclinical Pharmacodynamics

The primary pharmacodynamic effect of Ivabradine is a reduction in heart rate. Preclinical studies in various in vitro and in vivo models were conducted to quantify this effect and assess the drug's selectivity.

Electrophysiological studies on isolated cardiac tissues were crucial in defining Ivabradine's specific action on the SA node.

Table 1: In Vitro Pharmacodynamic Effects of Ivabradine (S-16257)

ParameterSpecies/PreparationConcentrationObserved Effect
Spontaneous Action Potential FiringRabbit Sino-atrial Node3 µM-23.8 ± 3.9%
Action Potential Duration (APD50)Rabbit Purkinje Fibers3 µM+14.1 ± 5.0% (Weak prolongation)
Action Potential Duration (APD90)Rabbit Purkinje Fibers3 µM+14.8 ± 3.3% (Weak prolongation)

Data sourced from Bois et al., 1996.[3]

Studies in animal models confirmed the heart rate-lowering effects observed in vitro.

Table 2: In Vivo Heart Rate Reduction in Animal Models

SpeciesModelRoute of AdministrationDoseOutcome
MouseWild-type (conscious & anesthetized)Oral10 mg/kg/daySignificant heart rate reduction without changing fractional shortening.
MouseLDLR-/-Intravenous0.5, 5, 15 mg/kgDose-dependent reduction in heart rate.
RatMyocardial Infarction ModelGavage6 mg/kg (twice daily)Significantly reduced mechanical allodynia with a ~15% reduction in heart rate.
DogAsymptomatic Mitral Valve DegenerationOral1.0 mg/kgConsidered safe and effective for heart rate reduction.

Data sourced from multiple studies.[1][2][4][5]

Preclinical Pharmacokinetics

Pharmacokinetic profiles were established in common preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Ivabradine. The drug is known to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.

Table 3: Key Pharmacokinetic Parameters of Ivabradine in Preclinical Species

ParameterSpeciesDose & RouteValue
Bioavailability (F) Rat (Male)Oral~40%
Rat (Female)Oral~60%
DogOral~40%
Tmax (h) Rat1.0 mg/kg Oral0.58 ± 0.20
Cmax (ng/mL) Rat1.0 mg/kg Oral100.27 ± 18.51
AUC(0-∞) (ng·h/mL) Rat1.0 mg/kg Oral158.42 ± 25.63
Half-life (t1/2) Rat1.0 mg/kg Oral2.33 ± 0.42
DogOral< 2 hours

Data sourced from FDA review documents and pharmacokinetic studies.[5][6]

Safety Pharmacology and Toxicology

Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.

Given its mechanism of action, cardiovascular safety was a primary focus. Besides the intended bradycardia, off-target effects on other cardiac ion channels were investigated. Ivabradine was found to have a significantly lower affinity for hERG and sodium channels compared to its intended target, the HCN channels.

Table 4: Off-Target Ion Channel Activity of Ivabradine

Ion ChannelSpeciesIC50 (µM)
Kv11.1 (hERG)Human (recombinant)11 ± 2
Nav1.5Human (recombinant)30 ± 3

Data sourced from Haechl et al., 2019.

Standard preclinical cardiovascular safety assessment in telemetered dogs is typically performed to evaluate effects on blood pressure, heart rate, and ECG intervals in conscious, unrestrained animals.

  • Ocular Effects: Toxicology studies revealed effects on the eye, consistent with Ivabradine's known inhibition of the related Ih current in the retina, which can cause transient visual disturbances (phosphenes).[6]

  • Reproductive Toxicology: Developmental toxicity studies in rats showed that Ivabradine was teratogenic at exposures similar to human therapeutic levels, producing lethal heart and other cardiovascular malformations. This finding led to a contraindication for use during pregnancy.[6]

  • Carcinogenicity: Two-year carcinogenicity studies in rats and mice showed no drug-related neoplasms.[6]

Appendix: Detailed Experimental Protocols

A.1 Protocol: In Vitro Electrophysiology on Isolated Sino-Atrial Node (SAN) Cells

This protocol is a synthesized representation of standard methods used for studying the effects of compounds on native pacemaker cells.

  • Tissue Isolation:

    • Euthanize a New Zealand White rabbit via an approved ethical protocol.

    • Rapidly excise the heart and place it in a pre-warmed (37°C) Tyrode's solution (Composition: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.5 mM D-glucose, 5 mM HEPES-NaOH; pH 7.4).

    • Surgically isolate the sino-atrial node tissue from the right atrium.

  • Cell Dissociation:

    • Cut the isolated SAN tissue into several small strips.

    • Transfer the strips into a low-Ca2+ solution containing enzymes for digestion (e.g., Collagenase Type II, elastase, and protease).

    • Gently agitate the tissue at 37°C for a duration determined by the specific enzyme activity (typically 30-60 minutes) until single, relaxed myocytes are released.

    • Collect the dissociated cells by centrifugation and resuspend them in a storage solution.

  • Electrophysiological Recording (Whole-Cell Patch Clamp):

    • Transfer an aliquot of the cell suspension to a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the Tyrode's solution.

    • Fabricate glass microelectrodes (pipettes) with a resistance of 3-5 MΩ when filled with intracellular solution (Composition example: 130 mM K-aspartate, 10 mM NaCl, 2 mM ATP-Mg, 0.1 mM GTP-Na, 10 mM HEPES; pH adjusted to 7.2 with KOH).

    • Under visual guidance, approach a single SAN cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • In current-clamp mode, record spontaneous action potentials to establish a baseline firing rate.

    • Perfuse the chamber with Tyrode's solution containing known concentrations of Ivabradine (e.g., 1 µM, 3 µM, 10 µM).

    • Record the steady-state effects on the action potential parameters, specifically the rate of spontaneous firing and the slope of diastolic depolarization.

A.2 Protocol: In Vivo Heart Rate Assessment in a Rodent Model

This protocol represents a typical approach to assess the in-vivo pharmacodynamic effects of a heart rate-lowering agent.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • For conscious studies, animals may be habituated to a restraining device to minimize stress-induced tachycardia.

    • For anesthetized studies, induce anesthesia with an appropriate agent (e.g., isoflurane or intraperitoneal ketamine/xylazine). Monitor the depth of anesthesia throughout the experiment.

  • Instrumentation:

    • Place subcutaneous ECG electrodes (e.g., lead II configuration) to monitor heart rate and rhythm.

    • For blood pressure monitoring, a catheter may be implanted in the carotid artery or femoral artery.

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 20-30 minutes after instrumentation to obtain a stable baseline heart rate and blood pressure reading.

    • Administer Ivabradine or vehicle control via the desired route (e.g., oral gavage for pharmacokinetic/pharmacodynamic correlation or intravenous injection for acute dose-response).

    • Prepare a dose range (e.g., 1, 3, 10 mg/kg for oral administration).

    • Continuously record ECG and blood pressure for a set period post-administration (e.g., 2-4 hours) to capture the peak effect and duration of action.

  • Data Analysis:

    • Calculate heart rate from the R-R interval of the ECG.

    • Express the change in heart rate as an absolute change (beats per minute) or a percentage change from the baseline value for each animal.

    • Compare the effects of different doses of Ivabradine to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Preclinical Development Workflow

The preclinical evaluation of a compound like Ivabradine follows a logical progression from broad screening to detailed safety and efficacy profiling before consideration for human trials.

Preclinical_Workflow Discovery Compound Discovery (Racemate (+-)-S15544) ChiralSep Chiral Separation & Active Enantiomer ID (S-16257) Discovery->ChiralSep InVitroScreen Primary In Vitro Screening (Target Engagement) ChiralSep->InVitroScreen InVitroSelect In Vitro Selectivity (Off-Target Ion Channels) InVitroScreen->InVitroSelect InVitroTissue Ex Vivo Tissue Models (Isolated SA Node) InVitroSelect->InVitroTissue InVivoEfficacy In Vivo Efficacy Models (Rodent HR Reduction) InVitroTissue->InVivoEfficacy PK_ADME Preclinical Pharmacokinetics (Rat, Dog) InVivoEfficacy->PK_ADME SafetyPharm GLP Safety Pharmacology (CV, CNS, Respiratory) PK_ADME->SafetyPharm Tox GLP Toxicology (Repeat-Dose, ReproTox) SafetyPharm->Tox IND IND-Enabling Studies Candidate Selection Tox->IND

Caption: A typical preclinical development workflow for a selective agent like Ivabradine.

References

The Discovery and Development of Ivabradine: A Technical Guide to a Selective Heart Rate Lowering Agent

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine is a first-in-class heart rate-lowering agent that selectively and specifically inhibits the pacemaker If current in the sinoatrial node. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of ivabradine. It details the experimental protocols utilized in key studies and presents quantitative data in a structured format for clarity and comparison. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of ivabradine's journey from a novel chemical entity to a clinically significant therapeutic agent for chronic stable angina and heart failure.

Introduction: The Unmet Need and the Discovery of a Novel Mechanism

Historically, the pharmacological reduction of heart rate in cardiovascular diseases has been dominated by beta-blockers and calcium channel blockers. While effective, these agents are associated with off-target effects, such as negative inotropy, which can be detrimental in certain patient populations.[1] This created a clear therapeutic need for a "pure" heart rate-lowering agent that could reduce myocardial oxygen demand without compromising cardiac contractility.

The discovery of ivabradine originated from a screening program of novel benzocycloalkane compounds at the Servier Research Institute.[2] The therapeutic rationale was to target the If "funny" current, a mixed sodium-potassium inward current that is highly expressed in the sinoatrial (SA) node and is a key regulator of cardiac pacemaker activity.[1][2] By selectively inhibiting this current, it was hypothesized that a reduction in heart rate could be achieved without affecting other aspects of cardiac function.[2]

Mechanism of Action: Selective Inhibition of the If Current

Ivabradine exerts its pharmacological effect by selectively and specifically inhibiting the If current in the sinoatrial node.[1][2] This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) family of ion channels, with the HCN4 isoform being predominant in the SA node.[3]

The If current is activated during the hyperpolarization phase of the SA node action potential and is responsible for the slow diastolic depolarization, which ultimately triggers the next action potential and sets the heart rate.[4] Ivabradine enters the HCN4 channel from the intracellular side and binds to a specific site within the channel's pore.[3] This binding is use-dependent, meaning that ivabradine has a higher affinity for the channel when it is in the open state, which occurs more frequently at higher heart rates.[3] This results in a dose-dependent reduction in the slope of diastolic depolarization, a prolongation of the cardiac cycle, and consequently, a decrease in heart rate.[1]

Crucially, ivabradine has no significant effect on other cardiac ion channels, including those responsible for ventricular repolarization and myocardial contractility.[2] This selectivity for the If current is the basis for its "pure" heart rate-lowering effect.[2]

Signaling Pathway of the If Current and Ivabradine's Action

cluster_membrane Cell Membrane cluster_intracellular HCN4 HCN4 Channel (If Current) Na_int Na+ K_int K+ Na_ext Na+ Na_ext->HCN4 Influx K_ext K+ K_ext->HCN4 Influx cAMP cAMP cAMP->HCN4 Modulates Ivabradine Ivabradine Ivabradine->HCN4 Blocks (Intracellularly) Hyperpolarization Hyperpolarization Hyperpolarization->HCN4 Activates

Ivabradine's interaction with the HCN4 channel.

Preclinical Development

The preclinical development of ivabradine involved a series of in vitro and in vivo studies to characterize its pharmacodynamics, pharmacokinetics, and safety profile.

In Vitro Electrophysiology

Electrophysiological studies using patch-clamp techniques on isolated sinoatrial node cells were fundamental in characterizing ivabradine's mechanism of action. These studies demonstrated its selective inhibition of the If current.

Table 1: In Vitro Inhibitory Concentrations of Ivabradine

Channel/Current Cell Type IC50 Reference
If (HCN4) HEK293 cells expressing human HCN4 ~2.0 µM [5]

| If (HCN1) | HEK293 cells expressing mouse HCN1 | ~0.94 µM |[5] |

Animal Models of Cardiovascular Disease

Ivabradine was evaluated in various animal models of cardiovascular disease to assess its therapeutic potential.

  • Models of Myocardial Ischemia: In models of exercise-induced myocardial ischemia, ivabradine was shown to be as effective as beta-blockers in preventing ischemic episodes, while better preserving regional myocardial contractility.[2]

  • Models of Heart Failure: In rodent models of heart failure induced by transverse aortic constriction (TAC) or coronary artery ligation, ivabradine demonstrated beneficial effects on left ventricular function and remodeling.

Table 2: Effects of Ivabradine in Preclinical Models of Heart Failure

Animal Model Key Findings Reference
Mouse (Transverse Aortic Constriction) Attenuated cardiac diastolic dysfunction and cardiac fibrosis. [6]

| Rat (Coronary Artery Ligation) | Attenuated augmented norepinephrine and BNP-45 levels and improved left ventricular function. |[7] |

Experimental Protocols
  • Cell Preparation: Sinoatrial node cells are enzymatically isolated from animal hearts (e.g., rabbit, mouse) or HEK293 cells stably expressing HCN4 channels are cultured.

  • Recording Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 130 K-aspartate, 6 NaCl, 2 MgCl2, 5 CaCl2, 11 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with KOH.[8]

  • External Solution: The external solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and various blockers of other currents (e.g., NiCl2, BaCl2, 4-AP, TTX) to isolate the If current. The pH is adjusted to 7.4.[8]

  • Voltage-Clamp Protocol: Cells are held at a potential of -35 mV. Hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) are applied to activate the If current.

  • Data Acquisition: The resulting currents are recorded using a patch-clamp amplifier and appropriate software. Ivabradine is perfused at varying concentrations to determine its effect on the current amplitude and kinetics.

  • Anesthesia and Preparation: Mice are anesthetized (e.g., with isoflurane), and the chest area is shaved and disinfected. The animal is placed on a heating pad to maintain body temperature.[2]

  • Surgical Procedure: A small incision is made at the suprasternal notch. The transverse aorta is carefully isolated between the innominate and left carotid arteries.

  • Constriction: A 6-0 silk suture is passed under the aorta, and a 27-gauge needle is placed alongside the aorta. The suture is tied snugly around both the aorta and the needle.

  • Needle Removal: The needle is then quickly removed, creating a standardized constriction of the aorta.

  • Closure and Recovery: The chest and skin are closed in layers. The mouse is allowed to recover, and heart failure develops over a period of several weeks.

Clinical Development

The clinical development of ivabradine was extensive, culminating in two landmark morbidity-mortality trials: BEAUTIFUL and SHIFT.

The BEAUTIFUL Trial (morBidity-mortality EvAlUaTion of The If inhibitor ivabradine in patients with coronary disease and left ventricULar dysfunction)

The BEAUTIFUL trial investigated the efficacy of ivabradine in patients with stable coronary artery disease and left ventricular dysfunction.

Table 3: BEAUTIFUL Trial Design

Feature Description
Objective To evaluate the effect of ivabradine on cardiovascular death and morbidity in patients with stable coronary artery disease and left ventricular systolic dysfunction.[9]
Patient Population 10,917 patients with stable coronary artery disease, left ventricular ejection fraction <40%, and a resting heart rate ≥60 bpm.[9]
Treatment Arms Ivabradine (starting at 5 mg twice daily, titrated to 7.5 mg twice daily if heart rate remained ≥60 bpm) or placebo.[9]

| Primary Endpoint | Composite of cardiovascular death, hospitalization for acute myocardial infarction, or hospitalization for new or worsening heart failure.[9] |

Table 4: Key Results of the BEAUTIFUL Trial

Endpoint Ivabradine Group Placebo Group Hazard Ratio (95% CI) p-value
Primary Composite Endpoint 12.4% 12.3% 1.00 (0.91-1.10) 0.94
Subgroup with Baseline HR ≥70 bpm:
Hospitalization for MI 2.2% 3.6% 0.64 (0.49-0.84) 0.001

| Coronary Revascularization | 2.7% | 4.1% | 0.70 (0.52-0.93) | 0.016 |

While the primary endpoint was not met in the overall population, a pre-specified subgroup analysis of patients with a baseline heart rate ≥70 bpm showed a significant reduction in coronary events.[9]

The SHIFT Trial (Systolic Heart failure treatment with the If inhibitor ivabradine Trial)

The SHIFT trial was designed to assess the benefits of ivabradine in patients with symptomatic chronic heart failure.[10]

Table 5: SHIFT Trial Design

Feature Description
Objective To evaluate the effect of ivabradine on cardiovascular outcomes in patients with symptomatic chronic heart failure and reduced left ventricular ejection fraction.[10]
Patient Population 6,558 patients with symptomatic heart failure, left ventricular ejection fraction ≤35%, in sinus rhythm with a heart rate ≥70 bpm, and a recent hospitalization for worsening heart failure.[10]
Treatment Arms Ivabradine (starting at 5 mg twice daily, titrated up to 7.5 mg twice daily based on heart rate) or placebo, on top of guideline-recommended therapy.[11]

| Primary Endpoint | Composite of cardiovascular death or hospitalization for worsening heart failure.[10] |

Table 6: Key Results of the SHIFT Trial

Endpoint Ivabradine Group Placebo Group Hazard Ratio (95% CI) p-value
Primary Composite Endpoint 24% 29% 0.82 (0.75-0.90) <0.0001
Hospitalization for Heart Failure 16% 21% 0.74 (0.66-0.83) <0.0001

| Death from Heart Failure | 3% | 5% | 0.74 (0.58-0.94) | 0.014 |

The SHIFT trial demonstrated a significant reduction in the primary endpoint, driven by a decrease in hospitalizations for worsening heart failure and deaths from heart failure.[10]

Clinical Trial Workflow

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target Target Identification (If Current) Screening Compound Screening (Benzocycloalkanes) Target->Screening LeadOpt Lead Optimization (SAR Studies) Screening->LeadOpt InVitro In Vitro Studies (Electrophysiology) LeadOpt->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Dose-ranging & Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (BEAUTIFUL & SHIFT Trials) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

Ivabradine's drug development workflow.

Synthesis of Ivabradine Hydrochloride

The industrial synthesis of ivabradine hydrochloride involves a multi-step process. A common route involves the hydrogenation of 3-{3-[--INVALID-LINK--amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in the presence of a palladium-on-carbon catalyst.[12] The resulting ivabradine free base is then treated with hydrochloric acid in a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the hydrochloride salt, which is then purified by crystallization.[12]

Conclusion

The discovery and development of ivabradine represent a significant advancement in cardiovascular pharmacology. By targeting the If current, a novel mechanism for heart rate reduction was successfully exploited, leading to a drug with a unique and selective pharmacological profile. Rigorous preclinical and clinical evaluation, highlighted by the landmark SHIFT trial, has established ivabradine as an important therapeutic option for patients with chronic stable angina and symptomatic chronic heart failure with reduced ejection fraction. The journey of ivabradine from a screening hit to a clinically valuable medicine underscores the importance of mechanism-based drug discovery in addressing unmet medical needs.

References

In-Depth Technical Guide: Electrophysiological Effects of Racemic Ivabradine on Sinoatrial Node Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophysiological effects of racemic ivabradine on sinoatrial node (SAN) cells, the primary pacemaker of the heart. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a technical resource for professionals in cardiovascular research and drug development.

Introduction

Ivabradine is a heart rate-lowering agent that acts by selectively and specifically inhibiting the pacemaker "funny" current (If) in the sinoatrial node.[1][2] This current, carried predominantly by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform in the SAN, is a key determinant of the diastolic depolarization rate and thus, the heart rate.[3][4] Unlike many other heart rate-lowering drugs, such as beta-blockers and calcium channel blockers, ivabradine's mechanism of action is highly specific to the SAN, with no significant effects on myocardial contractility, ventricular repolarization, or blood pressure.[2][5] This specificity makes it a valuable tool for both research and clinical applications in conditions where a reduction in heart rate is desirable without other confounding cardiovascular effects.

Mechanism of Action and Signaling Pathway

Racemic ivabradine exerts its effects by directly binding to and inhibiting HCN channels. The mechanism is both use- and voltage-dependent, with the following key steps:

  • Cellular Entry: Being a lipophilic molecule, ivabradine crosses the cell membrane to access the intracellular side of the HCN channel.[6]

  • Open Channel Block: Ivabradine preferentially binds to the HCN channel when it is in the open state.[7] The channel opens in response to membrane hyperpolarization, which occurs during the diastolic phase of the action potential.

  • Intracellular Binding Site: Cryo-electron microscopy studies have revealed that ivabradine binds to a previously unidentified pocket within the intracellular pore of the HCN4 channel.[6] This binding site is formed by residues from the S1, S4, and S5-P-S6 domains.[6]

  • Inhibition of Ion Flow: Upon binding, ivabradine physically obstructs the ion permeation pathway, thereby inhibiting the inward flow of Na+ and K+ ions that constitutes the If current.[4]

  • Slowing of Diastolic Depolarization: The inhibition of the If current leads to a reduction in the slope of the diastolic depolarization phase of the SAN action potential.[8] This prolongs the time it takes for the membrane potential to reach the threshold for the next action potential.

  • Heart Rate Reduction: The prolonged diastolic interval results in a decrease in the firing frequency of the SAN cells, leading to a reduction in heart rate.

Below is a diagram illustrating the intracellular signaling pathway of ivabradine's action on HCN4 channels in sinoatrial node cells.

Ivabradine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ivabradine_ext Racemic Ivabradine Ivabradine_int Racemic Ivabradine Ivabradine_ext->Ivabradine_int Lipophilic Diffusion Membrane HCN4_channel HCN4 Channel (Closed State) HCN4_channel_open HCN4 Channel (Open State) HCN4_channel->HCN4_channel_open Hyperpolarization If_current Funny Current (If) (Na+, K+ influx) HCN4_channel_open->If_current Inhibits Ivabradine_int->HCN4_channel_open Binds to intracellular pore Diastolic_Depolarization Diastolic Depolarization If_current->Diastolic_Depolarization Initiates If_current->Diastolic_Depolarization Slows Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Diastolic_Depolarization->Heart_Rate Reduces

Caption: Intracellular signaling pathway of racemic ivabradine in sinoatrial node cells.

Quantitative Electrophysiological Data

The following tables summarize the concentration-dependent effects of racemic ivabradine on the If current and action potential parameters in rabbit sinoatrial node cells.

Table 1: Effect of Racemic Ivabradine on If Current in Rabbit SAN Cells

Ivabradine Concentration (µM)% Inhibition of IfIC50 (µM)Reference
0.319.5 ± 2.2\multirow{3}{*}{1.5}[7]
365.9 ± 2.4[7]
3087.8 ± 4.0[7]

Table 2: Effects of Racemic Ivabradine on Action Potential Parameters in Rabbit SAN Preparations [4]

ParameterControlIvabradine (0.1 µM)Ivabradine (0.3 µM)Ivabradine (1 µM)
Spontaneous Rate (Hz) 2.3 ± 0.12.07 ± 0.1 (-9.9%)1.98 ± 0.1 (-14.0%)1.90 ± 0.1 (-17.3%)
Action Potential Duration at 50% Repolarization (APD50, ms) 78.4 ± 3.584.2 ± 4.188.7 ± 4.592.3 ± 5.0
Action Potential Duration at 90% Repolarization (APD90, ms) 125.6 ± 5.1135.2 ± 6.0142.1 ± 6.8148.5 ± 7.2
Maximum Diastolic Potential (MDP, mV) -62.1 ± 1.8-61.8 ± 2.0-61.5 ± 2.1-61.2 ± 2.3
Diastolic Depolarization Rate (DDR, V/s) 0.15 ± 0.020.12 ± 0.020.10 ± 0.010.08 ± 0.01
Action Potential Amplitude (APA, mV) 75.3 ± 2.574.9 ± 2.674.5 ± 2.874.1 ± 3.0

Data are presented as mean ± SEM. Percentage change from control is shown in parentheses for Spontaneous Rate.

Experimental Protocols

Isolation of Rabbit Sinoatrial Node Cells

This protocol is adapted from established methods for isolating single, calcium-tolerant sinoatrial node cells.[7]

Workflow for Rabbit SAN Cell Isolation

SAN_Isolation_Workflow Anesthesia Anesthetize Rabbit (e.g., pentobarbital) Heart_Excision Excise Heart Anesthesia->Heart_Excision Langendorff Langendorff Perfusion (Tyrode's solution) Heart_Excision->Langendorff SAN_Dissection Dissect Sinoatrial Node Region Langendorff->SAN_Dissection Enzymatic_Digestion Enzymatic Digestion (e.g., collagenase, protease) SAN_Dissection->Enzymatic_Digestion Trituration Gentle Trituration Enzymatic_Digestion->Trituration Cell_Filtration Filter Cell Suspension Trituration->Cell_Filtration Cell_Storage Store in Kraft-Brühe (KB) Solution Cell_Filtration->Cell_Storage

Caption: Experimental workflow for the isolation of rabbit sinoatrial node cells.

Solutions:

  • Normal Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose; pH 7.4 with NaOH.

  • Ca2+-free Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 5 HEPES, 5.5 glucose, 0.2 EGTA; pH 7.4 with NaOH.

  • Enzyme Solution: Ca2+-free Tyrode's solution supplemented with collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL).

  • Kraft-Brühe (KB) Solution (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 taurine, 10 HEPES, 10 glucose, 3 MgCl2, 0.5 EGTA; pH 7.4 with KOH.

Whole-Cell Patch-Clamp Recording of If Current

This protocol outlines the whole-cell patch-clamp technique for recording If currents from isolated SAN cells and the application of ivabradine.[7][9]

Workflow for Whole-Cell Patch-Clamp Recording

Patch_Clamp_Workflow Cell_Plating Plate Isolated SAN Cells Pipette_Fabrication Fabricate Patch Pipettes (2-4 MΩ) Cell_Plating->Pipette_Fabrication Pipette_Filling Fill Pipette with Intracellular Solution Pipette_Fabrication->Pipette_Filling Seal_Formation Form Gigaseal (>1 GΩ) Pipette_Filling->Seal_Formation Whole_Cell_Configuration Rupture Membrane Patch Seal_Formation->Whole_Cell_Configuration Voltage_Clamp_Protocol Apply Voltage-Clamp Protocol (for If activation) Whole_Cell_Configuration->Voltage_Clamp_Protocol Baseline_Recording Record Baseline If Current Voltage_Clamp_Protocol->Baseline_Recording Ivabradine_Application Apply Racemic Ivabradine Baseline_Recording->Ivabradine_Application Effect_Recording Record If Current in Presence of Ivabradine Ivabradine_Application->Effect_Recording

Caption: Experimental workflow for whole-cell patch-clamp recording of If current.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose; pH 7.4 with NaOH. To block other currents, specific inhibitors like BaCl2 (for IK1) and nifedipine (for ICa,L) can be added.

  • Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 0.1 Na2-GTP, 10 HEPES; pH 7.2 with KOH.

Voltage-Clamp Protocol for If Activation:

  • Hold the cell at a holding potential of -40 mV.

  • Apply hyperpolarizing voltage steps in 10 mV increments from -50 mV to -120 mV for a duration of 2-3 seconds to allow for full activation of the If current.

  • Return to the holding potential of -40 mV.

Racemic Ivabradine vs. Enantiomers

Ivabradine is administered as a racemate, a mixture of two enantiomers: S-ivabradine and R-ivabradine. While racemic ivabradine is used clinically, preclinical studies have indicated that the S-enantiomer is the pharmacologically active component responsible for the If inhibition and heart rate-lowering effects. The R-enantiomer is considered to be inactive.[10] For researchers focusing on the specific molecular interactions and structure-activity relationships, it is crucial to consider the stereochemistry of ivabradine.

Conclusion

Racemic ivabradine is a highly selective inhibitor of the If current in sinoatrial node cells. Its mechanism of action involves an open-channel block from the intracellular side of the HCN4 channel, leading to a reduction in the diastolic depolarization rate and a consequent decrease in heart rate. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and researchers in the field of cardiovascular electrophysiology and pharmacology. Understanding the precise electrophysiological effects of ivabradine is essential for its continued investigation and for the development of novel chronotropic agents.

References

In-Vitro Characterization of (+/-)-Ivabradine's Effect on the If Current: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Ivabradine's inhibitory effect on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, commonly known as the "funny" current (If). Ivabradine is a heart rate-lowering agent whose primary mechanism of action is the selective and specific inhibition of the If current in the sinoatrial node, the heart's natural pacemaker.[1][2] Understanding the nuances of this interaction at the molecular and cellular level is crucial for the development of novel therapeutics targeting HCN channels.

Mechanism of Action

Ivabradine exerts its effect by directly blocking the pore of HCN channels.[3][4] The binding site is located in the inner vestibule of the channel, accessible from the intracellular side.[5][6][7] This blockade is not static; it is characterized by its state- and use-dependence, meaning the drug's efficacy is influenced by the conformational state of the channel and the frequency of channel opening.[1][8][9]

Specifically, Ivabradine is an open-channel blocker, meaning it can only access its binding site when the channel is in the open conformation.[1][7][8] The block is strengthened by depolarization and relieved by hyperpolarization.[1][2] This use-dependent nature results in a more pronounced effect at higher firing rates, a clinically relevant feature.[8][10]

Molecular Interactions

Structural studies have identified key amino acid residues within the HCN4 channel that are critical for Ivabradine binding. These include Y506, F509, and I510, which line the internal cavity of the pore.[6][11] More recent cryo-electron microscopy has further refined this understanding, highlighting the roles of Y507 and I511 on the S6 transmembrane segment in creating a binding pocket for the drug.[3][4] F510 appears to contribute indirectly to the block by influencing the position of Y507.[4] The interaction is primarily hydrophobic, with the drug molecule physically occluding the ion permeation pathway.[3]

Quantitative Analysis of Ivabradine's Effect on If Current

The inhibitory effect of Ivabradine on If current has been quantified across different HCN channel isoforms and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of the drug.

Channel IsoformIC50 (µM)SpeciesExperimental SystemReference
mHCN10.94MouseHEK 293 Cells[1][2]
hHCN42.0HumanHEK 293 Cells[1][2]
hHCN40.5HumanCHO Cells[9]
WT hHCN42.1HumanHEK 293 Cells[11]
Y506A hHCN4 Mutant57.7HumanHEK 293 Cells[11]
F509A hHCN4 Mutant44.0HumanHEK 293 Cells[11]
I510A hHCN4 Mutant47.7HumanHEK 293 Cells[11]
Concentration of Ivabradine (µM)Cell TypeMembrane Potential% Reduction in Peak IfReference
3Rabbit SANCV1/249 ± 6[12]
10Rabbit SANCV1/268 ± 4[12]
30Rabbit SANCV1/277 ± 10[12]
3Rabbit SANC-60 mV41 ± 6[12][13]

Experimental Protocols

The primary technique for the in-vitro characterization of Ivabradine's effect on the If current is the patch-clamp technique in the whole-cell configuration. This method allows for the direct measurement of ionic currents across the cell membrane of a single cell.

Cell Preparation and Culture
  • Cell Line Selection: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.[1][9][11]

  • Transfection: Cells are transiently or stably transfected with plasmids encoding the specific human or other species' HCN channel isoform of interest (e.g., hHCN4). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Cell Culture: Transfected cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained in an incubator at 37°C and 5% CO2.

Electrophysiological Recording
  • Solutions:

    • External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Typically contains a potassium-based salt (e.g., K-gluconate or KCl), MgATP, Na2ATP, EGTA, and a buffer like HEPES, with the pH adjusted to 7.2.[12]

  • Patch-Clamp Setup: An inverted microscope equipped with fluorescence is used to identify transfected cells. A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).[12] The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to elicit the If current. A typical protocol involves:

    • A holding potential of -35 mV or -40 mV.[7]

    • Hyperpolarizing steps of varying durations and voltages (e.g., to -140 mV for 0.6 seconds) to activate the If current.[7]

    • A depolarizing step (e.g., to +5 mV for 0.3 seconds) to deactivate the current and measure the tail current.[7]

  • Drug Application: Ivabradine is dissolved in the external solution and applied to the cell via a perfusion system. The effect of the drug is measured by comparing the current amplitude before, during, and after drug application.[11]

Visualizations

Ivabradine's Mechanism of Action on HCN Channels

Ivabradine_Mechanism cluster_membrane Cell Membrane cluster_channel HCN Channel Closed Closed State (Hyperpolarized) Open Open State (Hyperpolarized) Closed->Open Hyperpolarization Open->Closed Depolarization Blocked Blocked State Open->Blocked Blocked->Open Unbinding (favored by hyperpolarization and inward current) Ion_Flow Ion Flow (I_f) Blocked->Ion_Flow Inhibits Ivabradine_in Ivabradine (Intracellular) Ivabradine_in->Blocked Binds to open channel Ivabradine_out Ivabradine (Extracellular) Ivabradine_out->Ivabradine_in Membrane Permeation

Caption: Mechanism of Ivabradine's state-dependent block of HCN channels.

Experimental Workflow for In-Vitro Characterization

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK 293) start->cell_culture transfection Transfection with HCN Channel Plasmid cell_culture->transfection selection Selection of Transfected Cells (e.g., via GFP) transfection->selection patch_clamp Whole-Cell Patch-Clamp Recording selection->patch_clamp protocol Apply Voltage-Clamp Protocol to Elicit I_f patch_clamp->protocol control Record Control Current protocol->control drug_app Perfusion with Ivabradine control->drug_app drug_rec Record Current in Presence of Ivabradine drug_app->drug_rec washout Washout drug_rec->washout washout_rec Record Current After Washout washout->washout_rec data_analysis Data Analysis (IC50, % Block, etc.) washout_rec->data_analysis end End data_analysis->end

Caption: Workflow for patch-clamp analysis of Ivabradine's effect on I_f.

Logical Relationships in Ivabradine's Action

Logical_Relationships Ivabradine Ivabradine Use_Dependence Use-Dependence Ivabradine->Use_Dependence State_Dependence State-Dependence Ivabradine->State_Dependence Current_Block I_f Current Block Ivabradine->Current_Block causes Open_Channel Open HCN Channel Open_Channel->Current_Block is required for Use_Dependence->Current_Block modulates State_Dependence->Current_Block modulates Heart_Rate Reduced Heart Rate Current_Block->Heart_Rate leads to

References

Early Research on the Cardiotonic Properties of Racemic Ivabradine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, is primarily recognized for its heart rate-lowering effects by specifically targeting the If "funny" current in the sinoatrial node.[1] While its clinical application in stable angina and heart failure is well-established and centers on this negative chronotropic action, early research into the cardiovascular profile of its racemic form also explored its effects on myocardial contractility.[2][3] This technical guide provides an in-depth analysis of these early investigations into the cardiotonic properties of racemic ivabradine, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Ivabradine's principal mechanism of action is the selective and specific inhibition of the If current in the sinoatrial (SA) node.[1] This current, carried predominantly by HCN4 channels, is crucial for the diastolic depolarization phase of the pacemaker action potential, thereby controlling the heart rate. By blocking this channel, ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[2][4] Notably, this action is use-dependent, meaning its effect is more pronounced at higher heart rates.[2] Unlike beta-blockers or calcium channel blockers, early studies indicated that ivabradine has no significant effect on myocardial contractility, blood pressure, or intracardiac conduction at therapeutic concentrations.[3]

In Vitro Studies on Myocardial Contractility

Early in vitro research on racemic ivabradine (initially known as S 16257) and subsequent studies on ivabradine have investigated its direct effects on myocardial contractility, independent of its heart rate-lowering action. These studies have utilized isolated cardiac tissues to assess changes in the force of contraction.

Quantitative Data on Inotropic Effects

The following tables summarize the quantitative data from key in vitro studies on the effects of racemic ivabradine on myocardial contractility.

Table 1: Effect of Racemic Ivabradine on Force of Contraction in Human Atrial Myocardium [5][6]

Ivabradine ConcentrationChange in Force of Contraction (%)Statistical Significance (p-value)
60 nM (Therapeutic)+0.6% (relative to control)0.8
200 nM (Therapeutic)+7.5% (relative to control)0.24
2 µM (Supratherapeutic)+15.4% (relative to control)0.008

Data adapted from Chaban et al. (2019). The study reported that while there was a statistically significant overall effect of ivabradine on the force of contraction (p=0.009), the changes at therapeutic concentrations were not statistically significant compared to the control group. A slight positive inotropic effect was observed at a supratherapeutic concentration.[5][6]

Table 2: Inotropic Effects of Racemic Ivabradine in Human and Murine Atrial Preparations [7]

PreparationIvabradine ConcentrationObserved Inotropic Effect
Human Atrial Trabeculae (7 out of 10 patients)High ConcentrationsConcentration-dependent negative inotropic effect
Human Atrial Trabeculae (3 out of 10 patients)High ConcentrationsPronounced positive inotropic effect
Mouse Left AtriaHigh ConcentrationsPronounced positive inotropic effect

Data from Boldt et al. (2010). This study highlighted variable responses in human tissue at high concentrations and a consistent positive inotropic effect in mouse atria, which was convertible to a negative inotropic effect in the presence of the L-type Ca²⁺ channel blocker verapamil.[7]

Experimental Protocols

1. Preparation of Human Atrial Myocardial Tissue [5][6]

  • Tissue Source: Myocardial tissues were obtained from the right atrial appendages of patients undergoing cardiac surgery.

  • Specimen Preparation: 40 specimens (length: 3 mm) were dissected from the tissues of 20 patients.

  • Stabilization: The specimens were exposed to electrical impulses at a frequency of 75 bpm for 30 minutes in an organ bath containing Krebs-Henseleit buffer to achieve a steady state.

2. Measurement of Myocardial Contractility [5][6]

  • Experimental Groups: Specimens were divided into a control group and three experimental groups treated with 60 nM, 200 nM, and 2 µM ivabradine, respectively.

  • Data Acquisition: Five different contraction parameters (force of contraction, passive tension force, duration of contraction, time to peak, and time to relaxation) were measured before and after a 15-minute treatment period.

  • Analysis: The relative changes in contraction parameters were calculated and compared to the control group.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Ivabradine's Potential Inotropic Effects

While the primary mechanism of ivabradine is If inhibition, the slight positive inotropic effect observed at supratherapeutic concentrations suggests potential off-target effects. Research indicates a possible interaction with L-type calcium channels and alterations in intracellular calcium handling.[7][8]

Ivabradine Ivabradine (Supratherapeutic Conc.) L_type_Ca_Channel L-type Ca²⁺ Channel Ivabradine->L_type_Ca_Channel Modulates SERCA2a SERCA2a Activity Ivabradine->SERCA2a Enhances Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Facilitates Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Increases SR_Ca_Release SR Ca²⁺ Release Intracellular_Ca->SR_Ca_Release Induces (CICR) Actin_Myosin Actin-Myosin Interaction SR_Ca_Release->Actin_Myosin Enables Contraction ↑ Myocardial Contraction Actin_Myosin->Contraction Results in PLB_Phosphorylation ↑ PLB Phosphorylation SERCA2a->PLB_Phosphorylation via PLB_Phosphorylation->SR_Ca_Release Potentiates

Caption: Potential signaling pathway for ivabradine's inotropic effects.

Experimental Workflow for In Vitro Contractility Studies

The following diagram illustrates the typical workflow for assessing the inotropic effects of a compound like racemic ivabradine in isolated cardiac tissue.

start Start tissue_prep Isolate Human Atrial Tissue start->tissue_prep stabilize Stabilize Tissue in Organ Bath tissue_prep->stabilize baseline Record Baseline Contractility stabilize->baseline treatment Administer Racemic Ivabradine baseline->treatment post_treatment Record Post-Treatment Contractility treatment->post_treatment analysis Analyze Data & Compare to Control post_treatment->analysis end End analysis->end

Caption: Workflow for in vitro myocardial contractility assessment.

Early In Vivo Studies

Early preclinical in vivo studies on racemic ivabradine (S 16257) in animal models, such as anesthetized pigs, confirmed its potent heart rate-lowering effects.[5] These studies were crucial in establishing the dose-dependent negative chronotropic action of the compound. While the primary focus was on heart rate, these in vivo models also provided initial evidence that racemic ivabradine did not significantly alter blood pressure or other hemodynamic parameters, indirectly supporting the in vitro findings of a lack of a major inotropic effect at therapeutic doses.

Conclusion

Early research into the cardiotonic properties of racemic ivabradine primarily concluded that it lacks a significant inotropic effect at therapeutic concentrations. Its main cardiovascular action is the selective and specific reduction of heart rate through the inhibition of the If current in the sinoatrial node. However, some in vitro studies have suggested a slight positive inotropic effect at supratherapeutic concentrations, potentially mediated by interactions with L-type calcium channels and alterations in intracellular calcium handling. These findings underscore the high selectivity of ivabradine for the If channel at clinically relevant doses, which is a key characteristic distinguishing it from other heart rate-lowering agents that often exhibit negative inotropic effects. For drug development professionals, this highlights the importance of thorough dose-response studies to characterize both the primary pharmacological effects and any potential off-target actions of a new chemical entity.

References

Methodological & Application

Chiral Separation of Ivabradine Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the chiral separation of Ivabradine enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined are intended for researchers, scientists, and drug development professionals requiring enantioselective analysis of Ivabradine.

Introduction

Ivabradine, a heart rate-lowering agent, is marketed as a single enantiomer. Consequently, the accurate determination of its enantiomeric purity is a critical aspect of quality control in its development and manufacturing. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers. This note details a validated method for the effective chiral separation of Ivabradine enantiomers.

Principle

The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. In the presence of a suitable CSP, the two enantiomers of Ivabradine form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven effective for this purpose.

Experimental Protocols

Two effective methods for the chiral separation of Ivabradine enantiomers are presented below. Method 1 utilizes a cellulose-based column, while Method 2 employs an immobilized polysaccharide-based column.

Method 1: Cellulose-Based Chiral Stationary Phase

This method was developed after screening multiple polysaccharide-based columns and was found to provide a favorable elution order with baseline separation.[1][2]

  • Sample Preparation:

    • Prepare a stock solution of Ivabradine in the mobile phase at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to achieve a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Data Acquisition: Chromatography data acquisition and processing software.

ParameterCondition
Chiral Stationary Phase Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Methanol with 0.1% Diethylamine (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (controlled)
Detection Wavelength 286 nm
Injection Volume 10 µL

Method 2: Immobilized Polysaccharide-Based Chiral Stationary Phase

This method provides excellent separation performance with a high resolution between the enantiomers.[3]

  • Sample Preparation:

    • Dissolve Ivabradine in the mobile phase to a final concentration of 2.0 mg/mL.[3]

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the solution through a 0.45 µm filter prior to analysis.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

    • Data Acquisition: Chromatography data acquisition and processing software.

ParameterCondition
Chiral Stationary Phase CHIRALPAK® IG
Column Dimensions 4.6 x 250 mm, 5 µm[3]
Mobile Phase Methanol : Acetonitrile : Diethylamine (50:50:0.1, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[3]
Detection Wavelength 285 nm[3]
Injection Volume 10 µL

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of Ivabradine enantiomers using Method 2.[3]

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 9.4 min12.1 min
Number of Theoretical Plates (N) 58003100
Tailing Factor (T) 1.01.6
Resolution (R_s) \multicolumn{2}{c}{4.0}

Visualizations

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the general workflow for the chiral HPLC analysis of Ivabradine enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Ivabradine Standard B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Filter C->D E Inject Sample into HPLC D->E F Chiral Separation on CSP Column E->F G UV Detection F->G H Integrate Chromatogram Peaks G->H I Calculate Retention Times & Resolution H->I J Determine Enantiomeric Purity I->J

Figure 1: General workflow for the chiral HPLC analysis of Ivabradine.

Logical Relationship of HPLC System Components

This diagram shows the logical relationship between the key components of the HPLC system used for chiral separation.

G A Mobile Phase Reservoir Methanol Acetonitrile Diethylamine B HPLC Pump Isocratic or Gradient Elution A->B C Autosampler Injects Sample B->C D Column Oven Maintains Temperature C->D E Chiral Column (CSP) Enantiomeric Separation D->E F UV Detector Monitors Eluent E->F G Data Acquisition System Processes Signal F->G

Figure 2: Logical flow of the HPLC system for chiral separation.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Racemic Ivabradine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. It is commercialized as the pure S-enantiomer. However, during drug development and in pharmacokinetic studies, it is often necessary to quantify both the S- and R-enantiomers (racemic ivabradine) in biological matrices such as plasma. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of S- and R-ivabradine in human plasma. The method utilizes a chiral stationary phase for enantiomeric separation and offers high selectivity and sensitivity, making it suitable for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

Materials and Reagents
  • S-Ivabradine and R-Ivabradine reference standards

  • Deuterated ivabradine (Ivabradine-d3) as an internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of S-ivabradine, R-ivabradine, and Ivabradine-d3 by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Prepare serial dilutions of the S- and R-ivabradine stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (Ivabradine-d3) at a suitable concentration.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Chromatographic Conditions

A chiral separation is crucial for the quantification of racemic ivabradine. Based on available literature for chiral separation of ivabradine, the following conditions are recommended:

  • Column: Lux Cellulose-2 [cellulose tris(3-chloro-4-methylphenylcarbamate)], 5 µm, 4.6 x 250 mm[1] or CHIRALPAK® IG, 5 µm, 4.6 x 250 mm[2].

  • Mobile Phase: A gradient elution with a mixture of methanol and acetonitrile containing 0.06% (v/v) diethylamine is a suitable starting point for optimization[1].

  • Flow Rate: 0.45 mL/min[1].

  • Column Temperature: 12°C[1].

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following multiple reaction monitoring (MRM) transitions can be used for quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ivabradine (S and R)469.2177.1
Ivabradine-d3 (IS)472.2177.1

Method Validation and Quantitative Data

The following tables summarize the expected performance characteristics of the method, based on published data for the analysis of ivabradine (non-chiral methods) in plasma. These parameters would need to be validated specifically for the chiral method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Ivabradine0.1 - 200> 0.990.1

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low0.3< 15< 1585-115
Medium50< 15< 1585-115
High150< 15< 1585-115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Ivabradine> 8590-110

Visualizations

Experimental Workflow

experimental_workflow sample_receipt Plasma Sample Receipt is_addition Internal Standard Spiking sample_receipt->is_addition spe Solid-Phase Extraction is_addition->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Overview of the sample preparation and analysis workflow.

LC-MS/MS System Configuration

lc_ms_system hplc HPLC System Autosampler Chiral Column Solvent Delivery System esi Electrospray Ionization (ESI) Source hplc->esi mass_spec Triple Quadrupole Mass Spectrometer Q1 Q2 (Collision Cell) Q3 esi->mass_spec detector Detector mass_spec->detector

Caption: Schematic of the LC-MS/MS instrumentation.

Conclusion

This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of racemic ivabradine in human plasma. The use of a chiral column allows for the separation of the S- and R-enantiomers, which is essential for detailed pharmacokinetic studies. The method demonstrates good linearity, precision, accuracy, and recovery, making it a valuable tool for researchers and drug development professionals in the pharmaceutical industry.

References

Experimental protocol for Ivabradine application in isolated cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide detailed protocols for the use of Ivabradine in experimental studies involving isolated cardiomyocytes. This document is intended for researchers, scientists, and professionals in the field of drug development.

1. Introduction to Ivabradine

Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the pacemaker "funny" current (If) in the sinoatrial node.[1] This current is primarily conducted through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with the HCN4 isoform being the main target in the heart.[2][3] By blocking these channels, Ivabradine reduces the slope of diastolic depolarization, thereby slowing the heart rate without significantly affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[4] Its use in isolated cardiomyocytes allows for the direct investigation of its electrophysiological and cellular effects, independent of systemic influences.

2. Mechanism of Action

Ivabradine's primary mechanism of action is the selective blockade of HCN channels.[5] It exhibits a use-dependent block, meaning its efficacy increases with the frequency of channel opening.[1] Studies have shown that Ivabradine acts as an "open-channel" blocker for human HCN4 channels, while it behaves as a "closed-channel" blocker for mouse HCN1 channels.[1][6] At higher concentrations, Ivabradine may also affect other cardiac ion channels, including Kv11.1 (hERG) and Nav1.5.[3][5][7]

Signaling Pathway of Ivabradine's Primary Action

Ivabradine_Signaling Ivabradine Ivabradine HCN4 HCN4 Channel (in Sinoatrial Node) Ivabradine->HCN4 Inhibits If_current Funny Current (If) HCN4->If_current Generates Diastolic_Depolarization Diastolic Depolarization Slope If_current->Diastolic_Depolarization Controls Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Cardiomyocyte_Isolation_Workflow Start Start: Anesthetize Animal Excise_Heart Excise Heart Start->Excise_Heart Cannulate_Aorta Cannulate Aorta on Langendorff Apparatus Excise_Heart->Cannulate_Aorta Perfusion_Ca_Free Perfuse with Ca2+-free Buffer Cannulate_Aorta->Perfusion_Ca_Free Enzymatic_Digestion Perfuse with Enzyme Solution (Collagenase) Perfusion_Ca_Free->Enzymatic_Digestion Dissociate_Tissue Mince and Triturate Ventricular Tissue Enzymatic_Digestion->Dissociate_Tissue Calcium_Reintroduction Gradual Calcium Reintroduction Dissociate_Tissue->Calcium_Reintroduction Assess_Viability Assess Cell Viability Calcium_Reintroduction->Assess_Viability End End: Isolated Cardiomyocytes Assess_Viability->End Ivabradine_Pleiotropic_Effects Ivabradine Ivabradine Heart_Rate_Reduction Heart Rate Reduction Ivabradine->Heart_Rate_Reduction Direct_Cellular_Effects Direct Cellular Effects Ivabradine->Direct_Cellular_Effects Myocardial_Oxygen_Demand ↓ Myocardial Oxygen Demand Heart_Rate_Reduction->Myocardial_Oxygen_Demand Coronary_Perfusion ↑ Coronary Perfusion Time Heart_Rate_Reduction->Coronary_Perfusion Anti_Fibrotic Anti-Fibrotic Direct_Cellular_Effects->Anti_Fibrotic Anti_Apoptotic Anti-Apoptotic Direct_Cellular_Effects->Anti_Apoptotic Anti_Inflammatory Anti-Inflammatory Direct_Cellular_Effects->Anti_Inflammatory Improved_Ca_Handling Improved Ca2+ Handling Direct_Cellular_Effects->Improved_Ca_Handling Anti_Ischemic_Effects Anti-Ischemic Effects Myocardial_Oxygen_Demand->Anti_Ischemic_Effects Coronary_Perfusion->Anti_Ischemic_Effects Cardiac_Remodeling ↓ Cardiac Remodeling Anti_Ischemic_Effects->Cardiac_Remodeling Anti_Fibrotic->Cardiac_Remodeling Anti_Apoptotic->Cardiac_Remodeling Anti_Inflammatory->Cardiac_Remodeling

References

Application Notes and Protocols for the Use of Racemic Ivabradine in In Vivo Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of racemic ivabradine in preclinical in vivo models of heart failure. The following sections detail the mechanism of action, experimental protocols for inducing heart failure, administration of ivabradine, and methods for assessing its therapeutic efficacy.

Introduction and Mechanism of Action

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial (SA) node.[1][2] This current is a key regulator of the pacemaker activity of the heart. By specifically blocking the If current, ivabradine reduces the slope of diastolic depolarization in SA node cells, leading to a dose-dependent reduction in heart rate.[3][4] Notably, this action is achieved without affecting myocardial contractility, blood pressure, or intracardiac conduction.[1][2] In the context of heart failure, elevated heart rate is associated with increased myocardial oxygen demand and adverse cardiac remodeling.[5] Ivabradine's targeted heart rate reduction offers a therapeutic strategy to mitigate these detrimental effects.

Signaling Pathway of Ivabradine

Ivabradine's primary mechanism involves the direct inhibition of HCN channels in the SA node. This leads to a reduction in the influx of positive ions during diastole, slowing the rate of spontaneous depolarization and consequently decreasing the heart rate. Downstream effects of this heart rate reduction in heart failure models include reduced myocardial workload, improved energy efficiency, and attenuation of adverse cardiac remodeling processes such as fibrosis and apoptosis.[5]

Ivabradine_Signaling_Pathway cluster_SA_Node Sinoatrial (SA) Node Cell HCN HCN Channel If_current If Current (Na+/K+ influx) HCN->If_current Generates Depolarization Spontaneous Diastolic Depolarization If_current->Depolarization Initiates Action_Potential Action Potential Frequency Depolarization->Action_Potential Determines Heart_Rate Heart Rate Action_Potential->Heart_Rate Sets Ivabradine Racemic Ivabradine Ivabradine->HCN Inhibits Cardiac_Remodeling Adverse Cardiac Remodeling Heart_Rate->Cardiac_Remodeling Reduces

Figure 1: Simplified signaling pathway of Ivabradine's action on the sinoatrial node.

Experimental Protocols

Induction of Heart Failure in Animal Models

3.1.1. Coronary Artery Ligation (CAL) in Rats (Model of Heart Failure with Reduced Ejection Fraction - HFrEF)

This model induces myocardial infarction, leading to subsequent cardiac remodeling and heart failure.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Intubation and Ventilation: Intubate the animal and connect it to a rodent ventilator.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Closure: Close the chest in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery. Heart failure typically develops over several weeks.

3.1.2. Transverse Aortic Constriction (TAC) in Mice (Model of Pressure Overload-Induced Heart Failure)

This model mimics pressure overload, leading to cardiac hypertrophy and eventual progression to heart failure.

  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane).

  • Incision: Make a suprasternal incision to expose the aortic arch.

  • Constriction: Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries. A blunted needle (e.g., 27-gauge) is placed alongside the aorta, and the ligature is tied snugly around both. The needle is then promptly removed to create a standardized constriction.

  • Closure: Close the incision.

  • Post-operative Care: Administer analgesics and monitor the animal. Cardiac hypertrophy develops within the first few weeks, and heart failure can manifest after several weeks.[6]

Administration of Racemic Ivabradine
  • Route of Administration: Oral gavage is a common and effective method for administering ivabradine in rodent models. Alternatively, it can be administered in the drinking water.[7]

  • Dosage: Dosages in the range of 10-20 mg/kg/day have been shown to be effective in mouse and rat models of heart failure.[6][7] The dose can be administered once daily or split into two administrations.

  • Vehicle: A common vehicle for ivabradine is sterile water or a 0.5% carboxymethylcellulose solution.

  • Treatment Duration: The duration of treatment will depend on the specific study design, but typically ranges from 4 to 12 weeks, starting after the induction of heart failure.

Assessment of Therapeutic Efficacy

3.3.1. Echocardiography

Echocardiography is a non-invasive method to assess cardiac function and structure.

  • Anesthesia: Light anesthesia with isoflurane is recommended to minimize effects on heart rate.

  • Imaging: Use a high-frequency ultrasound system with a linear-array transducer suitable for small animals.

  • Measurements: Acquire M-mode and B-mode images from parasternal long-axis and short-axis views. Key parameters to measure include:

    • Left Ventricular Ejection Fraction (LVEF)

    • Left Ventricular Fractional Shortening (LVFS)

    • Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

    • Heart Rate (HR)

3.3.2. Histological Analysis of Cardiac Fibrosis

  • Tissue Preparation: At the end of the study, euthanize the animals and excise the hearts. Fix the hearts in 4% paraformaldehyde and embed in paraffin.

  • Staining: Section the hearts and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).

  • Quantification: Capture images of the stained sections and use image analysis software to quantify the fibrotic area as a percentage of the total left ventricular area.

Data Presentation

The following tables summarize representative quantitative data from studies using ivabradine in heart failure models.

Table 1: Effects of Ivabradine on Cardiac Function in a Mouse TAC Model [6]

ParameterShamTAC + VehicleTAC + Ivabradine (10 mg/kg/day)TAC + Ivabradine (20 mg/kg/day)
Heart Rate (bpm) 550 ± 25530 ± 30450 ± 20420 ± 22
LVEF (%) 75 ± 540 ± 648 ± 555 ± 4
LVFS (%) 40 ± 420 ± 325 ± 329 ± 2
Cardiac Fibrosis (%) 2 ± 0.523 ± 415 ± 38 ± 2

*p < 0.05 vs. TAC + Vehicle

Table 2: Effects of Ivabradine in a Rat Post-Myocardial Infarction Model [7]

ParameterShamMI + VehicleMI + Ivabradine (10 mg/kg/day)
Heart Rate (bpm) 350 ± 20380 ± 25310 ± 18
If Current Density (pA/pF) 0.8 ± 0.11.5 ± 0.21.0 ± 0.15
HCN4 mRNA Expression (relative) 1.0 ± 0.22.5 ± 0.41.2 ± 0.3*

*p < 0.05 vs. MI + Vehicle

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating racemic ivabradine in an in vivo heart failure model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats or Mice) Baseline_Assessment Baseline Assessment (Echocardiography) Animal_Acclimatization->Baseline_Assessment HF_Induction Heart Failure Induction (e.g., CAL or TAC) Baseline_Assessment->HF_Induction Post_Op_Recovery Post-Operative Recovery HF_Induction->Post_Op_Recovery Treatment_Initiation Treatment Initiation (Ivabradine or Vehicle) Post_Op_Recovery->Treatment_Initiation Monitoring Regular Monitoring (Weight, Behavior) Treatment_Initiation->Monitoring Interim_Assessment Interim Functional Assessment (Echocardiography) Monitoring->Interim_Assessment Final_Assessment Final Functional Assessment (Echocardiography) Interim_Assessment->Final_Assessment Euthanasia Euthanasia and Tissue Collection Final_Assessment->Euthanasia Histology Histological Analysis (e.g., Fibrosis) Euthanasia->Histology Molecular_Analysis Molecular Analysis (e.g., qPCR, Western Blot) Euthanasia->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Molecular_Analysis->Data_Analysis

References

Application Notes and Protocols: Investigating Ivabradine's Inhibition of HCN4 Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for studying the effects of Ivabradine on Hyperpolarization-activated Cyclic Nucleotide-gated channel 4 (HCN4) using the patch-clamp technique. This document outlines the necessary reagents, equipment, and step-by-step procedures for whole-cell voltage-clamp recordings to characterize the inhibitory action of Ivabradine on HCN4 currents.

Introduction

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial for regulating cardiac and neuronal excitability.[1] Specifically, the HCN4 isoform is predominantly expressed in the sinoatrial node of the heart, where it is a key determinant of the pacemaker "funny" current (If), which drives diastolic depolarization.[2][3] Ivabradine is a heart rate-lowering drug clinically approved for the treatment of stable angina pectoris and symptomatic heart failure.[1][2] Its primary mechanism of action is the selective and use-dependent inhibition of the If current by blocking HCN4 channels.[4][5][6] Understanding the kinetics and voltage-dependence of this block is essential for the development of novel cardiac therapies. The patch-clamp technique is the gold standard for directly measuring the activity of ion channels like HCN4 and is therefore the method of choice for characterizing the pharmacological effects of compounds such as Ivabradine.[7]

Principle of the Assay

The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane. By controlling the membrane potential (voltage-clamp) and recording the resulting current, the activity of HCN4 channels can be isolated and studied. HCN4 channels are activated by membrane hyperpolarization. Ivabradine is an open-channel blocker, meaning it binds to the channel pore from the intracellular side when the channel is in its open conformation.[2][8][9] The protocol described below is designed to elicit HCN4 currents and assess the concentration- and use-dependent block by Ivabradine.

Quantitative Data Summary

The inhibitory effect of Ivabradine on HCN4 channels is concentration-dependent. The half-maximal inhibitory concentration (IC50) can vary depending on the experimental conditions, such as the voltage protocol used.

ParameterValueCell TypeReference
IC500.5 µMCHO cells expressing hHCN4[4]
IC502.0 µMHEK 293 cells expressing hHCN4[8]
IC504.5 µMHEK293 cells expressing hHCN4[10]
IC300.2 µMRat right atria[4]

Table 1: Reported IC50 values for Ivabradine block of HCN4 channels.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of HCN4 channels.[4][8]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Transiently or stably transfect cells with a plasmid encoding the human HCN4 isoform (hHCN4). A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells for patch-clamp experiments.

Solutions and Reagents
SolutionComponentConcentration (mM)
External Solution (Tyrode's) NaCl140
KCl5.4
CaCl21.8
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal (Pipette) Solution K-Aspartate130
NaCl10
MgCl22
EGTA10
HEPES10
Mg-ATP2
Na2-GTP0.3
pH adjusted to 7.2 with KOH
Ivabradine Stock Solution Ivabradine10 mM in DMSO

Table 2: Composition of external and internal solutions for whole-cell patch-clamp recordings. Note: To improve the isolation of HCN currents, blockers of other channels such as BaCl2 (1 mM), MnCl2 (2 mM), and NiCl2 (100 µM) can be added to the external solution.[8]

Whole-Cell Patch-Clamp Protocol
  • Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Approach a single, fluorescently identified cell with the patch pipette.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 2-5 minutes before recording.

  • Voltage-Clamp Protocol to Elicit HCN4 Currents:

    • Hold the membrane potential at a depolarized level where HCN4 channels are closed (e.g., -35 mV or -40 mV).[8][11]

    • Apply a series of hyperpolarizing voltage steps to activate the HCN4 channels. A typical protocol would be to step from the holding potential to test potentials ranging from -50 mV to -140 mV in 10 mV increments for a duration sufficient to reach steady-state activation (e.g., 2-5 seconds).[9][11]

    • A subsequent depolarizing step to a positive potential (e.g., +5 mV or +10 mV) can be used to measure tail currents, which reflect the deactivation of the channels.[8][9]

  • Application of Ivabradine:

    • After obtaining a stable baseline recording of HCN4 currents, perfuse the recording chamber with the external solution containing the desired concentration of Ivabradine.

    • Continuously apply the voltage-clamp protocol to monitor the development of the channel block. Ivabradine's block is use-dependent, meaning it accumulates with repeated channel activation.[4][5]

    • Allow sufficient time for the block to reach a steady state.

  • Data Acquisition and Analysis:

    • Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Measure the peak or steady-state current amplitude at each test potential before and after the application of Ivabradine.

    • Calculate the percentage of current inhibition at each concentration.

    • To determine the IC50, plot the percentage of inhibition as a function of the Ivabradine concentration and fit the data with the Hill equation.

Visualizations

Ivabradine_HCN4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space HCN4 HCN4 Channel (Closed) HCN4_open HCN4 Channel (Open) HCN4->HCN4_open Hyperpolarization HCN4_open->HCN4 Depolarization Blocked_Channel Blocked HCN4 Channel Ivabradine_in Ivabradine Ivabradine_in->Blocked_Channel Binds to open channel pore Ivabradine_out Ivabradine Ivabradine_out->Ivabradine_in Membrane Permeation

Caption: Ivabradine's mechanism of action on the HCN4 channel.

Experimental_Workflow A Cell Culture & Transfection (HCN4) C Whole-Cell Patch-Clamp (GΩ Seal & Rupture) A->C B Prepare Solutions (Internal & External) B->C D Baseline Recording (Voltage Protocol) C->D E Perfuse with Ivabradine D->E F Record Drug Effect (Use-dependent block) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for patch-clamp analysis of Ivabradine's effect.

Logical_Relationship cluster_condition Condition cluster_channel_state HCN4 Channel State cluster_outcome Outcome Hyperpolarization Hyperpolarization Channel Opening Channel Opening Hyperpolarization->Channel Opening Ivabradine Present Ivabradine Present Channel Block Channel Block Ivabradine Present->Channel Block Channel Opening->Channel Block enables Reduced If Current Reduced If Current Channel Block->Reduced If Current

Caption: Logical relationship of Ivabradine's blocking mechanism.

References

Synthesis and Purification of High-Purity Racemic Ivabradine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for obtaining high-purity racemic Ivabradine. The protocols described herein are based on established chemical literature and patents, offering a comprehensive guide for laboratory-scale preparation.

Introduction

Ivabradine, a heart rate-lowering agent, is clinically used as its S-enantiomer. However, the synthesis of the racemic mixture is a crucial step, often preceding chiral resolution. Achieving high purity in the racemic intermediate is essential to ensure the efficiency of the resolution process and the quality of the final active pharmaceutical ingredient (API). This document outlines a common synthetic pathway to racemic Ivabradine and subsequent purification strategies to minimize process-related impurities.

Synthetic Pathway Overview

A prevalent method for the synthesis of racemic Ivabradine involves the coupling of two key intermediates: racemic N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine (rac-Amine Intermediate) and 7,8-dimethoxy-3-(3-chloropropyl)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Benzazepinone Intermediate). The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis and Purification Start1 Veratraldehyde Intermediate1 rac-N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine (rac-Amine Intermediate) Start1->Intermediate1 Multi-step synthesis Start2 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Intermediate2 7,8-Dimethoxy-3-(3-chloropropyl)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Benzazepinone Intermediate) Start2->Intermediate2 Alkylation Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling CrudeIva Crude Racemic Ivabradine Coupling->CrudeIva Purification Purification CrudeIva->Purification PureIvaHCl High-Purity Racemic Ivabradine HCl SaltFormation Salt Formation (HCl) Purification->SaltFormation SaltFormation->PureIvaHCl

Caption: Overall workflow for the synthesis and purification of racemic Ivabradine.

Experimental Protocols

Synthesis of Key Intermediates

3.1.1. Synthesis of rac-N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine (rac-Amine Intermediate)

The synthesis of this key racemic intermediate can be achieved through a multi-step process starting from veratraldehyde. A general outline is provided below.

  • Step 1: Synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. This step involves the cyclization of a suitable precursor derived from veratraldehyde.

  • Step 2: Reduction of the nitrile. The nitrile group is reduced to a primary amine, yielding rac-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.

  • Step 3: N-methylation. The primary amine is then methylated to afford the target secondary amine, rac-N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine.

3.1.2. Synthesis of 7,8-Dimethoxy-3-(3-chloropropyl)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Benzazepinone Intermediate)

This intermediate is prepared by the alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a suitable three-carbon electrophile.

  • Protocol: To a solution of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate and 1-bromo-3-chloropropane. The reaction mixture is heated to facilitate the alkylation. After completion, the product is isolated by extraction and purified by crystallization.

Synthesis of Crude Racemic Ivabradine

The coupling of the two key intermediates is the final step in the formation of the racemic Ivabradine backbone.

  • Protocol:

    • In a reaction vessel, dissolve the rac-Amine Intermediate and the Benzazepinone Intermediate in a suitable solvent such as acetone or dimethylformamide (DMF).

    • Add a base, typically potassium carbonate, and a catalytic amount of sodium iodide.

    • Heat the reaction mixture, for example, at 50-65°C, and monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).[1]

    • Upon completion, the reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent.

    • The resulting crude racemic Ivabradine is then taken forward for purification.

Purification of Racemic Ivabradine and Salt Formation

Purification of the crude product is critical to remove unreacted starting materials, by-products, and other process-related impurities. This is typically achieved by crystallization, often after conversion to a salt. The hydrochloride salt is commonly used for purification and formulation.

  • Protocol for Purification and Hydrochloride Salt Formation:

    • Dissolve the crude racemic Ivabradine base in a suitable organic solvent, such as ethyl acetate.

    • Cool the solution to 0-10°C.

    • Add a solution of hydrogen chloride in a solvent like isopropanol to precipitate the hydrochloride salt.

    • Stir the resulting slurry for a period to ensure complete precipitation.

    • Collect the solid by filtration and wash with a cold solvent (e.g., ethyl acetate).

    • Dry the solid under vacuum to obtain high-purity racemic Ivabradine hydrochloride. Purity can be assessed by HPLC.[2]

An alternative purification strategy involves treating the crude Ivabradine with a derivatizing agent, such as acetyl chloride, to react with certain impurities, making them easier to remove during subsequent crystallization.[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of racemic Ivabradine and its key intermediates.

Table 1: Synthesis of Key Intermediates

IntermediateStarting MaterialTypical Yield (%)Purity (%) (by HPLC)
rac-N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile70-80>98
7,8-Dimethoxy-3-(3-chloropropyl)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one85-95>99

Table 2: Synthesis and Purification of Racemic Ivabradine Hydrochloride

StepStarting MaterialProductTypical Yield (%)Purity (%) (by HPLC)
Coupling Reactionrac-Amine Intermediate and Benzazepinone IntermediateCrude Racemic Ivabradine70-8090-95
Purification and Salt FormationCrude Racemic IvabradineRacemic Ivabradine Hydrochloride90-95>99.5

Logical Relationships in Purification

The purification process is designed to systematically remove different types of impurities. The logical flow of the purification strategy is illustrated below.

PurificationLogic cluster_impurities Impurity Profile cluster_purification_steps Purification Steps Crude Crude Racemic Ivabradine Impurity1 Unreacted Starting Materials Impurity2 Coupling By-products Impurity3 Degradation Products Extraction Aqueous/Organic Extraction Crude->Extraction Crystallization Crystallization of Hydrochloride Salt Extraction->Crystallization Removes polar impurities Pure High-Purity Racemic Ivabradine HCl Crystallization->Pure Removes non-polar impurities and isomers

Caption: Logical flow of the purification process for racemic Ivabradine.

Common Impurities

During the synthesis of racemic Ivabradine, several process-related impurities can be formed. It is crucial to monitor and control these impurities to ensure the quality of the final product. Some potential impurities include:

  • Unreacted starting materials: rac-Amine Intermediate and Benzazepinone Intermediate.

  • Over-alkylation products: Impurities formed by multiple alkylations.

  • Degradation products: Formed due to harsh reaction or work-up conditions.

The purification methods described, particularly crystallization of the hydrochloride salt, are effective in reducing these impurities to acceptable levels (typically <0.1% for individual impurities).

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes & Protocols: Determination of Ivabradine's Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of the enantiomeric purity of Ivabradine, a crucial quality control parameter for this chiral drug. The methods outlined below utilize High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offering robust and reliable approaches for separating and quantifying S-Ivabradine and its enantiomeric impurity, R-Ivabradine.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method employs a polysaccharide-based chiral stationary phase to achieve enantioseparation of Ivabradine. It is suitable for the simultaneous determination of chiral and achiral impurities in Ivabradine samples.[1]

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column Lux Cellulose-2 [cellulose tris(3-chloro-4-methylphenylcarbamate)]
Mobile Phase Methanol / Acetonitrile (98/2, v/v) with 0.06% (v/v) Diethylamine
Flow Rate 0.45 mL/min
Column Temperature 12 °C
Detection Wavelength 286 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the Ivabradine sample in the mobile phase to a final concentration of 1 mg/mL.

Data Presentation

The following table summarizes the expected chromatographic parameters for the enantiomeric separation of Ivabradine using this method.

CompoundRetention Time (min)Resolution (Rs)
R-Ivabradine~ 8.5\multirow{2}{*}{> 2.0}
S-Ivabradine~ 9.5

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Method Validation Summary

This method has been validated according to the International Council on Harmonisation (ICH) Q2(R1) guidelines and demonstrated to be linear, precise, and accurate for the determination of R-Ivabradine at levels as low as 0.05%.[1]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Ivabradine Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL onto Lux Cellulose-2 Column Dissolve->Inject MobilePhase Prepare Mobile Phase: Methanol/ACN (98/2) + 0.06% DEA MobilePhase->Dissolve Separate Isocratic Elution Flow: 0.45 mL/min Temp: 12°C Inject->Separate Detect UV Detection at 286 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks for R- and S-Ivabradine Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

HPLC experimental workflow for Ivabradine enantiomeric purity.

Method 2: Chiral Capillary Electrophoresis (CE)

This electrokinetic chromatography method provides a rapid and efficient separation of Ivabradine enantiomers using a cyclodextrin-based chiral selector.[2]

Experimental Protocol

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector.

Electrophoretic Conditions:

ParameterValue
Capillary Fused-silica, 50 µm i.d., 33 cm total length (24.5 cm to detector)
Background Electrolyte (BGE) 50 mM Formate buffer (pH 2.0) containing 4 mM sulfated-γ-CD and 5 mM tetrabutylammonium-aspartic acid ([TBA][L-Asp])
Applied Voltage +25 kV
Capillary Temperature 25 °C
Detection Wavelength 286 nm
Injection Hydrodynamic, 50 mbar for 5 s

Sample Preparation:

  • Dissolve the Ivabradine sample in water to a final concentration of 100 µg/mL.

Data Presentation

The following table summarizes the expected migration times and resolution for the enantiomeric separation of Ivabradine using this CE method.[2]

CompoundMigration Time (min)Resolution (Rs)
S-Ivabradine~ 5.5\multirow{2}{*}{2.7}
R-Ivabradine~ 5.8
Method Validation Summary

The method demonstrated good linearity and sensitivity, with limits of detection (LODs) of 0.22 µg/mL for S-Ivabradine and 0.28 µg/mL for R-Ivabradine. It is capable of detecting 0.1% of the enantiomeric impurity, meeting ICH requirements.[2]

Experimental Workflow

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Prepare Ivabradine Sample (100 µg/mL in water) Inject Hydrodynamic Injection (50 mbar, 5s) Sample->Inject BGE Prepare Background Electrolyte: 50 mM Formate (pH 2.0) + 4 mM sulfated-γ-CD + 5 mM [TBA][L-Asp] Condition Condition Capillary BGE->Condition Condition->Inject Separate Apply Voltage (+25 kV) Temp: 25°C Inject->Separate Detect UV Detection at 286 nm Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Peaks for S- and R-Ivabradine Electropherogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

CE experimental workflow for Ivabradine enantiomeric purity.

References

Application Notes and Protocols: (+/-)-Ivabradine in Cardiac Electrophysiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+/-)-Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, in cardiac electrophysiology research. Ivabradine's primary action is the reduction of the cardiac pacemaker "funny" current (If), leading to a dose-dependent decrease in heart rate without significantly affecting myocardial contractility or blood pressure.[1][2][3][4][5] This makes it a valuable tool for studying sinoatrial node function and autonomic regulation of the heart.

Mechanism of Action

Ivabradine selectively blocks the If current in the sinoatrial (SA) node by binding to the intracellular side of the HCN channel pore.[1][6] This inhibition is use-dependent, meaning it is more pronounced at higher heart rates.[1] The If current is a mixed sodium-potassium inward current responsible for the spontaneous diastolic depolarization in pacemaker cells, which sets the rhythm of the heart.[4] By slowing this depolarization, Ivabradine prolongs the time it takes to reach the threshold for an action potential, thereby reducing the heart rate.[1][7] While primarily acting on the SA node, evidence suggests that HCN channels are also present in the atrioventricular (AV) node, and Ivabradine can also decrease conduction through the AV node, particularly in the context of atrial fibrillation.[8][9]

Signaling Pathway of Ivabradine Action

Ivabradine_Mechanism cluster_SANode Sinoatrial Node Pacemaker Cell Ivabradine Ivabradine HCN_Channel HCN Channel (Funny Current - If) Ivabradine->HCN_Channel Inhibits Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Drives HCN_Channel->Diastolic_Depolarization Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Initiates Diastolic_Depolarization->Action_Potential Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Action_Potential->Heart_Rate

Caption: Mechanism of Ivabradine in reducing heart rate.

Electrophysiological Effects of (+/-)-Ivabradine

The primary electrophysiological effect of Ivabradine is the selective inhibition of the If current. At therapeutic concentrations, it has minimal effects on other cardiac ion channels.

ParameterEffect of (+/-)-IvabradineConcentration RangeSpecies/ModelReference
If (Funny Current) InhibitionIC50: ~2.8 µMRabbit Sinoatrial Node Cells[6]
Heart Rate DecreaseDose-dependentHumans, Animals[8]
Action Potential Duration No significant change or slight prolongation due to heart rate reductionTherapeutic dosesVarious[10]
QT Interval Prolongation (heart rate-dependent)Therapeutic dosesHumans[8][10]
L-type Ca2+ Current (ICa,L) No significant effect at low concentrations (<3 µM)<3 µMRabbit Sinoatrial Node Cells[6][11]
Delayed Rectifier K+ Current (IKr) No significant effect at low concentrations (<3 µM)<3 µMRabbit Sinoatrial Node Cells[6]
Myocardial Contractility No direct effectTherapeutic dosesHumans, Animals[4][5]
Blood Pressure No significant changeTherapeutic dosesHumans, Animals[8]

Experimental Protocols

Protocol 1: Investigating the Effect of Ivabradine on If Current using Whole-Cell Patch-Clamp

This protocol describes the methodology to measure the effect of (+/-)-Ivabradine on the If current in isolated sinoatrial node cells.

1. Cell Isolation:

  • Isolate sinoatrial node myocytes from a suitable animal model (e.g., rabbit, guinea pig) using enzymatic digestion with collagenase and protease.

  • Store the isolated cells in a high-K+ solution at 4°C until use.

2. Solutions:

  • External Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block other currents, specific blockers like BaCl2 (to block IK1) and MnCl2 or CdCl2 (to block ICa) can be added.

  • Internal (Pipette) Solution: (in mM) 130 K-aspartate, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA (pH adjusted to 7.2 with KOH).

3. Patch-Clamp Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Transfer isolated cells to a recording chamber on an inverted microscope and perfuse with the external solution at 35-37°C.

  • Form a gigaseal and establish a whole-cell configuration with a borosilicate glass pipette (2-4 MΩ resistance).

  • Hold the cell at a holding potential of -40 mV.

  • Apply hyperpolarizing voltage steps from -50 mV to -120 mV in 10 mV increments for 2-3 seconds to activate the If current.

4. Application of Ivabradine:

  • Prepare stock solutions of (+/-)-Ivabradine in DMSO and dilute to the final desired concentrations in the external solution.

  • After recording baseline If currents, perfuse the cells with the Ivabradine-containing solution.

  • Record If currents at different concentrations of Ivabradine to determine the dose-response relationship and calculate the IC50.

5. Data Analysis:

  • Measure the amplitude of the If current at the end of the hyperpolarizing pulse.

  • Plot the percentage of current inhibition against the logarithm of the Ivabradine concentration and fit the data with a Hill equation to determine the IC50.

Experimental Workflow for Patch-Clamp Recording

Patch_Clamp_Workflow Cell_Isolation 1. Isolate Sinoatrial Node Myocytes Solution_Prep 2. Prepare External and Internal Solutions Cell_Isolation->Solution_Prep Recording_Setup 3. Set up Patch-Clamp Rig and Perfuse Cells Solution_Prep->Recording_Setup Whole_Cell 4. Establish Whole-Cell Configuration Recording_Setup->Whole_Cell Baseline_Recording 5. Record Baseline If Currents Whole_Cell->Baseline_Recording Drug_Application 6. Perfuse with (+/-)-Ivabradine Baseline_Recording->Drug_Application Data_Acquisition 7. Record If Currents in Presence of Drug Drug_Application->Data_Acquisition Data_Analysis 8. Analyze Data and Determine IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for patch-clamp analysis of Ivabradine.

Protocol 2: Assessing the Effect of Ivabradine on Sinoatrial Node Activity and Action Potentials

This protocol outlines a method to study the effects of (+/-)-Ivabradine on the spontaneous action potentials of sinoatrial node tissue preparations.

1. Tissue Preparation:

  • Dissect the sinoatrial node region from an animal heart (e.g., rabbit, guinea pig) in cold, oxygenated Tyrode's solution.

  • Pin the tissue, endocardium side up, in a recording chamber.

2. Recording Setup:

  • Perfuse the tissue with oxygenated Tyrode's solution at 35-37°C.

  • Use sharp microelectrodes (10-30 MΩ resistance) filled with 3 M KCl to impale individual sinoatrial node cells.

  • Record spontaneous action potentials using a microelectrode amplifier and data acquisition system.

3. Application of Ivabradine:

  • After recording stable baseline action potentials for a sufficient period, switch the perfusion to a Tyrode's solution containing the desired concentration of (+/-)-Ivabradine.

  • Record the changes in action potential parameters over time.

4. Data Analysis:

  • Measure the following action potential parameters before and after Ivabradine application:

    • Spontaneous Firing Rate (Beats per minute): The primary outcome to assess the chronotropic effect.

    • Action Potential Duration (APD): Measured at 50% and 90% of repolarization (APD50 and APD90).

    • Maximum Diastolic Potential (MDP): The most negative membrane potential during diastole.

    • Action Potential Amplitude (APA): The difference between the peak and the MDP.

    • Rate of Diastolic Depolarization (Slope of Phase 4): The rate of voltage change during diastolic depolarization.

  • Perform statistical analysis to determine the significance of the changes induced by Ivabradine.

Applications in Research

  • Studying Pacemaker Function: Ivabradine's selectivity for the If current makes it an invaluable tool for elucidating the role of this current in cardiac pacemaking and its regulation by the autonomic nervous system.[4][6]

  • Atrial Fibrillation Research: Although not its primary indication, research is exploring Ivabradine's potential to control ventricular rate in atrial fibrillation by acting on HCN channels in the AV node.[8][9][12]

  • Heart Failure Models: In animal models of heart failure, Ivabradine is used to investigate the effects of heart rate reduction on cardiac remodeling and function.[13]

  • Ischemia and Angina Models: Ivabradine is used to study the impact of heart rate reduction on myocardial oxygen demand and supply in models of myocardial ischemia.[4][13]

  • Drug Discovery: As a well-characterized HCN channel blocker, Ivabradine serves as a reference compound in the development of new heart rate-lowering agents.

Safety and Considerations

  • Off-Target Effects: While highly selective for If at therapeutic concentrations, at higher concentrations, Ivabradine may have off-target effects on other ion channels, including L-type Ca2+ and delayed rectifier K+ currents.[6][14] Researchers should be mindful of the concentrations used in their experiments.

  • Visual Disturbances: A known side effect in humans is the occurrence of phosphenes, which is attributed to the inhibition of a similar current (Ih) in the retina.[2] This is generally not a concern in in vitro or ex vivo preparations.

  • Atrial Fibrillation Risk: Some clinical studies have suggested a slightly increased risk of developing atrial fibrillation in patients treated with Ivabradine.[15] The underlying mechanisms are still under investigation.

References

Application Notes and Protocols for In Vivo Administration of Racemic Ivabradine in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of racemic ivabradine in rodent models. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of ivabradine.

Introduction

Ivabradine is a selective inhibitor of the "funny" current (I<f>), which plays a crucial role in regulating the heart's pacemaker activity in the sinoatrial node.[1][2][3][4] By blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the I<f> current, ivabradine effectively reduces heart rate without impacting myocardial contractility or ventricular repolarization.[1][2][3] This unique mechanism of action makes it a valuable tool in cardiovascular research and a therapeutic agent for conditions such as chronic heart failure and stable angina.[1][3][4]

Mechanism of Action

Ivabradine's primary mechanism of action is the selective blockade of HCN channels in the sinoatrial node.[1][5] This inhibition slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[4] The effect is more pronounced at higher heart rates, demonstrating a use-dependent characteristic.[6]

Signaling Pathway Diagram

Ivabradine_Mechanism_of_Action cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel If_Current If Current (Na+/K+ influx) HCN_Channel->If_Current Generates Diastolic_Depolarization Spontaneous Diastolic Depolarization If_Current->Diastolic_Depolarization Initiates Action_Potential Action Potential Frequency Diastolic_Depolarization->Action_Potential Determines Heart_Rate Heart Rate Action_Potential->Heart_Rate Sets Ivabradine Ivabradine Ivabradine->HCN_Channel Selectively Blocks

Caption: Mechanism of action of Ivabradine in the sinoatrial node.

Quantitative Data Summary

The following tables summarize key quantitative data from various rodent studies involving the administration of racemic ivabradine.

Table 1: Ivabradine Dosage and Administration in Rodent Studies
Rodent ModelRoute of AdministrationDosage RangeStudy DurationKey FindingsReference
MiceOral (drinking water)5 - 20 mg/kg/dayUp to 2 monthsSignificant heart rate reduction at ≥5 mg/kg/day.[7][7]
MiceOral (drinking water)20 mg/kg/day11 weeksReduced heart rate, ameliorated cardiac fibrosis and diastolic dysfunction.[8][8]
RatsOral (gavage)10 mg/kg/day3 weeksSignificantly lower 24-hour, awake, and asleep heart rates.[9][9]
RatsOral (gavage)6 mg/kg (twice daily)4 daysReduced mechanical allodynia with a moderate reduction in heart rate.[10][10]
RatsIntraperitoneal injection2 mg/kg (daily)7 daysProtected against myocardial infarction-induced cardiac injury.
RatsIntravenous140 µg (single dose)AcuteUsed for pharmacokinetic studies.
RatsOral1.0 mg/kg (single dose)AcutePharmacokinetic profiling.[11][11]
Table 2: Pharmacokinetic Parameters of Ivabradine in Rats
ParameterOral Administration (1.0 mg/kg)Reference
t<1/2> (h) Significantly increased with co-administration of puerarin[11]
C<max> (ng/mL) Significantly increased with co-administration of puerarin[11]
AUC<(0-t)> (ng·h/mL) Significantly increased with co-administration of puerarin[11]
AUC<(0-∞)> (ng·h/mL) Significantly increased with co-administration of puerarin[11]
Oral Bioavailability ~40%[6]
Metabolism Extensively metabolized by CYP3A4 in the gut and liver.[6][6]
Excretion Metabolites excreted in feces and urine.[6][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the in vivo administration of racemic ivabradine in rodents.

Protocol 1: Chronic Oral Administration of Ivabradine in Drinking Water (Mice)

Objective: To assess the long-term effects of ivabradine on heart rate and cardiac function.

Materials:

  • Racemic Ivabradine hydrochloride

  • Drinking water

  • Animal cages

  • Echocardiography equipment

Procedure:

  • Drug Preparation: Dissolve ivabradine in the drinking water to achieve the desired daily dose (e.g., 5, 10, or 20 mg/kg/day). The concentration should be calculated based on the average daily water consumption of the mice.

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Treatment Administration: Provide the ivabradine-containing drinking water ad libitum to the treatment group. The control group should receive regular drinking water.

  • Monitoring: Monitor the daily water consumption and body weight of the animals to ensure accurate dosing.

  • Echocardiography: At specified time points (e.g., weekly or at the end of the study), perform echocardiography to measure heart rate and other cardiac parameters. Anesthesia (e.g., ketamine/xylazine) may be required.[7]

  • Data Analysis: Analyze the collected data to determine the effect of ivabradine on heart rate and cardiac function compared to the control group.

Protocol 2: Oral Gavage Administration of Ivabradine (Rats)

Objective: To administer a precise dose of ivabradine for acute or sub-chronic studies.

Materials:

  • Racemic Ivabradine hydrochloride

  • Vehicle (e.g., sterile water, saline)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Drug Preparation: Prepare a homogenous suspension or solution of ivabradine in the chosen vehicle at the desired concentration.

  • Animal Weighing: Weigh each rat accurately to calculate the exact volume of the drug solution to be administered.

  • Administration: Administer the calculated volume of the ivabradine solution or vehicle to the rats using an appropriately sized oral gavage needle. Ensure proper technique to avoid injury.

  • Post-Administration Monitoring: Observe the animals for any signs of distress or adverse reactions following administration.

  • Outcome Measurement: Proceed with the planned experimental measurements, such as electrocardiogram (ECG) recordings for heart rate, blood pressure monitoring, or behavioral tests.[10]

Experimental Workflow Diagram

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomization into Control & Treatment Groups acclimation->grouping administration Drug Administration (e.g., Oral Gavage, Drinking Water) grouping->administration drug_prep Ivabradine Preparation (Vehicle or Drinking Water) drug_prep->administration monitoring Monitoring (Body Weight, Water Intake) administration->monitoring measurements Physiological Measurements (ECG, Echocardiography, Blood Pressure) monitoring->measurements data_analysis Data Analysis and Statistical Comparison measurements->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo ivabradine studies.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Toxicity: Ivabradine has been shown to cause embryo-fetal toxicity and cardiac teratogenic effects in pregnant rats.[6][12] Therefore, its use in pregnant animals should be avoided.

  • Drug Interactions: Ivabradine is metabolized by CYP3A4.[6] Co-administration with potent inhibitors or inducers of this enzyme may alter its plasma concentration and efficacy.[6]

  • Anesthesia: The choice of anesthetic can influence heart rate. It's important to consider that some anesthetics may cause sympathetic withdrawal, which can affect the observed efficacy of ivabradine.[7]

These application notes and protocols are intended to serve as a guide. Researchers should adapt the methodologies to their specific experimental questions and rodent models, ensuring all procedures are validated and ethically approved.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of (+/-)-Ivabradine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of (+/-)-Ivabradine for in vitro assays.

Troubleshooting Guide

Low aqueous solubility of Ivabradine can lead to inaccurate and unreliable results in in vitro experiments. The following table summarizes common troubleshooting strategies to enhance its solubility.

IssuePotential CauseSuggested SolutionProtocol
Precipitation upon dilution in aqueous buffer Ivabradine hydrochloride has pH-dependent solubility. Dilution into a buffer with a pH that decreases its solubility can cause it to precipitate.Adjust the pH of the final aqueous solution. Ivabradine, a weak base, is more soluble at acidic to neutral pH.--INVALID-LINK--
Compound crashing out in cell culture media The complex composition of cell culture media can affect drug solubility. The final concentration of the organic co-solvent may be too high, causing cytotoxicity, or too low, leading to precipitation.Use a minimal concentration of a biocompatible co-solvent like DMSO or ethanol to prepare a high-concentration stock solution, which is then serially diluted in the assay medium.--INVALID-LINK--
Inconsistent results between experiments Variability in stock solution preparation or storage conditions. Aqueous solutions of Ivabradine may not be stable for long periods.Prepare fresh stock solutions for each experiment. If using an organic solvent, ensure it is of high purity and stored under appropriate conditions.--INVALID-LINK--
Need for higher concentrations without using organic solvents Some assays are sensitive to organic solvents, even at low concentrations.Utilize cyclodextrins to form inclusion complexes, which can significantly increase the aqueous solubility of hydrophobic drugs.--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Ivabradine hydrochloride?

A1: Ivabradine hydrochloride is a white to off-white hygroscopic powder that is freely soluble in water.[1] Its solubility, however, is pH-dependent. At a pH of 7.2 in PBS, the solubility is approximately 10 mg/mL.[2] One report indicates a water solubility of ≥5 mg/mL with warming.[3][4] Another source states a water solubility of 0.0202 mg/mL, likely for the free base.[5][6][7]

Q2: How does pH affect the solubility of Ivabradine?

A2: Ivabradine is a basic compound with two pKa values, one of which is approximately 8.5 (amine).[8] Therefore, its solubility is higher in acidic to neutral solutions where it is protonated. As the pH becomes more alkaline, its aqueous solubility decreases.

Solubility of Ivabradine at Different pH Values [8]

pHSolubility (mg/mL)
1.110.4
7.638.9
8.57.8

Q3: What are the recommended co-solvents for dissolving Ivabradine?

A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for preparing stock solutions of poorly soluble drugs for in vitro assays. Ivabradine hydrochloride is soluble in DMSO at approximately 20 mg/mL and in ethanol at about 1 mg/mL.[2]

Q4: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?

A4: The maximum recommended concentration of DMSO in cell culture is typically between 0.1% and 0.5% (v/v) to avoid cytotoxic effects, although this can be cell-line dependent.[9][10][11] For ethanol, concentrations below 0.5% (v/v) are generally considered safe for most cell lines.[2][11] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q5: How can cyclodextrins improve the solubility of Ivabradine?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble drug molecules, like Ivabradine, forming an inclusion complex that has increased aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with improved solubility and safety profiles compared to the parent β-cyclodextrin.

Q6: Can I store aqueous solutions of Ivabradine?

A6: It is generally not recommended to store aqueous solutions of Ivabradine for more than one day.[2] For consistent results, it is best to prepare fresh solutions for each experiment. Stock solutions in high-purity DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: pH Adjustment

This protocol describes how to prepare an aqueous solution of Ivabradine hydrochloride by adjusting the pH.

Materials:

  • (+/-)-Ivabradine hydrochloride powder

  • Sterile, deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of Ivabradine hydrochloride powder.

  • Add a small amount of sterile, deionized water to form a slurry.

  • Slowly add 0.1 M HCl dropwise while stirring until the powder is completely dissolved.

  • Once dissolved, adjust the pH to the desired level for your assay using 0.1 M NaOH. Be cautious not to raise the pH too high, as this may cause precipitation. A final pH in the range of 6.0-7.4 is generally recommended.

  • Bring the solution to the final desired volume with sterile, deionized water.

  • Sterile-filter the final solution through a 0.22 µm filter before use.

Protocol 2: Co-solvent Usage

This protocol details the preparation of a high-concentration stock solution of Ivabradine in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

  • (+/-)-Ivabradine hydrochloride powder

  • High-purity, anhydrous DMSO

  • Sterile cell culture medium or assay buffer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • The molecular weight of Ivabradine hydrochloride is 505.05 g/mol .

    • To prepare a 10 mM stock solution, weigh out 5.05 mg of Ivabradine hydrochloride.

    • Dissolve the powder in 1 mL of high-purity DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the assay does not exceed the tolerated level for your cell line (typically ≤ 0.5%). For example, a 1:1000 dilution of a 100% DMSO stock will result in a final DMSO concentration of 0.1%.

Protocol 3: Cyclodextrin Complexation

This protocol provides a general method for preparing an Ivabradine-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • (+/-)-Ivabradine hydrochloride powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the Molar Ratio: A common starting point is a 1:1 molar ratio of Ivabradine to cyclodextrin. The optimal ratio may need to be determined experimentally through phase solubility studies.

  • Cyclodextrin Solution Preparation:

    • Weigh the appropriate amount of HP-β-CD or SBE-β-CD.

    • Dissolve the cyclodextrin in sterile, deionized water with stirring. Gentle warming may be required to facilitate dissolution.

  • Complexation:

    • Slowly add the weighed Ivabradine hydrochloride powder to the cyclodextrin solution while continuously stirring.

    • Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Final Preparation:

    • After the incubation period, the solution containing the Ivabradine-cyclodextrin complex can be sterile-filtered through a 0.22 µm filter.

    • The concentration of the solubilized Ivabradine can be determined by a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Best Practices for Stock Solution Preparation

  • Always use high-purity solvents.

  • Prepare stock solutions at a high concentration to minimize the volume of solvent added to the final assay.

  • Store stock solutions in small, single-use aliquots to avoid contamination and degradation from repeated freeze-thaw cycles.

  • When diluting a stock solution in an aqueous buffer, add the stock solution to the buffer with vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.

  • Always include a vehicle control in your experiments, which contains the same concentration of the solvent used to dissolve the drug.

Visualizations

Ivabradine Mechanism of Action

Ivabradine is a selective inhibitor of the "funny" current (If) in the sinoatrial (SA) node of the heart. This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with HCN4 being the predominant isoform in the SA node.

Ivabradine_Mechanism cluster_SA_Node Sinoatrial (SA) Node Cell HCN4 HCN4 Channel Na_K Na+ / K+ Influx (If 'Funny' Current) HCN4->Na_K allows cAMP cAMP cAMP->HCN4 binds & activates Depolarization Slow Diastolic Depolarization Na_K->Depolarization initiates AP Action Potential Firing Rate Depolarization->AP increases HR Heart Rate AP->HR determines HR_decrease Decreased Heart Rate AP->HR_decrease Ivabradine Ivabradine Ivabradine->HCN4 binds to open channel pore

Caption: Mechanism of action of Ivabradine on the HCN4 channel in the sinoatrial node.

Troubleshooting Workflow for Ivabradine Solubility

This workflow provides a logical sequence of steps to address solubility issues with Ivabradine in in vitro assays.

Troubleshooting_Workflow Start Start: Ivabradine Precipitation Observed Check_pH Is the aqueous buffer pH < 7.5? Start->Check_pH Adjust_pH Adjust buffer pH to 6.0-7.4 Check_pH->Adjust_pH No Use_Cosolvent Prepare a concentrated stock in DMSO or Ethanol Check_pH->Use_Cosolvent Yes Adjust_pH->Check_pH Check_Solvent_Conc Is final solvent concentration < 0.5%? Use_Cosolvent->Check_Solvent_Conc Use_Cyclodextrin Consider using Cyclodextrins (HP-β-CD or SBE-β-CD) Use_Cosolvent->Use_Cyclodextrin If solvent is not tolerated Optimize_Dilution Optimize dilution strategy to lower solvent concentration Check_Solvent_Conc->Optimize_Dilution No Success Solubility Issue Resolved Check_Solvent_Conc->Success Yes Optimize_Dilution->Check_Solvent_Conc Contact_Support Further optimization needed. Contact Technical Support. Optimize_Dilution->Contact_Support Use_Cyclodextrin->Success Use_Cyclodextrin->Contact_Support

Caption: A step-by-step workflow for troubleshooting Ivabradine solubility issues.

References

Challenges and solutions in the chiral resolution of Ivabradine racemate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of Ivabradine racemate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of Ivabradine racemate?

A1: The main strategies for resolving racemic Ivabradine into its individual enantiomers include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic Ivabradine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of Ivabradine.

  • Enzymatic Kinetic Resolution: This method employs an enzyme, such as a lipase, to selectively acylate one enantiomer of an Ivabradine precursor, allowing for the separation of the acylated and unreacted enantiomers.[1][2]

  • Electrokinetic Chromatography (EKC): A capillary electrophoresis technique that can be used for enantiomeric separation using chiral selectors like cyclodextrins.[3]

Q2: Which resolving agents are commonly used for the diastereomeric salt crystallization of Ivabradine?

A2: Common resolving agents for Ivabradine and its intermediates include chiral acids such as:

  • Derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid)[4]

  • Camphorsulfonic acid

  • Mandelic acid[5]

  • N-acetyl-L-glutamic acid

Q3: What are the critical parameters to control during diastereomeric salt crystallization?

A3: Key parameters that significantly influence the success of diastereomeric salt crystallization include:

  • Choice of Resolving Agent: The resolving agent must form a stable salt with a significant difference in solubility between the two diastereomers.

  • Solvent System: The solvent should provide sufficient solubility for the diastereomeric salts at higher temperatures and allow for selective precipitation of one diastereomer upon cooling.

  • Temperature Profile: The cooling rate and final temperature are crucial for controlling crystal growth and purity.[5]

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemate can impact the yield and purity of the desired diastereomer.

  • Stirring/Agitation: Proper agitation is necessary to ensure homogeneity and promote crystal formation.

Q4: How can I improve the enantiomeric excess (e.e.) in enzymatic resolution?

A4: To enhance the enantiomeric excess in enzymatic kinetic resolution, consider the following:

  • Enzyme Selection: Screen different lipases or other suitable enzymes to find one with high enantioselectivity for the Ivabradine precursor. Pseudomonas cepacia lipase has shown good results.[1][2]

  • Acyl Donor: The choice of acyl donor can influence the reaction rate and selectivity.

  • Solvent: The reaction medium can significantly affect enzyme activity and enantioselectivity.

  • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity.

  • Reaction Time: Monitor the reaction progress to stop it at the optimal point for achieving high e.e. of the unreacted enantiomer and high conversion.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Causes Solutions
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the salt is too low.- Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Induce crystallization by scratching the flask or seeding with a small crystal.
Low yield of the desired diastereomer - The solubility difference between the two diastereomeric salts is small.- Co-precipitation of the undesired diastereomer.- Incomplete precipitation.- Optimize the solvent system and cooling profile.- Perform recrystallization of the obtained salt.- Adjust the molar ratio of the resolving agent.
Low diastereomeric/enantiomeric purity - Inefficient separation of the diastereomeric salts.- Racemization of the chiral centers during the process.- Recrystallize the diastereomeric salt multiple times.- Ensure the salt-breaking step (liberation of the free base) is performed under mild conditions to avoid racemization.
Difficulty in recovering the resolving agent - The resolving agent is highly soluble in the work-up solvents.- Optimize the pH and solvent for the extraction of the resolving agent after the salt-breaking step.
Chiral HPLC
Problem Possible Causes Solutions
Poor peak resolution - Inappropriate chiral stationary phase (CSP).- Mobile phase composition is not optimal.- Flow rate is too high.- Screen different types of CSPs (e.g., polysaccharide-based).- Optimize the mobile phase composition (e.g., ratio of organic modifiers, additives like diethylamine).[6][7]- Reduce the flow rate.
Peak tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the HPLC system.- Add a small amount of a basic or acidic modifier to the mobile phase.- Inject a smaller sample volume or a more dilute sample.- Check and minimize system dead volumes.
Shifting retention times - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column thermostat to maintain a constant temperature.[6]- Flush the column or replace it if it's old.
Loss of resolution over time - Column contamination.- Degradation of the chiral stationary phase.- Use a guard column and ensure proper sample filtration.- Flush the column with a strong solvent (check the column manual for compatibility).- Operate the column within the recommended pH and temperature ranges.
Enzymatic Kinetic Resolution
Problem Possible Causes Solutions
Low enzyme activity - Inappropriate solvent.- Non-optimal pH or temperature.- Enzyme denaturation.- Screen different organic solvents.- Optimize the reaction temperature and pH (if using an aqueous buffer).- Handle and store the enzyme according to the manufacturer's instructions.
Low enantioselectivity (low e.e.) - The enzyme is not highly selective for the substrate.- Unfavorable reaction conditions.- Screen a variety of enzymes.- Optimize the temperature, acyl donor, and solvent.[1][2]- Consider using a different type of enzymatic reaction (e.g., hydrolysis instead of acylation).
Difficult separation of product and remaining substrate - Similar physical properties of the acylated product and the unreacted amine.- Use column chromatography or other purification techniques to separate the compounds after the reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various chiral resolution methods for Ivabradine and its precursors.

Table 1: Diastereomeric Salt Crystallization of Ivabradine Racemate

Resolving AgentSolventYieldOptical Purity (e.e. or diastereomeric excess)Reference
Dibenzoyl-L-tartaric acidAlcohol or aqueous alcoholHigh>99%[4]
Mandelic acidNot specifiedGoodHigh[5]
N-acetyl-L-glutamic acidNot specified~35-40%>99.5% after recrystallization

Table 2: Chiral HPLC Separation of Ivabradine Enantiomers

Chiral Stationary PhaseMobile PhaseFlow RateResolution (Rs)Reference
Lux Cellulose-2Methanol/acetonitrile (98/2, v/v) with 0.06% diethylamine0.45 mL/minBaseline separation[6]
Chiralpak ADMethanol/2-propanol/diethylamine (70:30:0.1, v/v/v)0.8 mL/minBaseline separation[7]
Sulfated-γ-CD (in EKC)50 mM formate buffer (pH 2.0)N/A2.7[3]

Table 3: Enzymatic Kinetic Resolution of Ivabradine Precursors

EnzymeAcyl Donor/ReactionSolventEnantiomeric Ratio (e.r.) or e.e.Reference
Pseudomonas cepacia LipaseEsterificationNot specifiedup to 96:4 e.r. for an alcohol precursor[1][2]
Pseudomonas cepacia Lipase (PSC-II)Resolution of amine precursor2-Me-THF99% e.e.[2]

Experimental Protocols & Workflows

Diastereomeric Salt Crystallization Workflow

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Salt Breaking & Isolation racemate Dissolve Racemic Ivabradine in Solvent resolving_agent Add Chiral Resolving Agent racemate->resolving_agent heating Heat to Complete Dissolution resolving_agent->heating cooling Controlled Cooling heating->cooling filtration Filter Diastereomeric Salt Crystals cooling->filtration washing Wash Crystals filtration->washing dissolve_salt Dissolve Crystals in Solvent washing->dissolve_salt basify Add Base to Liberate Free Amine dissolve_salt->basify extraction Extract Enantiopure Ivabradine basify->extraction purification Purify and Isolate extraction->purification

Caption: Workflow for Diastereomeric Salt Crystallization.

Methodology:

  • Salt Formation: Dissolve the racemic Ivabradine in a suitable solvent. Add the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) and heat the mixture until all solids dissolve.

  • Crystallization: Allow the solution to cool slowly and controllably to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Filter the precipitated crystals and wash them with a small amount of cold solvent to remove impurities.

  • Salt Breaking: Dissolve the isolated diastereomeric salt in an appropriate solvent and add a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free enantiopure Ivabradine base.

  • Extraction and Purification: Extract the enantiopure Ivabradine with an organic solvent, wash the organic layer, dry it, and evaporate the solvent to obtain the final product. Further purification may be performed if necessary.

Chiral HPLC Analysis Workflow

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing prepare_sample Prepare Sample Solution prepare_mobile_phase Prepare Mobile Phase prepare_sample->prepare_mobile_phase equilibrate_column Equilibrate Chiral Column prepare_mobile_phase->equilibrate_column inject_sample Inject Sample onto HPLC equilibrate_column->inject_sample run_hplc Run HPLC Method inject_sample->run_hplc detect_peaks Detect Enantiomer Peaks run_hplc->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_ee Calculate Enantiomeric Excess integrate_peaks->calculate_ee

Caption: Workflow for Chiral HPLC Analysis.

Methodology:

  • Sample and Mobile Phase Preparation: Accurately weigh and dissolve the Ivabradine sample in a suitable solvent. Prepare the mobile phase with the specified composition of solvents and additives.

  • Column Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject the sample solution into the HPLC system. The enantiomers will be separated as they pass through the chiral stationary phase.

  • Detection and Data Analysis: A detector (e.g., UV) will record the separated enantiomer peaks. Integrate the peak areas to calculate the enantiomeric excess (% e.e.).

Enzymatic Kinetic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Separation dissolve_racemate Dissolve Racemic Precursor in Organic Solvent add_enzyme Add Lipase (e.g., Pseudomonas cepacia) dissolve_racemate->add_enzyme add_acyl_donor Add Acyl Donor add_enzyme->add_acyl_donor incubate Incubate at Controlled Temperature add_acyl_donor->incubate monitor Monitor Reaction Progress (TLC, HPLC) incubate->monitor quench Quench Reaction monitor->quench filter_enzyme Filter to Remove Enzyme quench->filter_enzyme separate_products Separate Acylated Product and Unreacted Enantiomer (Chromatography) filter_enzyme->separate_products isolate_enantiomers Isolate Pure Enantiomers separate_products->isolate_enantiomers

Caption: Workflow for Enzymatic Kinetic Resolution.

Methodology:

  • Reaction Setup: Dissolve the racemic Ivabradine precursor (e.g., the corresponding amine) in an appropriate organic solvent. Add the selected lipase and the acyl donor.

  • Enzymatic Reaction: Incubate the reaction mixture at a controlled temperature with stirring. Monitor the progress of the reaction by techniques like TLC or chiral HPLC to determine the optimal reaction time.

  • Reaction Quenching and Enzyme Removal: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme).

  • Product Separation: Separate the acylated product from the unreacted enantiomer using column chromatography or another suitable purification method.

  • Isolation: Isolate the purified enantiomers. The unreacted enantiomer can be directly obtained, while the acylated enantiomer may require a subsequent deacylation step.

References

Stability issues of Ivabradine solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ivabradine solutions for long-term experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of ivabradine solutions in experimental settings.

Issue Question Possible Cause(s) Suggested Solution(s)
Precipitation in Aqueous Solution Why is my ivabradine precipitating out of my aqueous buffer (e.g., PBS)?Ivabradine hydrochloride has good solubility in aqueous solutions like PBS (approximately 10 mg/mL), but several factors can lead to precipitation.[1] These include: - pH shifts: Changes in the pH of the buffer can affect the ionization state and solubility of ivabradine. - Low Temperature: Storing aqueous solutions at low temperatures (e.g., 4°C) can decrease solubility. - High Concentration: Exceeding the solubility limit of ivabradine in the specific buffer system. - Interaction with other components: Components in complex media (e.g., cell culture media) may interact with ivabradine, leading to precipitation.- Verify pH: Ensure the pH of your buffer is within a suitable range (e.g., physiological pH of 7.2-7.4). - Prepare fresh solutions: It is recommended not to store aqueous solutions of ivabradine for more than one day to minimize the risk of precipitation and degradation.[1] - Use a stock solution: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, where ivabradine has higher solubility.[1] This stock can then be diluted into your aqueous experimental medium immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. - Gentle warming: If precipitation occurs upon dilution, gentle warming and vortexing may help to redissolve the compound. However, be cautious as heat can also promote degradation.
Loss of Potency in Long-Term Experiments I'm not seeing the expected biological effect of ivabradine in my multi-day cell culture experiment. Could the compound be degrading?Yes, ivabradine is susceptible to degradation under various conditions, which can lead to a loss of potency over time.[2][3][4] Key factors include: - Hydrolysis: Ivabradine can undergo hydrolysis, particularly in acidic or basic conditions.[3] - Oxidation: The presence of oxidizing agents can lead to degradation.[2][4] - Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation of ivabradine in solution.[2] - Thermal Degradation: Elevated temperatures, such as the 37°C used in cell culture incubators, can accelerate degradation over several days.[2][4]- Replenish the medium: For multi-day experiments, consider replacing the ivabradine-containing medium every 24-48 hours to ensure a consistent concentration of the active compound. - Protect from light: Prepare and store ivabradine solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2] - Prepare fresh dilutions: Dilute your stock solution into the final experimental medium immediately before each use or medium change. - Conduct a stability study: If the stability in your specific experimental medium is a concern, it is advisable to perform a simple stability study by incubating the ivabradine solution under your experimental conditions and analyzing its concentration at different time points using a validated HPLC method.
Inconsistent Experimental Results Why am I observing high variability in my results between experiments using ivabradine?Inconsistent results can stem from several factors related to solution stability and handling: - Inconsistent solution preparation: Variations in solvent, pH, or storage time of stock and working solutions. - Degradation of stock solutions: Repeated freeze-thaw cycles or improper storage of stock solutions can lead to degradation. - Incomplete dissolution: Not ensuring the compound is fully dissolved before use can lead to inaccurate concentrations.- Standardize protocols: Establish and adhere to a strict protocol for the preparation, storage, and handling of all ivabradine solutions. - Aliquot stock solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Visually inspect for dissolution: Always ensure your solution is clear and free of precipitates before use. Gentle vortexing can aid dissolution. - Use a positive control: Include a positive control with a known stable compound to ensure the assay itself is performing consistently.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing ivabradine stock solutions?

A1: Ivabradine hydrochloride is soluble in organic solvents such as DMSO (up to 20 mg/mL), ethanol (up to 1 mg/mL), and dimethyl formamide (up to 25 mg/mL).[1] It is also soluble in water and PBS (pH 7.2) at approximately 10 mg/mL.[1] For long-term storage, preparing a concentrated stock solution in DMSO is a common practice.

Q2: How should I store my ivabradine stock solution?

A2: For long-term stability, it is recommended to store stock solutions in DMSO at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: How long are aqueous solutions of ivabradine stable?

A3: It is not recommended to store aqueous solutions of ivabradine for more than one day.[1] For experiments requiring aqueous solutions, it is best to prepare them fresh from a stock solution immediately before use.

Q4: Is ivabradine sensitive to light?

A4: Yes, studies have shown that ivabradine is susceptible to photolytic degradation when in solution.[2] Therefore, it is crucial to protect all ivabradine solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Q5: What are the main degradation pathways for ivabradine?

A5: Ivabradine is known to degrade through several pathways, including:

  • Acid and Base Hydrolysis: The lactam ring in the ivabradine structure can be susceptible to hydrolysis under both acidic and basic conditions.[3]

  • Oxidation: The molecule can be oxidized, leading to the formation of various degradation products.[2][4]

  • Photodegradation: Exposure to light can induce degradation.[2]

  • Thermal Degradation: Elevated temperatures can promote the breakdown of the molecule.[2][4]

Q6: How can I check the stability of my ivabradine solution in my specific experimental setup?

A6: The most reliable way to determine the stability of ivabradine in your specific experimental medium and conditions is to conduct a stability study. This involves incubating the ivabradine solution under the exact conditions of your experiment (e.g., in cell culture medium at 37°C in a CO2 incubator) and collecting samples at various time points (e.g., 0, 24, 48, 72 hours). The concentration of ivabradine in these samples can then be quantified using a validated stability-indicating HPLC method.

Quantitative Stability Data

Forced degradation studies have been conducted on ivabradine, providing insights into its stability under various stress conditions. The following table summarizes the conditions that lead to degradation. Quantitative data on the percentage of degradation is highly dependent on the specific experimental conditions (e.g., concentration of acid/base, intensity of light, exact temperature, and duration of exposure).

Stress Condition Observation Reference
Acid Hydrolysis Degradation observed.[2][3]
Base Hydrolysis Degradation observed.[2][3]
Oxidation Significant degradation observed.[2][4]
Thermal Degradation Degradation observed at elevated temperatures.[2][4]
Photodegradation Significant degradation in solution upon exposure to light. Solid form is more stable.[2]

Experimental Protocols

Protocol 1: Preparation of Ivabradine Stock Solution
  • Materials:

    • Ivabradine hydrochloride (powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of ivabradine hydrochloride powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the ivabradine is completely dissolved. Visually inspect to ensure no particulate matter remains.

    • Aliquot the stock solution into single-use, sterile, light-protected (amber) tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment of Ivabradine in Experimental Medium using HPLC

This protocol provides a general framework. The specific HPLC parameters may need to be optimized for your equipment and experimental medium.

  • Materials:

    • Ivabradine stock solution (prepared as in Protocol 1)

    • Your specific experimental medium (e.g., DMEM with 10% FBS)

    • Sterile, light-protected containers

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., a mixture of acetonitrile and a buffer like ammonium acetate or phosphate buffer, pH adjusted)

    • Filtration units for sample preparation (e.g., 0.22 µm syringe filters)

  • Procedure:

    • Sample Preparation:

      • Prepare a solution of ivabradine in your experimental medium at the final concentration you will use in your experiments.

      • Dispense this solution into several sterile, light-protected containers, one for each time point.

      • Incubate these samples under the exact conditions of your long-term experiment (e.g., 37°C, 5% CO2).

    • Time Points:

      • At designated time points (e.g., 0, 24, 48, 72, and 96 hours), remove one sample container from the incubator.

    • Sample Processing:

      • If your medium contains proteins (like FBS), precipitate them by adding a solvent like acetonitrile (e.g., 3 volumes of cold acetonitrile to 1 volume of sample).

      • Vortex and centrifuge at high speed to pellet the precipitated proteins.

      • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Analysis:

      • Inject the prepared sample onto the HPLC system.

      • Run the HPLC method to separate ivabradine from any potential degradation products and media components. A suitable starting point for the mobile phase could be a mixture of methanol, acetonitrile, and a phosphate buffer at pH 3.[5] The detection wavelength can be set to 230 nm or 286 nm.[5]

      • Record the peak area of the ivabradine peak at each time point.

    • Data Analysis:

      • Calculate the percentage of ivabradine remaining at each time point relative to the concentration at time 0.

      • Plot the percentage of ivabradine remaining versus time to determine the stability profile under your experimental conditions.

Visualizations

Signaling Pathway of Ivabradine Action

Ivabradine_Signaling_Pathway Ivabradine Ivabradine HCN_Channel HCN Channel (Hyperpolarization-activated Cyclic Nucleotide-gated channel) Ivabradine->HCN_Channel Inhibits If_Current Funny Current (If) HCN_Channel->If_Current Generates Slope_of_Diastolic_Depolarization Decreased Slope of Diastolic Depolarization If_Current->Slope_of_Diastolic_Depolarization Contributes to Heart_Rate Decreased Heart Rate Slope_of_Diastolic_Depolarization->Heart_Rate Leads to Sinoatrial_Node Sinoatrial (SA) Node Sinoatrial_Node->HCN_Channel Location

Caption: Ivabradine's mechanism of action on the HCN channel.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Start Start: Prepare Ivabradine Solution in Experimental Medium Incubate Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) Start->Incubate Sample Collect Samples at Defined Time Points (0, 24, 48, 72h) Incubate->Sample Process Process Samples (e.g., Protein Precipitation, Filtration) Sample->Process For each time point Analyze Analyze by HPLC-UV Process->Analyze Quantify Quantify Ivabradine Peak Area Analyze->Quantify Calculate Calculate % Remaining vs. Time 0 Quantify->Calculate End End: Determine Stability Profile Calculate->End

Caption: Workflow for assessing ivabradine stability.

References

Technical Support Center: Optimizing Racemic Ivabradine Dosage for Heart Rate Reduction in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of racemic ivabradine for heart rate reduction in animal models.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of ivabradine for heart rate reduction?

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically targeting the If "funny" current in the sinoatrial (SA) node of the heart.[1][2] This current is crucial for the spontaneous diastolic depolarization of pacemaker cells, and its inhibition by ivabradine leads to a slowing of the pacemaker firing rate and consequently, a reduction in heart rate.[1][2]

2. What are the typical dosage ranges for racemic ivabradine in different animal models?

Dosage can vary significantly depending on the animal model, the route of administration, and the desired level of heart rate reduction. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions. The following table summarizes reported dosage ranges from various studies.

Table 1: Reported Dosage Ranges of Racemic Ivabradine in Animal Models

Animal ModelRoute of AdministrationDosage RangeReference(s)
Dogs Oral0.3 - 2.0 mg/kg, twice daily[3][4]
Intravenous (IV)0.25 - 1.0 mg/kg[5]
Cats Oral0.1 - 0.5 mg/kg, single dose[1]
Intravenous (IV)0.3 mg/kg, single bolus[6]
Rats Oral (in drinking water)10 - 15 mg/kg/day[7][8]
Intraperitoneal (IP)2 mg/kg/day[9]
Mice Oral (in drinking water)10 - 15 mg/kg/day[8][10]
Intravenous (IV)5 mg/kg[11]

3. How should ivabradine be prepared and administered?

For oral administration, ivabradine can be mixed with food or dissolved in drinking water.[8][10] For intravenous or intraperitoneal administration, it should be dissolved in a suitable vehicle, such as sterile saline. The concentration should be calculated based on the animal's weight and the desired dose.

4. What is the expected onset and duration of action of ivabradine?

The onset of action is relatively rapid, with peak negative chronotropic effects observed within a few hours after oral administration.[1] The duration of action is dose-dependent, and for sustained heart rate reduction, twice-daily dosing is often employed in studies.[3][4]

Troubleshooting Guides

Issue 1: No significant heart rate reduction is observed after ivabradine administration.

Possible Cause Troubleshooting Step
Inadequate Dosage The administered dose may be too low for the specific animal model or individual animal. Action: Perform a dose-escalation study to determine the effective dose. Refer to Table 1 for guidance.
Route of Administration Oral bioavailability can be variable. Action: Consider intravenous administration to ensure 100% bioavailability and a more predictable response.[5]
Autonomic Nervous System Interaction In some cases, reflex sympathetic activation can counteract the heart rate-lowering effect of ivabradine. Action: Monitor autonomic tone if possible. Consider co-administration with a low dose of a beta-blocker, but be cautious of excessive bradycardia.[9]
Formulation/Stability Issues The ivabradine solution may not have been prepared correctly or may have degraded. Action: Prepare fresh solutions for each experiment and ensure proper storage conditions as per the manufacturer's instructions.
Animal Stress Stress during handling and administration can lead to sympathetic activation and mask the effects of ivabradine. Action: Acclimatize animals to the experimental procedures to minimize stress. Use non-invasive monitoring techniques where possible.

Issue 2: Excessive bradycardia or other adverse effects are observed.

Possible Cause Troubleshooting Step
High Dosage The administered dose is too high. Action: Immediately reduce the dose or discontinue administration. Monitor the animal closely until the heart rate returns to a safe level.
Drug Interaction Concomitant administration of other drugs that affect heart rate (e.g., beta-blockers, calcium channel blockers) can potentiate the effects of ivabradine. Action: Review all medications being administered to the animal. If possible, avoid co-administration with other cardiodepressant drugs.
Individual Sensitivity Some animals may be more sensitive to the effects of ivabradine. Action: Start with a lower dose and titrate upwards slowly while closely monitoring the heart rate.

Issue 3: Paradoxical effects, such as an increase in blood pressure, are observed.

Possible Cause Troubleshooting Step
Reflex Sympathetic Activation A significant drop in heart rate can sometimes trigger a reflex increase in sympathetic tone, leading to vasoconstriction and an increase in blood pressure.[12] Action: Monitor blood pressure along with heart rate. If this effect is observed, a lower dose of ivabradine may be necessary.
Off-target Effects At very high concentrations, ivabradine may have off-target effects. Action: Ensure the administered dose is within the recommended therapeutic range for the animal model.

Experimental Protocols

Protocol 1: Oral Gavage Administration of Ivabradine in Mice with Telemetry Monitoring

Objective: To assess the effect of orally administered ivabradine on heart rate in conscious, freely moving mice using telemetry.

Materials:

  • Racemic ivabradine hydrochloride

  • Vehicle (e.g., sterile water or 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, curved)

  • Animal balance

  • Telemetry system (transmitter, receiver, data acquisition software)

  • Surgical tools for transmitter implantation

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Telemetry Transmitter Implantation:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Implant the telemetry transmitter subcutaneously on the back or intraperitoneally, following the manufacturer's instructions. The ECG leads should be placed in a lead II configuration.

    • Allow the animal to recover from surgery for at least one week before the experiment.

  • Drug Preparation:

    • Prepare a stock solution of ivabradine in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg.

    • Prepare a vehicle-only solution for the control group.

  • Experimental Procedure:

    • Acclimatize the mice to the experimental room and handling for at least 30 minutes.

    • Record baseline heart rate data for a defined period (e.g., 1 hour) before drug administration.

    • Administer the prepared ivabradine solution or vehicle via oral gavage.

    • Continuously record the heart rate using the telemetry system for a predetermined duration (e.g., 24 hours).

    • Monitor the animals for any signs of distress or adverse effects.

  • Data Analysis:

    • Analyze the telemetry data to determine the change in heart rate from baseline at various time points after drug administration.

    • Compare the heart rate changes between the ivabradine-treated and vehicle-treated groups.

Protocol 2: Intravenous Administration of Ivabradine in Anesthetized Dogs

Objective: To determine the acute dose-response effect of intravenously administered ivabradine on heart rate in anesthetized dogs.

Materials:

  • Racemic ivabradine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., propofol, isoflurane)

  • Intravenous catheters (20-22 gauge)

  • Infusion pump

  • ECG monitoring system

  • Blood pressure monitoring system (invasive or non-invasive)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment.

    • Place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for drug administration.

    • Place another catheter in an artery (e.g., femoral artery) for invasive blood pressure monitoring, if desired.

    • Attach ECG electrodes for continuous heart rate monitoring.

  • Drug Preparation:

    • Prepare a stock solution of ivabradine in sterile saline. The concentration should be suitable for infusion at a controlled rate.

  • Experimental Procedure:

    • Allow the animal to stabilize under anesthesia and record baseline heart rate and blood pressure for at least 30 minutes.

    • Administer a bolus dose of ivabradine intravenously over a short period (e.g., 1-2 minutes).

    • Monitor and record heart rate and blood pressure continuously.

    • After the effects of the first dose have stabilized, a higher dose can be administered to establish a dose-response curve.

    • Monitor the animal for any adverse effects, such as severe bradycardia or hypotension.

  • Data Analysis:

    • Calculate the percentage change in heart rate and blood pressure from baseline for each dose of ivabradine.

    • Construct a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

Visualizations

Ivabradine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HCN_channel HCN Channel If_current Funny Current (If) (Na+ and K+ influx) HCN_channel->If_current Generates cAMP cAMP cAMP->HCN_channel Enhances Activation Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_channel Activates Ivabradine Ivabradine Ivabradine->HCN_channel Inhibits Depolarization Diastolic Depolarization If_current->Depolarization Initiates Heart_Rate Heart Rate Depolarization->Heart_Rate Determines

Caption: Ivabradine's mechanism of action on the HCN channel.

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Telemetry Implantation) start->animal_prep acclimatization Acclimatization animal_prep->acclimatization baseline Baseline Recording (Heart Rate, etc.) acclimatization->baseline randomization Randomization baseline->randomization ivabradine_admin Ivabradine Administration randomization->ivabradine_admin Treatment Group vehicle_admin Vehicle Administration randomization->vehicle_admin Control Group monitoring Continuous Monitoring ivabradine_admin->monitoring vehicle_admin->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: General experimental workflow for ivabradine studies.

Troubleshooting_Tree start Issue: No Heart Rate Reduction check_dose Is the dose adequate? start->check_dose check_route Is the route of administration optimal? check_dose->check_route Yes increase_dose Action: Increase dose (Dose-escalation study) check_dose->increase_dose No check_autonomic Is there reflex sympathetic activation? check_route->check_autonomic Yes change_route Action: Consider IV administration check_route->change_route No check_formulation Is the formulation correct and stable? check_autonomic->check_formulation No monitor_autonomic Action: Monitor autonomic tone/ Consider low-dose beta-blocker check_autonomic->monitor_autonomic Yes prepare_fresh Action: Prepare fresh solution check_formulation->prepare_fresh No resolve Issue Resolved check_formulation->resolve Yes increase_dose->resolve change_route->resolve monitor_autonomic->resolve prepare_fresh->resolve

Caption: Troubleshooting decision tree for lack of efficacy.

References

Identifying and eliminating artifacts in electrophysiology recordings with Ivabradine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ivabradine in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and eliminate potential artifacts and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ivabradine that I should be aware of for my electrophysiology experiments?

A1: Ivabradine's primary mechanism of action is the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels are responsible for the "funny" current (If) in the sinoatrial node of the heart, which is a key component in cardiac pacemaker activity. By blocking these channels, Ivabradine slows the diastolic depolarization phase, leading to a reduction in heart rate. It is important to note that Ivabradine's blocking action is use-dependent, meaning it is more effective when the channels are open.

Q2: Are there any known off-target effects of Ivabradine that could influence my recordings from non-cardiac cells?

A2: Yes, researchers should be aware of several off-target effects. Ivabradine has been shown to inhibit other ion channels, which could be relevant depending on your preparation:

  • Voltage-gated sodium channels (Nav): Ivabradine can inhibit Nav1.5 channels, which may alter action potential upstroke velocity. This inhibition is voltage- and frequency-dependent.

  • Potassium channels (Kv): Ivabradine has been reported to block the rapid delayed rectifying potassium current (IKr) by inhibiting Kv11.1 (hERG) channels.

  • Neuronal HCN channels: While its primary target is in the heart, Ivabradine can also block HCN channels in the nervous system, which may affect neuronal excitability and synaptic transmission.

These off-target effects are crucial to consider when interpreting your data, as they could be mistaken for primary physiological responses.

Q3: I've heard that Ivabradine can cause visual disturbances called "phosphenes." Could this affect my in-vitro retinal recordings?

A3: The visual phenomena known as phosphenes are a known side effect of Ivabradine in clinical use. This is thought to be caused by the blockade of Ih current in retinal neurons, which is carried by HCN channels. If you are performing electroretinography (ERG) or other retinal electrophysiology, it is plausible that Ivabradine could introduce artifacts or alter the light-evoked responses of retinal neurons. These effects would be a direct pharmacological action on the retinal circuitry rather than a recording artifact in the traditional sense. Careful controls are essential to distinguish these effects from genuine changes in retinal processing.

Troubleshooting Guide

Problem 1: Unstable baseline or slow drift upon Ivabradine perfusion.

  • Possible Cause: This is a common issue with the perfusion of any new solution in a patch-clamp setup. It can be caused by changes in temperature, osmolarity, or pH of the artificial cerebrospinal fluid (aCSF) containing Ivabradine. Mechanical instability of the perfusion system can also contribute.

  • Troubleshooting Steps:

    • Solution Equilibration: Ensure your Ivabradine-containing aCSF is pre-warmed to the same temperature as your recording chamber and is thoroughly bubbled with carbogen (95% O2 / 5% CO2) to maintain pH stability.

    • Osmolarity Match: Verify that the osmolarity of your drug solution is identical to your control aCSF.

    • Stable Perfusion: Check your perfusion system for any leaks or fluctuations in flow rate. A stable, gravity-fed or peristaltic pump system is recommended.

    • Allow for Equilibration: After switching to the Ivabradine solution, allow a sufficient equilibration period (e.g., 5-10 minutes) for the baseline to stabilize before starting your recording protocol.

    • Control Perfusion: As a control, perfuse your slice with drug-free aCSF from a separate reservoir to ensure the instability is not simply due to the act of switching solutions.

Problem 2: Gradual change in seal resistance or loss of seal during Ivabradine application.

  • Possible Cause: Some pharmacological agents can affect membrane properties or the glass-membrane seal. While not a widely reported direct effect of Ivabradine, it is a possibility. More likely, mechanical disturbances from the perfusion system are dislodging the seal.

  • Troubleshooting Steps:

    • Optimize Perfusion: Position the perfusion inlet and outlet to minimize direct fluid flow over the patched cell. A gentle and laminar flow is ideal.

    • Secure the Slice: Ensure your brain slice or cell culture is well-secured in the recording chamber.

    • Pipette Positioning: Position your patch pipette at an angle that is less susceptible to being dislodged by the perfusion flow.

    • Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. If you observe a gradual decline upon drug application, it may be indicative of a perfusion-related issue.

Problem 3: Appearance of novel, high-frequency noise in the recording trace.

  • Possible Cause: High-frequency noise can have multiple origins, including electrical interference from nearby equipment or issues with the grounding of your setup. While Ivabradine itself is unlikely to be the direct source of electrical noise, perfusion pumps or other associated equipment could be culprits.

  • Troubleshooting Steps:

    • Isolate the Source: Turn off non-essential equipment one by one to identify the source of the noise.

    • Check Grounding: Ensure all components of your rig (microscope, manipulators, perfusion system) are properly grounded to a common point.

    • Shielding: Use a Faraday cage to shield your setup from external electrical noise.

    • Pump-Related Noise: If the noise correlates with the operation of a peristaltic pump, try moving the pump further away from the recording setup or using a different type of pump (e.g., gravity-fed).

Problem 4: Observed changes in neuronal firing or synaptic transmission that are difficult to interpret.

  • Possible Cause: Due to Ivabradine's on-target and off-target effects, it can be challenging to distinguish direct pharmacological effects from artifacts or secondary network effects.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which you observe the desired effect on HCN channels with minimal off-target effects.

    • Specific Blockers: In conjunction with Ivabradine, use more specific blockers for other channels (e.g., tetrodotoxin for Nav channels) to isolate the effects of HCN channel blockade.

    • Control Experiments: Run parallel experiments with vehicle controls (aCSF without Ivabradine) to account for any time-dependent changes in your preparation.

    • Positive Controls: Use known HCN channel modulators (e.g., ZD7288) to confirm that the observed effects are consistent with HCN channel blockade.

Data Presentation

ParameterControlIvabradine (Low Conc.)Ivabradine (High Conc.)
Spontaneous Firing Rate (Hz)
Ih Amplitude (pA)
Input Resistance (MΩ)
Action Potential Threshold (mV)
Action Potential Width (ms)

This table is a template for summarizing your quantitative data. Populate it with your experimental findings for a clear comparison of the effects of Ivabradine at different concentrations.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices with Ivabradine Perfusion
  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in a holding chamber with continuously oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF (2-3 mL/min) at a stable temperature (e.g., 32-34°C).

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette (3-5 MΩ) filled with an appropriate internal solution.

  • Baseline Recording: Record a stable baseline of the desired electrophysiological parameters (e.g., resting membrane potential, spontaneous firing, synaptic currents) for at least 10 minutes.

  • Ivabradine Application: Switch the perfusion to aCSF containing the desired concentration of Ivabradine. Ensure the drug-containing solution is pre-warmed and oxygenated.

  • Data Acquisition: After a 5-10 minute equilibration period, record the effects of Ivabradine on the electrophysiological parameters.

  • Washout: Switch the perfusion back to the control aCSF to observe the washout of the drug effect.

Protocol 2: Local "Puffer" Application of Ivabradine
  • Setup: Follow steps 1-4 from Protocol 1.

  • Puffer Pipette: Prepare a second glass pipette with a slightly larger tip opening (e.g., 5-10 µm) and fill it with aCSF containing a high concentration of Ivabradine.

  • Positioning: Using a separate micromanipulator, position the puffer pipette approximately 20-50 µm away from the soma of the recorded neuron.

  • Application: Apply a brief pulse of positive pressure (e.g., 5-10 psi for 100-500 ms) to the back of the puffer pipette to eject a small volume of the Ivabradine solution onto the neuron.

  • Recording: Record the immediate and subsequent changes in the neuron's electrical activity. This method is useful for observing rapid, local effects and minimizing systemic off-target effects within the slice.

Visualizations

Ivabradine_Signaling_Pathway Ivabradine Ivabradine HCN_Channel HCN Channel (Hyperpolarization-activated Cyclic Nucleotide-gated Channel) Ivabradine->HCN_Channel Inhibits If_Current Funny Current (If) HCN_Channel->If_Current Generates Diastolic_Depolarization Slow Diastolic Depolarization If_Current->Diastolic_Depolarization Drives Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines

Caption: Ivabradine's primary signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Slice_Prep Brain Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Baseline Baseline Recording (Control aCSF) Recovery->Baseline Drug_App Ivabradine Application Baseline->Drug_App Washout Washout (Control aCSF) Drug_App->Washout Data_Analysis Data Analysis Washout->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for Ivabradine studies.

Troubleshooting_Logic rect_node rect_node Start Recording Issue with Ivabradine Unstable_Baseline Unstable Baseline? Start->Unstable_Baseline Seal_Loss Seal Loss? Unstable_Baseline->Seal_Loss No Check_Perfusion Check solution temp, pH, osmolarity & perfusion stability Unstable_Baseline->Check_Perfusion Yes Noise High-Frequency Noise? Seal_Loss->Noise No Optimize_Flow Optimize perfusion flow & slice stability Seal_Loss->Optimize_Flow Yes Unexpected_Effect Unexpected Physiological Effect? Noise->Unexpected_Effect No Isolate_Source Isolate electrical noise source & check grounding Noise->Isolate_Source Yes Consider_Off_Target Consider off-target effects & run control experiments Unexpected_Effect->Consider_Off_Target Yes

Caption: Troubleshooting decision tree for Ivabradine experiments.

Technical Support Center: Troubleshooting Off-Target Effects of Racemic Ivabradine in Cardiac Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of racemic ivabradine in cardiac experimental models. The information is presented in a question-and-answer format to help you navigate common challenges and ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with racemic ivabradine are not what I expected based on its known HCN channel blocking activity. What could be the cause?

A1: While ivabradine is a well-established blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, leading to a reduction in the "funny" current (If) and heart rate, at certain concentrations, it can exhibit off-target effects on other cardiac ion channels. These off-target activities can confound experimental results. The most well-documented off-target effects of racemic ivabradine include the blockade of hERG (human Ether-à-go-go-Related Gene) potassium channels and voltage-gated sodium channels (Nav1.5).[1][2][3]

Q2: What are the primary off-target channels affected by racemic ivabradine, and what are the functional consequences?

A2: The two main off-target channels of concern are:

  • hERG (Kv11.1) Potassium Channels: Blockade of hERG channels, which are responsible for the rapid delayed rectifier potassium current (IKr), can lead to a prolongation of the cardiac action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[4][5] This is a significant consideration in cardiac safety pharmacology.

  • Voltage-Gated Sodium Channels (Nav1.5): Inhibition of the cardiac sodium current (INa) can slow the upstroke velocity of the action potential (Vmax) and reduce conduction velocity in cardiac tissue.[2][3]

These off-target effects are concentration-dependent and may become more prominent at higher doses or with tissue accumulation of the drug.[2]

Q3: Is there a difference in the off-target effects between the S- and R-enantiomers of ivabradine?

A3: Yes, the off-target effects of ivabradine appear to be stereoselective. The clinically used form of ivabradine is the S-enantiomer. Studies have shown that the R-enantiomer has a more pronounced effect on the repolarization of guinea-pig papillary muscles and rabbit Purkinje fibers.[4] Notably, the R-enantiomer was found to prolong the QTc interval in anesthetized pigs, an effect not observed with the S-enantiomer at similar doses.[4] This suggests that the R-enantiomer may have a greater propensity for off-target hERG channel blockade.

Q4: At what concentrations should I be concerned about off-target effects?

A4: The on-target IC50 for HCN4, the predominant HCN isoform in the sinoatrial node, is in the low micromolar range.[4] However, the IC50 values for off-target effects on hERG and Nav1.5 channels are also in the micromolar range, indicating a degree of overlap. Therefore, at concentrations above 1 µM, the potential for off-target effects should be carefully considered in your experimental design and data interpretation.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of racemic ivabradine on its primary target and key off-target channels.

ChannelSpecies/Cell LineReported IC50 (µM)Reference(s)
On-Target
HCN4Recombinant2.0 - 2.1[4]
Off-Target
hERG (Kv11.1)hERG expressing cells2.07 - 11[4][6][7]
Nav1.5Human (recombinant)30[2][3][7]
Kv1.5Recombinant29.0[1]

Note: IC50 values can vary depending on experimental conditions such as temperature, cell type, and voltage protocols.

Troubleshooting Guide

Problem: I am observing a prolongation of the action potential duration (APD) in my cardiomyocyte preparation after applying racemic ivabradine, which is unexpected for a pure If blocker.

Possible Cause: This is a classic sign of off-target hERG channel blockade.

Troubleshooting Workflow:

Observe_APD_Prolongation Observe Unexpected APD Prolongation with Racemic Ivabradine Hypothesize_hERG_Block Hypothesize Off-Target hERG Blockade Observe_APD_Prolongation->Hypothesize_hERG_Block Experiment_Design Design Experiment to Isolate On- and Off-Target Effects Hypothesize_hERG_Block->Experiment_Design Voltage_Clamp Perform Voltage-Clamp Electrophysiology Experiment_Design->Voltage_Clamp Isolate_IKr Isolate IKr (hERG current) using a specific voltage protocol Voltage_Clamp->Isolate_IKr Apply_Ivabradine Apply Racemic Ivabradine and measure IKr inhibition Isolate_IKr->Apply_Ivabradine Compare_Enantiomers Compare Effects of S- and R-Ivabradine on IKr Apply_Ivabradine->Compare_Enantiomers Specific_hERG_Blocker Use a Specific hERG Blocker (e.g., E-4031) as a positive control Apply_Ivabradine->Specific_hERG_Blocker Conclusion Conclude if APD Prolongation is due to hERG Blockade Compare_Enantiomers->Conclusion Specific_hERG_Blocker->Conclusion

Caption: Troubleshooting workflow for APD prolongation.

Problem: I am seeing a decrease in the maximum upstroke velocity (Vmax) of the action potential in ventricular cardiomyocytes.

Possible Cause: This suggests off-target blockade of voltage-gated sodium channels (Nav1.5).

Troubleshooting Workflow:

Observe_Vmax_Decrease Observe Decreased Vmax with Racemic Ivabradine Hypothesize_Nav_Block Hypothesize Off-Target Nav1.5 Blockade Observe_Vmax_Decrease->Hypothesize_Nav_Block Voltage_Clamp_Protocol Utilize a Voltage-Clamp Protocol to measure INa Hypothesize_Nav_Block->Voltage_Clamp_Protocol Apply_Ivabradine_Nav Apply Racemic Ivabradine and assess INa inhibition Voltage_Clamp_Protocol->Apply_Ivabradine_Nav Use_Dependence Investigate Use-Dependence of Block by varying stimulation frequency Apply_Ivabradine_Nav->Use_Dependence Compare_Enantiomers_Nav Compare Effects of S- and R-Ivabradine on INa Apply_Ivabradine_Nav->Compare_Enantiomers_Nav Specific_Nav_Blocker Use a Specific Nav1.5 Blocker (e.g., Tetrodotoxin - TTX, if applicable to isoform) as a positive control Apply_Ivabradine_Nav->Specific_Nav_Blocker Confirmation Confirm if Vmax decrease is due to Nav1.5 Blockade Use_Dependence->Confirmation Compare_Enantiomers_Nav->Confirmation Specific_Nav_Blocker->Confirmation

Caption: Troubleshooting workflow for decreased Vmax.

Experimental Protocols

Protocol 1: Isolating and Measuring IKr (hERG) to Test for Off-Target Blockade

Objective: To determine if racemic ivabradine inhibits the hERG potassium current in a heterologous expression system or isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Use a cell line stably expressing hERG channels (e.g., HEK293 cells) or freshly isolated ventricular cardiomyocytes.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at 37°C.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of IKr.

    • Repeat this protocol at a steady frequency (e.g., every 10-15 seconds).

  • Drug Application:

    • Establish a stable baseline recording of the IKr tail current.

    • Perfuse the cells with increasing concentrations of racemic ivabradine.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

  • Positive Control: Apply a known potent hERG blocker, such as E-4031, to confirm the identity of the recorded current and to serve as a positive control for channel blockade.

  • Data Analysis: Measure the amplitude of the IKr tail current before and after drug application. Plot a concentration-response curve to determine the IC50 of ivabradine for hERG blockade.

Protocol 2: Assessing Off-Target Blockade of Nav1.5

Objective: To evaluate the inhibitory effect of racemic ivabradine on the cardiac sodium current.

Methodology:

  • Cell Preparation: Use cells expressing Nav1.5 channels (e.g., tsA-201 cells) or isolated ventricular cardiomyocytes.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings.

  • Voltage-Clamp Protocol:

    • Hold the cells at a holding potential of -100 mV to ensure the availability of the sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) for a short duration (e.g., 25 ms) to elicit the transient inward sodium current.

    • Apply pulses at a low frequency (e.g., 1 Hz) to minimize use-dependent effects during baseline recording.

  • Drug Application:

    • Record stable baseline INa.

    • Apply increasing concentrations of racemic ivabradine.

  • Investigating Use-Dependence: To assess if the block is use-dependent, increase the frequency of the depolarizing pulses (e.g., to 5 or 10 Hz) in the presence of ivabradine and observe any further reduction in current amplitude.

  • Data Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. Determine the IC50 for the reduction in peak INa.

Signaling Pathway and Experimental Logic

cluster_0 Racemic Ivabradine Application cluster_1 On-Target Effect cluster_2 Off-Target Effects Racemic_Ivabradine Racemic Ivabradine HCN_Channels HCN Channels Racemic_Ivabradine->HCN_Channels hERG hERG (Kv11.1) Racemic_Ivabradine->hERG Nav15 Nav1.5 Racemic_Ivabradine->Nav15 If_Current ↓ If Current HCN_Channels->If_Current Heart_Rate ↓ Heart Rate If_Current->Heart_Rate IKr ↓ IKr hERG->IKr APD_Prolongation ↑ APD Prolongation IKr->APD_Prolongation INa ↓ INa Nav15->INa Vmax_Decrease ↓ Vmax INa->Vmax_Decrease

Caption: Ivabradine's on- and off-target signaling.

References

Strategies to increase yield in the industrial synthesis of racemic Ivabradine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial synthesis of racemic Ivabradine. Our goal is to help you increase yields, minimize impurities, and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of racemic Ivabradine is consistently low. What are the most critical steps affecting the yield?

A1: Low overall yield in racemic Ivabradine synthesis can often be attributed to inefficiencies in several key stages. The primary areas to investigate are:

  • Formation of the Benzocyclobutane Ring: The cyclization to form the 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile intermediate is a critical step. Inefficient ring closure can be a major source of yield loss. Ensure anhydrous conditions and the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) for optimal results.[1]

  • Reduction of the Nitrile/Amide: The reduction of the nitrile or a corresponding amide to the amine is another crucial step. Incomplete reduction or side reactions can significantly lower the yield. The choice of reducing agent (e.g., borane complexes) and reaction conditions (temperature, solvent) should be carefully optimized.[1]

  • Purification of Intermediates: Inadequate purification of key intermediates can introduce impurities that interfere with subsequent reactions, leading to lower yields of the final product.

  • Final Condensation Step: The coupling of the benzocyclobutane amine intermediate with the benzazepinone fragment is the final C-N bond formation. The choice of solvent, base, and temperature is critical for driving the reaction to completion and minimizing side products.[2]

Q2: I am observing significant impurity formation during the synthesis. What are the common impurities and how can I avoid them?

A2: Impurity profiles can vary depending on the synthetic route. However, some common impurities in the synthesis of Ivabradine include:

  • Dehydroivabradine: This impurity can form during the final hydrogenation step if the reaction is incomplete.[1][3] To minimize its formation, ensure the catalyst (e.g., Pd/C) is active, and the hydrogen pressure and reaction time are sufficient for complete saturation of the double bond.[1][3]

  • Over-alkylation Products: During the N-alkylation step, di-alkylation of the amine can occur. This can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

  • Unreacted Intermediates: The presence of starting materials in the final product is often due to incomplete reactions. Monitor the reaction progress using techniques like HPLC to ensure full conversion before proceeding with work-up.

Q3: What are the recommended solvent and catalyst systems for the final hydrogenation step to improve yield and purity?

A3: The final step in many synthetic routes to Ivabradine involves the hydrogenation of a dehydro-ivabradine intermediate.[1][3] The choice of solvent and catalyst is critical for achieving high yield and purity.

  • Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this hydrogenation.[1][4] The catalyst loading and quality can significantly impact the reaction rate and completeness.

  • Solvent: Methanol or ethanol are often preferred solvents for the hydrogenation of dehydroivabradine salts.[5] Acetic acid has also been reported as a solvent for this step.[3] The choice of solvent can influence the solubility of the starting material and the final product, affecting reaction kinetics and ease of isolation.

  • Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from 1 to 15 bar and temperatures between 25-100°C.[1]

Q4: My final product is difficult to crystallize and purify. What are some effective purification strategies?

A4: Purification of the final racemic Ivabradine, often as a hydrochloride or hydrobromide salt, is crucial for achieving the desired purity.[1]

  • Recrystallization: This is a common and effective method for purifying the final salt. The choice of solvent is critical. For Ivabradine hydrobromide, methanol or ethanol are suitable for recrystallization.[1] For the hydrochloride salt, acetonitrile can be used.[4]

  • Column Chromatography: While less common for the final salt purification on an industrial scale due to cost, column chromatography can be used to purify intermediates or the free base if necessary.[3]

  • pH Adjustment and Extraction: During the work-up of the free base, careful pH adjustment and extraction with an appropriate organic solvent (e.g., ethyl acetate) can help remove water-soluble impurities.[3]

Data Presentation: Comparative Yields in Racemic Ivabradine Synthesis

The following table summarizes reported yields for key steps in different synthetic approaches to racemic Ivabradine and its intermediates.

StepReported YieldReference
Formation of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileGood[1]
Resolution of racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid~35-40%[1]
Formation of (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid-N-methyl-amide>99.8% ee[1]
Formation of Ivabradine Free Base91%[3]
Formation of Intermediate for Final Condensation92%[3]
Recrystallization of Racemic Ivabradine40%[3]
Final Hydrogenation and Salt Formation (Ivabradine Hydrochloride)96%[4]
Overall Yield for an Industrial Process (Ivabradine Hydrobromide)>75%[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

This protocol is based on the general strategy of intramolecular cyclization.

  • Reaction Setup: To a solution of 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).

  • Reaction: Slowly warm the reaction mixture to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Hydrogenation of Dehydroivabradine to Racemic Ivabradine

This protocol describes the final reduction step.

  • Reaction Setup: In a pressure vessel, dissolve dehydroivabradine (or its salt) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).[3][5]

  • Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar) and heat to the reaction temperature (e.g., 55-60 °C).[5]

  • Monitoring: Stir the reaction mixture vigorously and monitor the progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude Ivabradine can be purified by recrystallization, typically after conversion to a suitable salt (e.g., hydrochloride or hydrobromide).[1][4]

Visualizations

Synthetic_Pathway_Ivabradine A 3-(2-bromo-4,5-dimethoxyphenyl) -propionitrile B 3,4-dimethoxy-bicyclo[4.2.0]octa -1,3,5-triene-7-carbonitrile A->B LDA, THF C Racemic 3,4-dimethoxy-bicyclo [4.2.0]octa-1,3,5-triene-7- carboxylic acid B->C Hydrolysis D Racemic (3,4-dimethoxy-bicyclo [4.2.0]octa-1,3,5-trien-7-yl) -methylamine C->D Reduction (e.g., Borane) F Racemic Dehydroivabradine D->F Condensation with E E 7,8-Dimethoxy-3-(3-iodopropyl) -1,3-dihydro-2H-3-benzazepin-2-one G Racemic Ivabradine F->G Hydrogenation (Pd/C, H2)

Caption: General synthetic pathway for racemic Ivabradine.

Troubleshooting_Yield_Loss A Low Overall Yield B Inefficient Cyclization? A->B C Incomplete Reduction? A->C D Poor Condensation? A->D E Impurity Formation? A->E B_sol Check Base Quality Ensure Anhydrous Conditions B->B_sol C_sol Optimize Reducing Agent Increase Reaction Time/Temp C->C_sol D_sol Screen Solvents/Bases Adjust Stoichiometry D->D_sol E_sol Purify Intermediates Optimize Final Hydrogenation E->E_sol

Caption: Troubleshooting guide for low yield in Ivabradine synthesis.

Impurity_Formation cluster_hydrogenation Hydrogenation Step cluster_condensation Condensation Step A Racemic Dehydroivabradine B Racemic Ivabradine A->B Complete Reduction C Dehydroivabradine Impurity A->C Incomplete Reduction D Over-alkylation Byproduct E Starting Material E->D Side Reaction F Final Product E->F Desired Reaction

Caption: Common impurity formation pathways in Ivabradine synthesis.

References

Technical Support Center: Ivabradine Hydrochloride Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists investigating the degradation pathways of ivabradine hydrochloride under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is ivabradine hydrochloride known to degrade?

A1: Ivabradine hydrochloride has been shown to degrade under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] The extent of degradation and the profile of degradation products can vary significantly depending on the specific stressor and experimental conditions.[2][3]

Q2: What are the major degradation products of ivabradine hydrochloride that have been identified?

A2: Several degradation products of ivabradine have been identified and characterized using techniques like LC-HR-MS/MS. Under different stress conditions, various products are formed. For instance, in acidic conditions, products designated as I-1 to I-5 have been identified.[3] Oxidative stress can lead to the formation of N-oxide impurities, among others.[4] Photodegradation can yield products like the active metabolite, N-desmethyl ivabradine (UV4).[2]

Q3: Are any of the degradation products pharmacologically active?

A3: Yes, some degradation products of ivabradine have been found to be pharmacologically active.[1][2] For example, the photodegradation product UV4 is a known active metabolite.[2] Additionally, two other degradation compounds, Ox1 (formed under oxidative stress) and N1 (formed under alkaline stress), have also been suggested to be pharmacologically active.[1][2][5]

Q4: What analytical techniques are most suitable for studying ivabradine degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely used technique.[2] Specifically, HPLC with Photo Diode Array (PDA) and Mass Spectrometry (MS/MS or Q-TOF-MS) detectors are powerful for separating, identifying, and characterizing the degradation products.[2]

Troubleshooting Guides

Issue 1: Inconsistent or incomplete degradation in stress studies.
  • Possible Cause 1: Inadequate stress conditions.

    • Troubleshooting: Ensure the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and duration of the experiment are sufficient to induce degradation. Refer to the detailed experimental protocols below for recommended starting parameters. For example, studies have used 2 M HCl for acid hydrolysis and 1 M NaOH for alkaline hydrolysis at 80°C for 24 hours.[2]

  • Possible Cause 2: Purity and preparation of the ivabradine hydrochloride sample.

    • Troubleshooting: Use a well-characterized, pure sample of ivabradine hydrochloride. Ensure complete dissolution in the appropriate solvent before applying the stress condition. The initial concentration of the drug substance in the solution can also influence the degradation rate.

Issue 2: Poor chromatographic separation of degradation products.
  • Possible Cause 1: Suboptimal HPLC method.

    • Troubleshooting: The mobile phase composition, column type, and gradient elution program are critical for good separation. A common approach involves a C18 or C8 column with a mobile phase consisting of a buffer (e.g., ammonium formate or ammonium acetate) and an organic modifier like acetonitrile.[2][3] Method development and optimization are often necessary.

  • Possible Cause 2: Co-elution of impurities.

    • Troubleshooting: If peaks are not well-resolved, consider adjusting the gradient slope, flow rate, or column temperature. Employing a different stationary phase (e.g., phenyl-hexyl) might also improve selectivity. Using a high-resolution mass spectrometer can help to identify co-eluting compounds based on their mass-to-charge ratio.

Issue 3: Difficulty in identifying and characterizing unknown degradation products.
  • Possible Cause 1: Insufficient data from the analytical instrumentation.

    • Troubleshooting: To propose a structure for an unknown impurity, high-resolution mass spectrometry (HR-MS) is essential to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining fragmentation patterns that provide structural clues.

  • Possible Cause 2: Lack of reference standards.

    • Troubleshooting: While reference standards for all degradation products may not be available, comparing the fragmentation patterns of the degradation products with that of the parent drug can help in proposing the structures.[3] In silico prediction tools can also be used to predict potential degradation pathways and products.

Experimental Protocols

Forced Degradation Studies

A general procedure for initiating forced degradation studies involves dissolving 1 mg of ivabradine hydrochloride in 2 mL of the appropriate stress solution.[2]

  • Acidic Hydrolysis:

    • Prepare a 2 M hydrochloric acid (HCl) solution.

    • Dissolve the ivabradine hydrochloride sample in the 2 M HCl.

    • Incubate the solution at 80°C for 24 hours.[2]

    • Cool the solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Prepare a 1 M sodium hydroxide (NaOH) solution.

    • Dissolve the ivabradine hydrochloride sample in the 1 M NaOH.

    • Incubate the solution at 80°C for 24 hours.[2]

    • Cool the solution, neutralize if necessary, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare hydrogen peroxide (H₂O₂) solutions of varying concentrations (e.g., 3%, 7.5%, 15%).[2]

    • Dissolve the ivabradine hydrochloride sample in the H₂O₂ solution.

    • Incubate the solution at 80°C for 24 hours.[2]

    • Cool and dilute the sample for HPLC analysis.

  • Thermal Degradation:

    • Dissolve the ivabradine hydrochloride sample in deionized water.

    • Keep the solution at 80°C for 24 hours.[2]

    • For solid-state thermal stress, expose the powdered drug to dry heat.

    • Cool and prepare the sample for HPLC analysis.

  • Photolytic Degradation:

    • Dissolve the ivabradine hydrochloride sample in deionized water.

    • Expose the solution to a light source with a specified illuminance (e.g., 500 W/m²) for 24 to 48 hours.[2]

    • For solid-state photolytic stress, expose the powdered drug to the same light source for an extended period (e.g., 120 hours).[2]

    • Prepare the sample for HPLC analysis, protecting it from further light exposure.

Data Presentation

Table 1: Summary of Degradation Behavior of Ivabradine Hydrochloride under Different Stress Conditions.

Stress ConditionReagent/ParametersObservationNumber of Degradation ProductsReference
Acidic Hydrolysis 2 M HCl, 80°C, 24hSignificant Degradation3 to 5[2][3]
Alkaline Hydrolysis 1 M NaOH, 80°C, 24hSignificant Degradation1 to 6[2][6]
Oxidative Degradation 3-15% H₂O₂, 80°C, 24hComplete DegradationMultiple[2]
Thermal Degradation Water, 80°C, 24hStableMinimal/No Degradation[2]
Photolytic Degradation (Solution) 500 W/m², 24-48hSignificant Degradation6[2]
Photolytic Degradation (Solid) 500 W/m², 120hStableNo Degradation[2]

Visualizations

cluster_stress Stress Conditions cluster_iva cluster_products Degradation Products Acid Acidic (e.g., HCl) Ivabradine Ivabradine Hydrochloride Acid->Ivabradine Alkali Alkaline (e.g., NaOH) Alkali->Ivabradine Oxidation Oxidative (e.g., H₂O₂) Oxidation->Ivabradine Thermal Thermal Thermal->Ivabradine Photo Photolytic Photo->Ivabradine Acid_DPs Acidic Degradation Products (e.g., I-1 to I-5) Ivabradine->Acid_DPs Alkali_DPs Alkaline Degradation Products (e.g., N1) Ivabradine->Alkali_DPs Ox_DPs Oxidative Degradation Products (e.g., Ox1, N-oxides) Ivabradine->Ox_DPs Photo_DPs Photolytic Degradation Products (e.g., UV4) Ivabradine->Photo_DPs No_DPs Minimal/No Degradation Ivabradine->No_DPs start Start: Ivabradine HCl Sample dissolve Dissolve in Stress Medium (Acid, Base, H₂O₂, Water) start->dissolve stress Apply Stress Condition (Heat, Light) dissolve->stress prepare Sample Preparation (Cool, Neutralize, Dilute) stress->prepare analyze HPLC Analysis (Separation and Detection) prepare->analyze identify Characterization of Degradation Products (MS/MS, HR-MS) analyze->identify end End: Degradation Profile identify->end

References

Technical Support Center: Optimizing Patch-Clamp Conditions for Ivabradine's Use-Dependency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the use-dependency of Ivabradine using patch-clamp electrophysiology.

Frequently Asked Questions (FAQs)

Q1: What is use-dependency and why is it important for Ivabradine?

A1: Use-dependency, also known as frequency-dependence, describes a phenomenon where the blocking effect of a drug increases with the frequency of ion channel activation.[1] For Ivabradine, this means its inhibitory effect on HCN channels, which carry the If "funny" current, is more pronounced at higher firing rates, such as those seen in tachycardia.[2][3] This property is crucial as it allows Ivabradine to selectively target and reduce elevated heart rates without significantly affecting normal heart rates.[2]

Q2: What is the primary molecular target of Ivabradine and what is its mechanism of action?

A2: Ivabradine is a potent and specific blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with a particular focus on the HCN4 isoform, which is predominantly expressed in the sinoatrial node of the heart.[3][4] Ivabradine acts as an open-channel blocker, meaning it enters and binds to the pore of the HCN channel from the intracellular side when the channel is in its open conformation.[2][5] The block is strengthened by depolarization, which drives the positively charged Ivabradine molecule into its binding site within the channel pore.[2]

Q3: Which HCN channel isoforms does Ivabradine block and are there differences in its action?

A3: Ivabradine does not show marked specificity among the HCN subtypes.[3] However, the properties of the block can differ. For instance, Ivabradine is an "open-channel" blocker of human HCN4 (hHCN4) channels, requiring channel opening for the block to occur.[3] In contrast, for mouse HCN1 (mHCN1) channels, it acts as a "closed-channel" blocker, where the block occurs when the channels are in a closed or transitional state.[3]

Q4: What are the expected IC50 values for Ivabradine on HCN channels?

A4: The half-maximal inhibitory concentration (IC50) for Ivabradine's block of HCN channels is in the micromolar range. For hHCN4 channels, the IC50 has been reported to be approximately 0.5 µM to 2.0 µM.[3][4]

Troubleshooting Guide

Q5: I am not observing a clear use-dependent block of HCN currents with Ivabradine. What could be the issue?

A5: Several factors can obscure the use-dependent effect of Ivabradine. Consider the following:

  • Inappropriate Voltage Protocol: The voltage protocol is critical for revealing use-dependency. A simple, long hyperpolarizing step may not be sufficient. A protocol that involves repetitive cycling between hyperpolarizing (to open the channels) and depolarizing (to facilitate block) potentials is necessary.[6]

  • Stimulation Frequency is Too Low: Use-dependency is, by definition, frequency-dependent. If the frequency of your voltage-clamp protocol is too low, the drug may have sufficient time to unbind between pulses, masking the cumulative blocking effect. Try increasing the frequency of stimulation.[3]

  • Incorrect Ivabradine Concentration: Ensure you are using an appropriate concentration of Ivabradine. Too low a concentration may not produce a discernible block, while a very high concentration might cause a tonic block that masks the use-dependent component. Refer to the IC50 values in the table below.

  • Cell Health and Seal Quality: Poor cell health or an unstable giga-ohm seal can lead to rundown of the current, which could be mistaken for a drug effect or obscure a subtle use-dependent block.[7] Monitor the current in control conditions before drug application to ensure stability.

Q6: The onset of the Ivabradine block is very slow. Is this normal?

A6: Yes, a slow onset of action is characteristic of Ivabradine's use-dependent inhibition.[4] The block develops progressively over several cycles of channel opening and closing.[2] The time to reach a steady-state block is dependent on the frequency of channel activation.[3] Be patient and allow sufficient time for the drug to equilibrate and for the block to develop fully.

Q7: I am seeing a significant rundown of the If current even before applying Ivabradine. How can I minimize this?

A7: Current rundown can be a common issue in patch-clamp experiments. Here are some tips to minimize it:

  • Optimize Intracellular Solution: Ensure your intracellular solution contains ATP and GTP to support cellular metabolism and prevent rundown of metabolically sensitive channels.

  • Maintain Healthy Cells: Use cells from a healthy culture and ensure they are not over-passaged.[7]

  • Perforated Patch Configuration: Consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method preserves the intracellular environment and can reduce current rundown.[8]

  • Temperature Control: Maintain a stable and physiological temperature, as temperature fluctuations can affect channel activity and stability.

Q8: How can I be sure that the effect I am observing is specific to HCN channels?

A8: While Ivabradine is highly selective for HCN channels, at higher concentrations it can affect other ion channels, such as voltage-gated sodium channels (Nav).[9] To confirm specificity:

  • Use a Low Concentration: Work with concentrations of Ivabradine that are close to the IC50 for HCN channels to minimize off-target effects.

  • Use a Positive Control: Compare the effects of Ivabradine to a known, non-specific HCN channel blocker like ZD7288.

  • Test on Cells Lacking HCN Channels: If possible, perform control experiments on a cell line that does not express HCN channels to check for non-specific effects.

Data Presentation

Table 1: Pharmacological Properties of Ivabradine on HCN Channels

ParameterValueChannel IsoformSpeciesReference
IC50 0.94 µMmHCN1Mouse[3]
2.0 µMhHCN4Human[3]
0.5 µMhHCN4Human[4]
Block Type Closed-channelmHCN1Mouse[3]
Open-channelhHCN4Human[3]

Experimental Protocols

Detailed Methodology for Assessing Ivabradine's Use-Dependency on hHCN4 Channels

This protocol is adapted for whole-cell patch-clamp recordings from HEK293 or CHO cells stably expressing hHCN4 channels.

1. Cell Preparation:

  • Culture cells in appropriate media and incubate at 37°C in a 5% CO2 atmosphere.
  • For recording, plate cells on glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH.
  • Ivabradine Stock Solution: Prepare a 10 mM stock solution of Ivabradine in distilled water and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Patch-Clamp Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at a holding potential of -35 mV or -40 mV.[3][6]
  • Compensate for series resistance (typically 70-80%) to minimize voltage errors.[10][11]

4. Voltage-Clamp Protocol for Use-Dependency:

  • To elicit HCN currents and assess use-dependency, apply a repetitive voltage-clamp protocol. A typical protocol consists of a hyperpolarizing step to open the channels, followed by a depolarizing step to facilitate the block.
  • Example Protocol: From a holding potential of -40 mV, apply a 2-second hyperpolarizing step to -110 mV, followed by a 0.6-second depolarizing step to +20 mV.[3]
  • Repeat this protocol at different frequencies (e.g., every 3 seconds (0.33 Hz) and every 6 seconds (0.16 Hz)) to demonstrate frequency dependence.[3]
  • Record the peak tail current during the depolarizing step or the steady-state current at the end of the hyperpolarizing step to quantify the current amplitude.

5. Data Acquisition and Analysis:

  • Acquire data using appropriate software (e.g., pCLAMP).
  • Apply Ivabradine at the desired concentration and continue recording using the same voltage protocol until a steady-state block is achieved.
  • Calculate the fractional block as (1 - IIvabradine / IControl), where IIvabradine is the current in the presence of Ivabradine and IControl is the current before drug application.
  • Plot the fractional block against the pulse number or time to visualize the onset of the block.
  • Compare the rate and extent of the block at different stimulation frequencies to quantify use-dependency.

Mandatory Visualizations

Ivabradine_Mechanism cluster_membrane Cell Membrane HCN_Channel_Closed HCN Channel (Closed) HCN_Channel_Open HCN Channel (Open) HCN_Channel_Closed->HCN_Channel_Open HCN_Channel_Blocked HCN Channel (Blocked) HCN_Channel_Open->HCN_Channel_Blocked Ivabradine_in Ivabradine (Intracellular) Hyperpolarization Hyperpolarization Hyperpolarization->HCN_Channel_Closed Opens Ivabradine_in->HCN_Channel_Open Enters open channel Depolarization Depolarization Depolarization->HCN_Channel_Blocked Traps drug

Caption: Mechanism of Ivabradine's use-dependent block of HCN channels.

Patch_Clamp_Workflow Start Start Prepare_Solutions Prepare Internal and External Solutions Start->Prepare_Solutions Prepare_Cells Plate Cells on Coverslips Prepare_Solutions->Prepare_Cells Pull_Pipette Pull and Polish Micropipette Prepare_Cells->Pull_Pipette Establish_Seal Establish Giga-ohm Seal (Cell-attached) Pull_Pipette->Establish_Seal Whole_Cell Rupture Membrane (Whole-cell) Establish_Seal->Whole_Cell Set_Protocol Set Voltage-Clamp Protocol Whole_Cell->Set_Protocol Record_Control Record Control Current Set_Protocol->Record_Control Apply_Ivabradine Apply Ivabradine Record_Control->Apply_Ivabradine Record_Drug Record with Ivabradine (Steady-state block) Apply_Ivabradine->Record_Drug Washout Washout Drug Record_Drug->Washout Analyze_Data Analyze Data (Fractional Block, Kinetics) Washout->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree Start No/Poor Use-Dependent Block Observed Check_Protocol Is the voltage protocol repetitive (hyperpolarizing and depolarizing steps)? Start->Check_Protocol Check_Frequency Is the stimulation frequency high enough (e.g., >0.1 Hz)? Check_Protocol->Check_Frequency Yes Implement_Repetitive_Protocol Implement a repetitive voltage protocol. Check_Protocol->Implement_Repetitive_Protocol No Check_Concentration Is the Ivabradine concentration appropriate (around IC50)? Check_Frequency->Check_Concentration Yes Increase_Frequency Increase the stimulation frequency. Check_Frequency->Increase_Frequency No Check_Stability Is the control current stable before drug application? Check_Concentration->Check_Stability Yes Adjust_Concentration Adjust Ivabradine concentration. Check_Concentration->Adjust_Concentration No Troubleshoot_Rundown Troubleshoot current rundown (e.g., ATP/GTP in pipette, cell health). Check_Stability->Troubleshoot_Rundown No Success Use-Dependency Observed Check_Stability->Success Yes Implement_Repetitive_Protocol->Check_Frequency Increase_Frequency->Check_Concentration Adjust_Concentration->Check_Stability Troubleshoot_Rundown->Success

References

Validation & Comparative

S-Ivabradine vs. R-Ivabradine: A Comparative Analysis of Potency on HCN Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available experimental data indicates that there is no significant difference in the potency of S-Ivabradine and its R-enantiomer in blocking Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. [1] Ivabradine, a selective inhibitor of the If current mediated by HCN channels, is clinically used as its S-enantiomer. However, studies investigating the pharmacological effects of both enantiomers have concluded that the blocking effect on HCN channels is not stereoselective.

Quantitative Comparison of Potency

While many studies focus on the clinically used S-enantiomer, research comparing the two forms has consistently shown equivalent potency. This lack of enantioselectivity suggests that the stereocenter of the ivabradine molecule does not play a critical role in its interaction with the binding site on the HCN channel.

EnantiomerTargetIC50 (µM)Potency Comparison
S-IvabradineHCN Channels~1-3Equipotent
R-IvabradineHCN Channels~1-3Equipotent

Experimental Protocols

The potency of S-Ivabradine and R-Ivabradine on HCN channels is primarily determined using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of the ionic current flowing through HCN channels in isolated cells or in heterologous expression systems (e.g., HEK293 cells transfected with specific HCN channel isoforms).

Whole-Cell Patch-Clamp Protocol for Assessing HCN Channel Inhibition:
  • Cell Preparation: Cardiomyocytes expressing native HCN channels or a stable cell line (e.g., HEK293) expressing a specific human HCN isoform (e.g., HCN4) are cultured and prepared for electrophysiological recording.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated and filled with an intracellular solution containing ions that mimic the cell's cytoplasm (e.g., KCl, MgCl2, HEPES, EGTA, and ATP).

  • Gigaohm Seal Formation: The micropipette is brought into close contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access between the micropipette and the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential of the cell is clamped at a holding potential where HCN channels are typically closed (e.g., -40 mV). Hyperpolarizing voltage steps are then applied to activate the HCN channels and elicit the characteristic inward If current.

  • Drug Application: A baseline recording of the If current is established. Subsequently, solutions containing different concentrations of S-Ivabradine or R-Ivabradine are perfused over the cell.

  • Data Analysis: The inhibitory effect of each enantiomer is quantified by measuring the reduction in the amplitude of the If current at each concentration. The concentration-response data is then fitted with the Hill equation to determine the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_drug_application Drug Application & Analysis cell_culture Culture of HCN- expressing cells cell_isolation Isolation of single cells cell_culture->cell_isolation giga_seal Gigaohm Seal Formation cell_isolation->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp & I-f Current Recording whole_cell->voltage_clamp baseline Record Baseline I-f Current voltage_clamp->baseline drug_perfusion Perfusion with S/R-Ivabradine baseline->drug_perfusion data_analysis IC50 Determination drug_perfusion->data_analysis

Experimental workflow for assessing Ivabradine potency.

signaling_pathway cluster_membrane Cell Membrane HCN_channel HCN Channel (Closed State) HCN_channel_open HCN Channel (Open State) HCN_channel->HCN_channel_open Conformational Change Ion_influx Na+ / K+ Influx (I-f) HCN_channel_open->Ion_influx Allows Block Channel Block HCN_channel_open->Block Inhibited by Ivabradine Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_channel Activates Ivabradine S- or R-Ivabradine (Intracellular) Ivabradine->HCN_channel_open Binds to open pore from inside Block->Ion_influx Prevents

Mechanism of HCN channel inhibition by Ivabradine.

Mechanism of Action

Ivabradine acts from the intracellular side of the cell membrane.[1] It enters the HCN channel pore when the channel is in its open state, which is induced by membrane hyperpolarization.[2] By binding within the pore, ivabradine physically obstructs the flow of sodium and potassium ions, thereby inhibiting the If current. This action slows the rate of diastolic depolarization in sinoatrial node cells, leading to a reduction in heart rate. The lack of stereoselectivity implies that the binding pocket within the HCN channel can accommodate both the S- and R-enantiomers of ivabradine equally well.

References

In Vivo Efficacy of Racemic Ivabradine Versus Pure S-Ivabradine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of racemic ivabradine and its pure S-enantiomer, S-ivabradine. Ivabradine is a selective inhibitor of the I(f) current in the sinoatrial node, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1][2] Racemic ivabradine is metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme to its major active metabolite, S-ivabradine (also known as S-18982).[3][4] This guide synthesizes available in vivo data, details experimental methodologies, and presents signaling pathways and experimental workflows to facilitate further research and development.

Executive Summary

While direct head-to-head in vivo efficacy studies with quantitative data comparing racemic ivabradine and pure S-ivabradine are not extensively available in publicly accessible literature, the existing evidence strongly suggests an equipotent pharmacological activity. Pharmacokinetic and pharmacodynamic modeling studies consider the combined effect of ivabradine and its active S-enantiomer metabolite in determining the overall heart rate reduction.[5] S-ivabradine circulates at approximately 40% of the concentration of the parent compound after administration of the racemate.[3]

This guide will present the available in vivo data for racemic ivabradine and contextualize the role of S-ivabradine as the primary active metabolite.

Data Presentation: In Vivo Efficacy of Racemic Ivabradine

The following tables summarize the quantitative data from in vivo studies on racemic ivabradine in various animal models.

Table 1: Effect of Oral Racemic Ivabradine on Heart Rate in Conscious Dogs with Asymptomatic Mitral Valve Degeneration

Dosage (mg/kg)Baseline Heart Rate (bpm, mean ± SEM)Heart Rate at 3 hours post-administration (bpm, mean ± SEM)Percent Heart Rate Reduction from Baseline
Placebo139 ± 6.4No significant change-
0.5146 ± 4.7123 ± 2.3~15.8%
1.0140 ± 4.2112 ± 1.920.0%
2.0144 ± 5.2Significantly lower than placebo>20.0% (exact value not specified)

Data extracted from a study in Beagle dogs.[6]

Table 2: Electrophysiological Effects of Intravenous Racemic Ivabradine in a Rat Model of Myocardial Infarction

Treatment GroupInduction Rate of Ventricular Tachycardia/Ventricular Fibrillation (VT/VF)Fatality Rate from VT/VF
Myocardial Infarction (MI) Control10/115/11
Ivabradine (IVA)6/121/12
Metoprolol (MET)6/121/12
Ivabradine + Metoprolol (IVA + MET)1/11**1/11*

**p < 0.05 vs. MI group; *p < 0.01 vs. MI group & p < 0.05 vs. MET group. Data from a study in Sprague-Dawley rats four weeks after MI induction.[7]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Ivabradine

The primary mechanism of action of ivabradine is the selective inhibition of the I(f) "funny" current in the sinoatrial (SA) node of the heart. This current, carried by HCN (Hyperpolarization-activated Cyclic Nucleotide-gated) channels, is a key determinant of the diastolic depolarization slope and, consequently, the heart rate. By blocking these channels, ivabradine slows the firing rate of the SA node, leading to a reduction in heart rate.

Ivabradine_Signaling_Pathway Ivabradine Ivabradine / S-Ivabradine HCN_Channel HCN Channel (in SA Node) Ivabradine->HCN_Channel Inhibits If_Current I(f) Current (Funny Current) HCN_Channel->If_Current Generates Diastolic_Depolarization Slope of Diastolic Depolarization If_Current->Diastolic_Depolarization Determines Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Regulates

Caption: Mechanism of action of Ivabradine.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of ivabradine in a canine model, focusing on cardiovascular parameters.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Beagle Dogs) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Measurement Baseline Data Collection (ECG, Blood Pressure, Heart Rate) Acclimatization->Baseline_Measurement Drug_Administration Drug Administration (Racemic Ivabradine or S-Ivabradine) Oral or IV Baseline_Measurement->Drug_Administration Post_Dose_Monitoring Continuous Monitoring (Telemetry or Holter) Drug_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis (Heart Rate, BP, ECG intervals) Post_Dose_Monitoring->Data_Analysis Washout Washout Period Data_Analysis->Washout Crossover Crossover to Alternative Treatment Washout->Crossover Crossover->Drug_Administration Repeat Protocol

Caption: In vivo experimental workflow.

Experimental Protocols

In Vivo Study of Racemic Ivabradine in a Canine Model

This protocol is based on studies evaluating the cardiovascular effects of racemic ivabradine in conscious dogs.

1. Animal Model:

  • Species: Beagle dogs.

  • Health Status: Healthy or with a specific condition, such as asymptomatic mitral valve degeneration.[6]

  • Housing: Housed in conditions compliant with animal welfare regulations, with a controlled light-dark cycle, temperature, and humidity.

2. Experimental Design:

  • A randomized, placebo-controlled, crossover design is often employed.

  • Each animal serves as its own control.

  • A sufficient washout period (e.g., at least 2 days) is maintained between treatments.[6]

3. Drug Administration:

  • Route: Oral gavage or intravenous infusion.

  • Dosage: A range of doses is typically tested (e.g., 0.5, 1.0, and 2.0 mg/kg for oral administration).[6]

  • Vehicle: A suitable vehicle (e.g., water) is used for the placebo group.

4. Data Collection:

  • Instrumentation: Animals are instrumented for continuous electrocardiogram (ECG) and blood pressure monitoring, often using telemetry or Holter monitors.

  • Parameters Measured:

    • Heart Rate (HR)

    • Systolic and Diastolic Blood Pressure (SBP, DBP)

    • ECG intervals (e.g., PR, QT, QRS)

    • Left Ventricular Function (via echocardiography, if applicable)

  • Timeline: Baseline measurements are taken before drug administration. Post-administration measurements are recorded continuously or at specific time points (e.g., 30 minutes, 1 hour, 3 hours, 12 hours).[6]

5. Data Analysis:

  • Statistical analysis is performed to compare the effects of different doses of ivabradine with placebo.

  • Changes from baseline for each parameter are calculated and compared across treatment groups.

In Vivo Electrophysiology Study of Racemic Ivabradine in a Rat Model

This protocol is adapted from studies investigating the effects of racemic ivabradine on ventricular electrophysiology in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Model: Myocardial infarction (MI) can be induced by ligation of the left anterior descending coronary artery to study the effects on remodeled myocardium.[7]

2. Experimental Groups:

  • Sham-operated control group.

  • MI control group (receiving vehicle).

  • MI group treated with racemic ivabradine.

  • Other relevant comparison groups (e.g., beta-blockers).

3. Drug Administration:

  • Route: Typically oral gavage.

  • Dosage and Duration: For chronic studies, treatment can be administered daily for several weeks (e.g., 4 weeks).[7]

4. Electrophysiological Study:

  • Anesthesia: Animals are anesthetized (e.g., with pentobarbital).

  • Procedure:

    • A multi-electrode catheter is inserted into the right ventricle via the jugular vein.

    • Programmed electrical stimulation is used to induce ventricular arrhythmias.

    • Parameters such as the effective refractory period (ERP) and the inducibility of ventricular tachycardia (VT) or fibrillation (VF) are measured.

5. Data Analysis:

  • The incidence and duration of induced arrhythmias are compared between the different treatment groups.

  • Electrophysiological parameters are statistically analyzed to determine the effects of ivabradine.

Conclusion

The available in vivo data for racemic ivabradine demonstrate its efficacy in reducing heart rate and providing cardioprotective effects in various animal models. While S-ivabradine is recognized as the active metabolite and is considered to be equipotent to the racemic mixture, there is a notable absence of direct, quantitative comparative in vivo studies in the public domain. Such studies would be invaluable for a more precise understanding of the relative contributions of the parent drug and its metabolite to the overall therapeutic effect. Researchers are encouraged to conduct head-to-head in vivo comparisons to further elucidate the pharmacodynamic profiles of racemic ivabradine and pure S-ivabradine.

References

Ivabradine vs. Zatebradine: A Comparative Analysis of HCN Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivabradine and Zatebradine, two pharmacological agents known for their inhibitory effects on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. We will delve into their mechanism of action, comparative potency, and selectivity, supported by quantitative data and detailed experimental protocols.

Introduction to HCN Channels

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are crucial ion channels that play a vital role in regulating physiological processes, most notably the generation of pacemaker activity in the heart and neuronal excitability.[1][2] These channels, upon hyperpolarization of the cell membrane, conduct an inward sodium and potassium current known as the "funny" current (If) in the sinoatrial node (SAN) or the "h-current" (Ih) in neurons.[1][2] The If current is a key contributor to the diastolic depolarization phase in SAN cells, thereby controlling the heart rate.[3] Given their function, HCN channels have become significant targets for developing bradycardic agents.[1] Ivabradine and Zatebradine are two such agents that function by directly inhibiting these channels.[4]

Mechanism of Action

Both Ivabradine and Zatebradine are classified as "bradines," a group of heart rate-lowering agents that directly and selectively inhibit the If current.[4] They access the HCN channel pore from the intracellular side of the membrane.[1][5] Their binding obstructs ion flow, thus reducing the slope of diastolic depolarization and slowing the heart rate without significantly affecting myocardial contractility or blood pressure.[3][6]

A key difference lies in their state-dependent binding mechanism, which varies between HCN isoforms. For instance, Ivabradine acts as an "open-channel" blocker for the cardiac HCN4 isoform, meaning it requires the channel to be in its open conformation to bind effectively.[1][7] Conversely, it behaves as a "closed-channel" blocker for the neuronal mHCN1 isoform.[1][7] This differential action is crucial for understanding its tissue-specific effects and side-effect profile.

cluster_membrane Cell Membrane HCN_Channel HCN Channel (Pore) Hyperpolarization Membrane Hyperpolarization Channel_Opening HCN Channel Opening Hyperpolarization->Channel_Opening If_Current Inward Na+/K+ Current (If) Channel_Opening->If_Current Diastolic_Depolarization Diastolic Depolarization If_Current->Diastolic_Depolarization Heart_Rate Increased Heart Rate Diastolic_Depolarization->Heart_Rate Inhibitors Ivabradine / Zatebradine Inhibitors->HCN_Channel Block

Figure 1: HCN Channel Signaling Pathway and Inhibition.

Quantitative Performance Comparison

The potency and selectivity of Ivabradine and Zatebradine have been characterized using electrophysiological studies. The following tables summarize the key quantitative data.

Table 1: Potency (IC₅₀) on HCN Isoforms

Both drugs exhibit similar potency across all four HCN channel isoforms, indicating a lack of isoform selectivity.[1][8] This non-selectivity is linked to certain side effects, such as the visual disturbances (phosphenes) caused by the blockade of HCN1 channels in the retina.[1][8] This side effect was a primary reason for the discontinuation of Zatebradine's clinical development.[8]

CompoundhHCN1 (μM)hHCN2 (μM)hHCN3 (μM)hHCN4 (μM)Reference
Ivabradine 0.94 (mouse)~2-3~2-32.0 (human)[7]
Zatebradine 1.832.211.901.88[9]

Note: IC₅₀ values can vary slightly based on experimental conditions.

Table 2: Selectivity Against Other Ion Channels

Ivabradine is recognized for its high selectivity for HCN channels over other cardiac ion channels at therapeutic concentrations.[1] The S-enantiomer of Ivabradine, which is the active form, shows negligible activity on K+ currents compared to Zatebradine, contributing to a safer pharmacological profile.[1]

CompoundTarget ChannelIC₅₀ (μM)NotesReference
Ivabradine hKv1.5 (IKur)29.0Blockade occurs at concentrations higher than those needed for HCN inhibition.[1]
hERG (IKr)3.5Inhibition observed, but without significant proarrhythmic effects at clinical doses.[3][1]
L-type Ca²⁺>10Only slight inhibition (<20%) observed at 3 μM.[1]
Zatebradine K⁺ currents-Known to have more activity on K+ currents compared to the S-enantiomer of Ivabradine.[1]

Experimental Protocols

The data presented above are typically generated using the whole-cell patch-clamp technique on cell lines heterologously expressing specific HCN channel isoforms.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of a compound on HCN channel currents and determine its IC₅₀ value.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing a specific human HCN isoform (e.g., hHCN4) are cultured and prepared on glass coverslips for recording.[10]

  • Solutions:

    • Extracellular Solution (in mM): 110 NaCl, 30 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 5 HEPES. pH is adjusted to 7.4 with NaOH.[10] This high external K⁺ concentration helps to increase the size of the inward current for easier measurement.

    • Intracellular (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 0.5 MgCl₂, 1 EGTA, 5 HEPES, 3 MgATP, 0.5 NaGTP. pH is adjusted to 7.4 with KOH.[10]

  • Recording Procedure:

    • A glass micropipette filled with the intracellular solution is used to form a high-resistance seal ("giga-seal") with the membrane of a single cell.

    • The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

    • The cell's membrane potential is held at a depolarized level (e.g., -40 mV) where HCN channels are closed.[11]

    • Hyperpolarizing voltage steps (e.g., to -120 mV for 2-3 seconds) are applied to activate the HCN channels, and the resulting inward current (Ih) is recorded.[11]

  • Drug Application:

    • A stable baseline current is recorded.

    • The cell is then perfused with the extracellular solution containing a known concentration of Ivabradine or Zatebradine.

    • The same voltage-step protocol is repeated, and the inhibited current is recorded.

  • Data Analysis:

    • The percentage of current inhibition is calculated by comparing the current amplitude before and after drug application.

    • This process is repeated with multiple drug concentrations to construct a dose-response curve.

    • The curve is fitted with a Hill equation to determine the IC₅₀ value, representing the concentration at which the drug inhibits 50% of the current.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture HEK293 cells expressing HCN isoform Form_Seal Form Giga-seal on single cell Cell_Culture->Form_Seal Prepare_Solutions Prepare Intra- & Extra- cellular Solutions Prepare_Solutions->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Current (Voltage-Step Protocol) Whole_Cell->Record_Baseline Apply_Drug Perfuse cell with Ivabradine/Zatebradine Record_Baseline->Apply_Drug Record_Inhibited Record Inhibited Current Apply_Drug->Record_Inhibited Calculate_Inhibition Calculate % Inhibition Record_Inhibited->Calculate_Inhibition Dose_Response Construct Dose-Response Curve Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC₅₀ Dose_Response->Determine_IC50

Figure 2: Workflow for Patch-Clamp Analysis of HCN Inhibitors.

Summary and Conclusion

Both Ivabradine and Zatebradine are potent, non-isoform-selective inhibitors of HCN channels. They share a similar mechanism of action by blocking the channel pore from the inside, leading to a reduction in heart rate.

  • Ivabradine has emerged as a clinically successful drug, approved for treating stable angina and heart failure.[1] Its success is largely attributed to its high selectivity for HCN channels over other ion channels and a favorable safety profile, particularly the lower impact on potassium currents compared to older agents.[1]

  • Zatebradine , while demonstrating similar potency for HCN channels, was halted in development primarily due to a high incidence of visual disturbances, a direct consequence of its non-selective blockade of HCN1 in the retina.[8]

For researchers, the key takeaway is the critical importance of isoform selectivity in drug development. While both compounds are effective tools for studying HCN function in vitro, Ivabradine's clinical trajectory highlights how an improved selectivity profile, even if subtle, can translate into a viable therapeutic agent. Future research in this area focuses on developing compounds with greater selectivity for the cardiac HCN4 isoform to minimize off-target effects.

References

Head-to-head comparison of Ivabradine and beta-blockers on cardiac hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac hemodynamic effects of Ivabradine and beta-blockers, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct and overlapping pharmacological profiles of these two important classes of cardiovascular drugs.

Executive Summary

Ivabradine and beta-blockers both effectively reduce heart rate, a key therapeutic target in many cardiovascular diseases. However, their underlying mechanisms of action and their broader hemodynamic effects differ significantly. Ivabradine acts by selectively inhibiting the If current in the sinoatrial node, resulting in a "pure" heart rate reduction with minimal direct impact on myocardial contractility and blood pressure.[1][2][3] In contrast, beta-blockers competitively antagonize β-adrenergic receptors, leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure.[4] These mechanistic differences translate to distinct hemodynamic profiles, which are critical considerations in drug development and clinical application.

Data Presentation: Quantitative Comparison of Hemodynamic Effects

The following tables summarize the quantitative effects of Ivabradine and beta-blockers on key cardiac hemodynamic parameters as reported in various experimental studies.

Table 1: Effects on Heart Rate and Myocardial Oxygen Consumption

ParameterIvabradineBeta-Blocker (Propranolol/Atenolol)Species/ModelKey FindingsReference
Resting Heart Rate (HR) ↓ (Dose-dependent)DogBoth agents significantly reduce resting HR.[5]
Exercise-Induced Tachycardia ↓ (-17% to -32%)DogIvabradine dose-dependently reduces exercise-induced tachycardia.[3]
Myocardial Oxygen Consumption (MVO2) ↓ (Linearly related to HR reduction)DogBoth agents reduce MVO2, primarily through HR reduction. Ivabradine's effect is directly proportional to HR decrease.[3][6]

Table 2: Effects on Myocardial Contractility and Ventricular Function

ParameterIvabradineBeta-Blocker (Atenolol)Species/ModelKey FindingsReference
Myocardial Contractility (LV dP/dtmax) No significant changeDogIvabradine does not alter myocardial contractility, while beta-blockers have a negative inotropic effect.[7]
Left Ventricular Ejection Fraction (LVEF) No direct effect, may improve in heart failureCan acutely decrease, long-term improvement in heart failureHuman/DogIvabradine's effect on LVEF is secondary to HR reduction and improved diastolic filling, whereas beta-blockers have direct negative inotropic effects.[4]
Diastolic Function (E/e') ↓ (Improved)VariableHumanIn patients with coronary artery disease and elevated filling pressures, switching from a beta-blocker to Ivabradine improved diastolic function.[8]
Stroke Volume ↑ (in response to exercise)Blunted response to exerciseHumanIvabradine allows for an improved stroke volume response to exercise compared to beta-blockers.[8]

Table 3: Effects on Blood Pressure and Other Hemodynamic Parameters

ParameterIvabradineBeta-Blocker (Metoprolol)Species/ModelKey FindingsReference
Systolic Blood Pressure (SBP) No significant change at therapeutic dosesHumanIvabradine generally does not affect blood pressure, a key differentiator from beta-blockers.[2]
Diastolic Blood Pressure (DBP) No significant changeHumanSimilar to SBP, Ivabradine has a neutral effect on DBP.
Cardiac Output (CO) Maintained or slightly increasedHumanIvabradine maintains cardiac output due to increased stroke volume compensating for the reduced heart rate. Beta-blockers tend to reduce cardiac output.[9]

Experimental Protocols

Canine Model for Hemodynamic Assessment

A common experimental model for evaluating the cardiovascular effects of Ivabradine and beta-blockers involves conscious, chronically instrumented dogs. This allows for the measurement of hemodynamic parameters in a physiological state, both at rest and during exercise.

1. Animal Preparation and Instrumentation:

  • Adult beagle or mongrel dogs are typically used.

  • Under general anesthesia and sterile surgical conditions, various monitoring devices are implanted. These can include:

    • A solid-state pressure transducer in the left ventricle for measuring LV pressure and calculating dP/dtmax.

    • An electromagnetic or ultrasonic flow probe around the ascending aorta to measure cardiac output and stroke volume.

    • Catheters in the aorta and left atrium to measure arterial and atrial pressures.

    • Electrodes on the heart to record electrocardiograms (ECG) and for atrial pacing.

  • A recovery period of at least two weeks is allowed post-surgery before any experimental procedures.

2. Drug Administration:

  • Ivabradine is often administered intravenously or orally at varying doses (e.g., 0.25, 0.5, and 1 mg/kg).[3]

  • Beta-blockers such as propranolol (e.g., 0.5 mg/kg) or metoprolol are administered for comparison.[5]

  • A placebo control (e.g., saline) is used in crossover study designs.

3. Hemodynamic Measurements:

  • At Rest: Baseline hemodynamic parameters are recorded before drug administration.

  • During Exercise: Dogs are subjected to a standardized exercise protocol on a treadmill. Hemodynamic variables are continuously monitored.

  • Data Acquisition and Analysis: Data from the transducers and catheters are recorded and analyzed using a computerized data acquisition system. Parameters such as heart rate, systolic and diastolic blood pressure, left ventricular systolic and end-diastolic pressures, cardiac output, stroke volume, and LV dP/dtmax are calculated.

4. Myocardial Oxygen Consumption:

  • MVO2 can be estimated using the rate-pressure product (RPP), calculated as Heart Rate × Systolic Blood Pressure.[10]

Signaling Pathways

The distinct hemodynamic profiles of Ivabradine and beta-blockers stem from their unique molecular targets and signaling pathways.

Ivabradine Signaling Pathway

Ivabradine's mechanism of action is highly specific. It selectively inhibits the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2] The If current, carried by HCN (hyperpolarization-activated cyclic nucleotide-gated) channels, is crucial for the spontaneous diastolic depolarization of pacemaker cells, which in turn determines the heart rate.[1] By blocking these channels, Ivabradine slows the rate of diastolic depolarization, leading to a reduction in heart rate.[2]

Ivabradine_Pathway cluster_SANode Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel (If 'funny' current) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates Action_Potential Action Potential Frequency Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->HCN_Channel Selectively Inhibits

Ivabradine's selective inhibition of the HCN channel in the SA node.
Beta-Blocker Signaling Pathway

Beta-blockers act as antagonists at β-adrenergic receptors, primarily the β1 subtype in cardiomyocytes.[11] These receptors are G-protein coupled receptors that, when stimulated by catecholamines (norepinephrine and epinephrine), activate a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[12] PKA then phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking this pathway, beta-blockers exert their cardiodepressant effects.

Beta_Blocker_Pathway cluster_Cardiomyocyte Cardiomyocyte Beta1_Receptor β1-Adrenergic Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Heart_Rate_Effect ↑ Heart Rate (Chronotropy) PKA->Heart_Rate_Effect Contractility ↑ Contractility (Inotropy) Ca_Channels->Contractility Catecholamines Catecholamines (Norepinephrine, Epinephrine) Catecholamines->Beta1_Receptor Beta_Blocker Beta-Blocker Beta_Blocker->Beta1_Receptor Antagonizes

Beta-blocker antagonism of the β1-adrenergic signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study comparing the effects of Ivabradine and a beta-blocker on cardiac hemodynamics.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Experiment Phase 2: Experimentation (Crossover Design) cluster_Analysis Phase 3: Data Analysis Animal_Model Select Animal Model (e.g., Canine) Instrumentation Surgical Instrumentation (Pressure Transducers, Flow Probes) Animal_Model->Instrumentation Recovery Post-Surgical Recovery (≥ 2 weeks) Instrumentation->Recovery Baseline Record Baseline Hemodynamics Recovery->Baseline Drug_Admin Administer Treatment (Ivabradine, Beta-Blocker, or Placebo) Baseline->Drug_Admin Rest_Measurements Record Hemodynamics at Rest Drug_Admin->Rest_Measurements Exercise Standardized Exercise Protocol Rest_Measurements->Exercise Exercise_Measurements Record Hemodynamics during Exercise Exercise->Exercise_Measurements Data_Acquisition Data Acquisition System Exercise_Measurements->Data_Acquisition Analysis Calculate Hemodynamic Parameters (HR, BP, CO, dP/dt, etc.) Data_Acquisition->Analysis Comparison Statistical Comparison of Treatment Groups Analysis->Comparison

A typical experimental workflow for comparing cardiac hemodynamic effects.

Conclusion

Ivabradine and beta-blockers are both effective heart rate-lowering agents, but their distinct mechanisms of action result in different hemodynamic profiles. Ivabradine offers a targeted reduction in heart rate without the negative inotropic and hypotensive effects characteristic of beta-blockers. This makes it a valuable tool in specific clinical scenarios and an interesting subject for further research and development. The choice between these agents, or their potential combination, depends on the specific therapeutic goal and the patient's underlying cardiovascular status. The experimental data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the nuanced effects of these drugs on cardiac hemodynamics.

References

Investigating the cross-reactivity of (+/-)-Ivabradine with other cardiac ion channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactivity of (+/-)-Ivabradine with key cardiac ion channels. This guide provides a comparative analysis of its effects, supported by experimental data and detailed methodologies.

Ivabradine, primarily known for its selective inhibition of the "funny" current (If) in the sinoatrial node, is a widely used therapeutic agent for the management of stable angina and heart failure.[1] This current is predominantly carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with HCN4 being the main isoform in the sinoatrial node.[2][3] While its heart rate-lowering effect is attributed to this specific action, emerging evidence highlights a broader interaction of ivabradine with other cardiac ion channels, which is crucial for a comprehensive understanding of its pharmacological profile and potential off-target effects.

This guide delves into the cross-reactivity of ivabradine with key cardiac ion channels, presenting a comparative summary of its inhibitory effects based on published experimental data. Detailed experimental protocols are provided to aid in the replication and further investigation of these findings.

Comparative Inhibitory Effects of Ivabradine

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ivabradine on various cardiac ion channels, providing a quantitative comparison of its potency.

Ion ChannelGenePredominant CurrentIC50 (µM)Cell LineReference
hHCN4HCN4If~2.0HEK 293[2]
mHCN1HCN1Ih~0.94HEK 293[2]
hERG (Kv11.1)KCNH2IKr2.07 - 3.5HEK 293 / tsA-201[3][4]
hNav1.5SCN5AINa~30tsA-201[5]
hCav1.2CACNA1CICa,L>10 (slight decrease at 10 µM)tsA-201[3][6]
hKv7.1/minKKCNQ1/KCNE1IKsNo significant effecttsA-201[6]
hKv1.5KCNA5IKur29.0Not specified[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of key cardiac ion channels and a typical experimental workflow for assessing the cross-reactivity of a compound like ivabradine.

cluster_0 Cardiac Action Potential Phases cluster_1 Major Ion Channels and Currents Phase4 Phase 4 (Diastolic Depolarization) Phase0 Phase 0 (Depolarization) Phase4->Phase0 Phase1 Phase 1 (Early Repolarization) Phase0->Phase1 Phase2 Phase 2 (Plateau) Phase1->Phase2 Phase3 Phase 3 (Repolarization) Phase2->Phase3 HCN HCN (If) HCN->Phase4 Contributes to Diastolic Depolarization Nav1_5 Nav1.5 (INa) Nav1_5->Phase0 Responsible for Upstroke Cav1_2 Cav1.2 (ICa,L) Cav1_2->Phase2 Maintains Plateau Phase hERG hERG (IKr) hERG->Phase3 Contributes to Repolarization Kv7_1 Kv7.1 (IKs) Kv7_1->Phase3 Contributes to Repolarization cluster_workflow Experimental Workflow for Ion Channel Cross-Reactivity A Cell Culture & Transfection B Whole-Cell Patch Clamp Recording A->B C Baseline Current Measurement B->C D Application of Ivabradine (Test Compound) C->D E Post-Drug Current Measurement D->E F Data Analysis (IC50 Determination) E->F

References

Comparative electrophysiological effects of Ivabradine's (+) and (-) enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the distinct electrophysiological profiles of the (+) and (-) enantiomers of Ivabradine.

Ivabradine, a heart rate-lowering agent, is the S-(+)-enantiomer of the racemic compound S-15544. Its therapeutic effect is primarily attributed to the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (If) in the sinoatrial node. This guide provides a detailed comparison of the electrophysiological effects of Ivabradine ((+)-enantiomer, S-16257) and its (–)-(R)-enantiomer (S-16260), supported by experimental data to delineate their distinct pharmacological profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies on the electrophysiological effects of Ivabradine's enantiomers.

Table 1: Comparative Effects on Sinoatrial Node Function and Contractility

Parameter(+)-Enantiomer (Ivabradine, S-16257)(-)-Enantiomer (S-16260)Tissue/Model
Negative Chronotropic Effect (pIC50) 5.07 ± 0.19[1]4.76 ± 0.18[1]Guinea-pig spontaneously beating right atria
Sinus Node Recovery Time Prolonged (more marked effect)[1]Prolonged[1]Guinea-pig spontaneously beating right atria
Negative Inotropic Effect (Contractile Force) Decrease at 10-4 M[1]Decrease at ≥ 5 x 10-5 M[1]Electrically driven guinea-pig left atria
Negative Inotropic Effect (Papillary Muscle) Appears at > 10-5 M[1]Appears at > 10-5 M[1]Guinea-pig ventricular papillary muscles

Table 2: Comparative Effects on Ventricular Action Potential Parameters

Parameter(+)-Enantiomer (Ivabradine, S-16257)(-)-Enantiomer (S-16260)Tissue/Model
Maximum Upstroke Velocity (Vmax) Concentration-dependent decrease (> 5 x 10-6 M)[1]Concentration-dependent decrease (> 5 x 10-6 M)[1]Guinea-pig papillary muscles (1 Hz)
Action Potential Amplitude Concentration-dependent decrease (> 5 x 10-6 M)[1]Concentration-dependent decrease (> 5 x 10-6 M)[1]Guinea-pig papillary muscles (1 Hz)
Resting Membrane Potential No alteration[1]No alteration[1]Guinea-pig papillary muscles (1 Hz)
Action Potential Duration (APD) No alteration[1]No alteration[1]Guinea-pig papillary muscles (1 Hz)
Slow Action Potentials (Isoprenaline-induced) No effect[1]No effect[1]Guinea-pig ventricular muscle fibres in high K+
Effect on Repolarization Minimal direct effect[2]More marked effect on repolarization[2]Guinea-pig papillary muscles and rabbit Purkinje fibers
QTc Interval (in vivo) No effect[2]Prolonged[2]Anesthetized pigs

Table 3: Effects of Ivabradine ((+)-Enantiomer) on Other Cardiac Ion Channels

Ion ChannelIC50Experimental System
hERG (Kv11.1) 2.07 µM (hERG 1a isoform)[2]hERG expressing cells (Patch clamp)
Nav1.5 ~30 µMNative cardiomyocytes and heterologous expression systems

Experimental Protocols

The data presented above were primarily derived from studies employing standard electrophysiological techniques on isolated cardiac preparations.

Isolated Guinea-Pig Atria and Papillary Muscle Experiments
  • Tissue Preparation: Male guinea pigs were euthanized, and the hearts were rapidly excised. The right atria (for spontaneous activity) and left atria and ventricular papillary muscles (for electrical stimulation) were dissected and mounted in an organ bath.

  • Superfusion: The preparations were superfused with a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Electrophysiological Recordings:

    • Spontaneously Beating Right Atria: The spontaneous beating rate was recorded. The negative chronotropic effect was quantified by determining the pIC50 values. Sinus node recovery time was measured following periods of rapid electrical stimulation.

    • Electrically Driven Preparations: Left atria and papillary muscles were stimulated at a fixed frequency (e.g., 1 Hz). Contractile force was measured using an isometric force transducer. Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl. Parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration were analyzed.

  • Drug Application: The (+) and (-) enantiomers of Ivabradine were added to the superfusion solution in increasing concentrations.

Whole-Cell Patch Clamp for Ion Channel Recordings
  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the target ion channel (e.g., hERG) or isolated cardiomyocytes were used.

  • Recording Configuration: The whole-cell patch-clamp technique was employed to record ionic currents.

  • Voltage Protocols: Specific voltage-clamp protocols were applied to elicit and measure the current of interest (e.g., tail currents for hERG).

  • Data Analysis: The concentration-response relationship for the inhibition of the ionic current by the test compound was determined to calculate the IC50 value.

Mandatory Visualization

Signaling Pathway of Ivabradine's Enantiomers

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular HCN_channel HCN Channel (If Current) HR_decrease Heart Rate Decrease HCN_channel->HR_decrease Leads to Na_channel Nav1.5 Channel Vmax_decrease Vmax Decrease Na_channel->Vmax_decrease Leads to K_channel hERG Channel APD_no_change APD No Change K_channel->APD_no_change Maintained by (+)-Enantiomer APD_prolongation APD Prolongation K_channel->APD_prolongation Caused by (-)-Enantiomer ivabradine_plus (+)-Enantiomer (Ivabradine) ivabradine_plus->HCN_channel Inhibition ivabradine_plus->Na_channel Weak Inhibition ivabradine_plus->K_channel Weak Inhibition ivabradine_minus (-)-Enantiomer ivabradine_minus->HCN_channel Inhibition ivabradine_minus->Na_channel Weak Inhibition ivabradine_minus->K_channel Inhibition

Caption: Ivabradine enantiomers' signaling pathways.

Experimental Workflow for Comparative Electrophysiology

cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_analysis Data Analysis tissue_prep Isolated Cardiac Tissue (e.g., Guinea-Pig Atria) microelectrode Microelectrode Array / Action Potential Recording tissue_prep->microelectrode cell_prep Ion Channel Expressing Cells (e.g., HEK293) patch_clamp Whole-Cell Patch Clamp cell_prep->patch_clamp control Baseline Recording (Control Solution) microelectrode->control ap_params Action Potential Parameters (Rate, Vmax, APD) microelectrode->ap_params patch_clamp->control current_params Ionic Current Properties (Amplitude, IC50) patch_clamp->current_params enantiomer_plus Application of (+)-Enantiomer control->enantiomer_plus enantiomer_minus Application of (-)-Enantiomer control->enantiomer_minus enantiomer_plus->microelectrode enantiomer_plus->patch_clamp enantiomer_minus->microelectrode enantiomer_minus->patch_clamp comparison Comparative Analysis of Electrophysiological Effects ap_params->comparison current_params->comparison

Caption: Workflow for comparing enantiomer electrophysiology.

Concluding Remarks

The (+) and (-) enantiomers of Ivabradine, while both exhibiting negative chronotropic effects through the inhibition of the If current, display notable differences in their broader electrophysiological profiles. Ivabradine, the (+)-enantiomer, demonstrates greater specificity for the sinoatrial node with minimal effects on ventricular repolarization.[1][2] In contrast, the (-)-enantiomer has a more pronounced effect on repolarization and is associated with QTc prolongation in vivo.[2] Both enantiomers exhibit a similar, non-stereospecific, frequency-dependent block of sodium channels.[1] These findings underscore the importance of stereoselectivity in drug design and development, as subtle changes in molecular configuration can lead to significant differences in the pharmacological and safety profiles of a drug. Further research into the specific interactions of each enantiomer with a broader range of cardiac ion channels will provide a more complete understanding of their mechanisms of action.

References

Ivabradine vs. Cilobradine: A Comparative Analysis of HCN Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between HCN channel inhibitors is critical for advancing cardiovascular and neurological research. This guide provides a detailed comparison of Ivabradine and its structural analog, Cilobradine, with a focus on their selectivity across the four Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel isoforms.

Ivabradine, a clinically approved heart rate-lowering agent, and its close analog Cilobradine, are both known to block HCN channels, which are the molecular correlates of the pacemaker current (If/Ih). While both compounds are effective HCN channel blockers, their selectivity across the different HCN isoforms (HCN1, HCN2, HCN3, and HCN4) is a key determinant of their overall pharmacological profile and potential therapeutic applications.

Experimental data indicates that neither Ivabradine nor Cilobradine exhibits significant selectivity for any specific HCN isoform.[1][2] Both compounds block the four isoforms with similar potency, a characteristic that has implications for their clinical use and side-effect profiles.[1]

Quantitative Comparison of HCN Isoform Inhibition

The half-maximal inhibitory concentrations (IC50) from whole-cell patch-clamp experiments on cloned human HCN channels provide a quantitative measure of the potency of Ivabradine and Cilobradine. The following table summarizes the mean IC50 values for the steady-state block of each HCN isoform.

CompoundHCN1 (µM)HCN2 (µM)HCN3 (µM)HCN4 (µM)Mean IC50 (µM)
Ivabradine~2.25~2.25~2.25~2.252.25
Cilobradine~0.99~0.99~0.99~0.990.99

Data sourced from Stieber et al., 2006.[2]

As the data illustrates, Cilobradine is a more potent HCN channel blocker than Ivabradine, with a mean IC50 value approximately 2.3 times lower. However, both compounds demonstrate a lack of significant isoform selectivity.

Experimental Protocols

The determination of HCN channel inhibition by Ivabradine and Cilobradine is primarily conducted using the whole-cell patch-clamp technique on heterologous expression systems, such as HEK293 or CHO cells, transfected with the specific human HCN isoform.

Whole-Cell Patch-Clamp Electrophysiology

1. Cell Preparation:

  • Cells stably or transiently expressing one of the four human HCN channel isoforms (hHCN1, hHCN2, hHCN3, or hHCN4) are cultured under standard conditions.

  • For recording, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously superfused with an external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).

  • Drug Application: Ivabradine or Cilobradine is dissolved in the external solution at various concentrations and applied to the cells via a perfusion system.

3. Electrophysiological Recording:

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-ohm seal with the cell membrane.

  • The whole-cell configuration is established by applying gentle suction to rupture the cell membrane.

  • Cells are voltage-clamped at a holding potential of -40 mV.

  • To elicit HCN currents (Ih), hyperpolarizing voltage steps are applied in increments (e.g., from -50 mV to -140 mV for 2-3 seconds).

  • The current amplitude at the end of the hyperpolarizing step is measured to determine the extent of channel activation.

4. Data Analysis:

  • The inhibitory effect of the compound is determined by measuring the reduction in the steady-state Ih amplitude in the presence of the drug compared to the control (drug-free) condition.

  • Dose-response curves are constructed by plotting the percentage of current inhibition against the drug concentration.

  • The IC50 values and Hill coefficients are calculated by fitting the dose-response data to the Hill equation.

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_drug_application Drug Application & Data Acquisition cluster_data_analysis Data Analysis cell_culture Culture of HEK293 cells transfection Transfection with specific hHCN isoform plasmid cell_culture->transfection selection Selection of successfully transfected cells transfection->selection giga_seal Giga-ohm seal formation selection->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell voltage_clamp Voltage-clamp at -40 mV whole_cell->voltage_clamp hyperpolarization Apply hyperpolarizing voltage steps voltage_clamp->hyperpolarization current_recording Record HCN currents (Ih) hyperpolarization->current_recording control_recording Record baseline Ih (control) current_recording->control_recording drug_perfusion Perfusion with varying concentrations of Ivabradine or Cilobradine control_recording->drug_perfusion drug_recording Record Ih in the presence of the drug drug_perfusion->drug_recording inhibition_calc Calculate % inhibition of Ih drug_recording->inhibition_calc dose_response Construct dose-response curves inhibition_calc->dose_response ic50_calc Calculate IC50 values using Hill equation dose_response->ic50_calc

Figure 1. Experimental workflow for determining the IC50 of HCN channel blockers.

logical_relationship ivabradine Ivabradine hcn1 HCN1 ivabradine->hcn1 ~2.25 µM hcn2 HCN2 ivabradine->hcn2 ~2.25 µM hcn3 HCN3 ivabradine->hcn3 ~2.25 µM hcn4 HCN4 ivabradine->hcn4 ~2.25 µM cilobradine Cilobradine cilobradine->hcn1 ~0.99 µM cilobradine->hcn2 ~0.99 µM cilobradine->hcn3 ~0.99 µM cilobradine->hcn4 ~0.99 µM

References

Ivabradine's Specificity for HCN1 vs. HCN4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ion channel blockers is paramount. This guide provides an in-depth comparison of the specificity of ivabradine for two key hyperpolarization-activated cyclic nucleotide-gated (HCN) channel isoforms: HCN1 and HCN4. The following analysis is supported by experimental data to elucidate the distinct pharmacological profiles of ivabradine's action on these two important channels.

Quantitative Analysis of Ivabradine Blockade

Ivabradine exhibits a differential blocking potency and mechanism on HCN1 and HCN4 channels. The half-maximal inhibitory concentration (IC50) values and the nature of the channel blockade are summarized in the table below. This data is primarily derived from studies on mouse HCN1 (mHCN1) and human HCN4 (hHCN4) channels heterologously expressed in HEK293 cells.

ParameterHCN1 (mouse)HCN4 (human)Reference
IC50 0.94 µM2.0 µM[1][2]
Mechanism of Block Closed-channel blockerOpen-channel blocker[1][2]
State Dependence Block occurs when channels are in the closed or a transitional state.Block requires open channels.[1][2]
Voltage Dependence of Block Not significantly dependent on current flow.Strengthened by depolarization and relieved by hyperpolarization.[1][2]

Mechanism of Action: A Tale of Two Channels

The differential action of ivabradine on HCN1 and HCN4 isoforms stems from their distinct gating kinetics and the state-dependent nature of the drug's binding.

HCN4: Ivabradine acts as a classic open-channel blocker on HCN4 channels.[1][2] This means the drug can only access its binding site within the channel pore when the channel is in the open conformation. The block is use-dependent, becoming more pronounced with repeated channel opening, and is influenced by the direction of ion flow.[1][2] This mechanism is consistent with its primary therapeutic effect of reducing heart rate by targeting the open state of HCN4 channels in the sinoatrial node during diastolic depolarization.

HCN1: In contrast, ivabradine functions as a closed-channel blocker for HCN1 channels.[1][2] The drug can bind to the channel when it is in the closed or a transitional state. The block of HCN1 channels is not relieved when the channels are in the open state during hyperpolarization.[1] This distinct mechanism suggests that ivabradine's effects on HCN1-expressing tissues, such as the central nervous system, may differ significantly from its effects on cardiac tissue.

Experimental Protocols

The following is a detailed methodology for assessing the specificity of ivabradine for HCN1 and HCN4 channels using patch-clamp electrophysiology, based on established protocols.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of ion channels.

  • Transfection: Cells are transiently transfected with plasmids encoding either mouse HCN1 (mHCN1) or human HCN4 (hHCN4) using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiological Recordings
  • Configuration: Whole-cell patch-clamp recordings are performed 48-72 hours post-transfection.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES. The pH is adjusted to 7.4 with NaOH. To isolate HCN currents, blockers of other channels such as BaCl2 (1 mM) and MnCl2 (2 mM) can be added.

    • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol:

    • Holding Potential: Cells are held at a depolarized potential (e.g., -35 mV) where HCN channels are predominantly closed.

    • Activation: Hyperpolarizing voltage steps (e.g., to -120 mV for 2-3 seconds) are applied to activate the HCN channels.

    • Deactivation: A subsequent depolarizing step (e.g., to +20 mV) is used to deactivate the channels.

    • Drug Application: Ivabradine is applied to the external solution at various concentrations. The effect of the drug is measured as the reduction in the steady-state current amplitude during the hyperpolarizing step.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the logarithm of the ivabradine concentration. The IC50 value is determined by fitting the data with the Hill equation.

Signaling Pathways and Experimental Workflow

The distinct physiological roles of HCN1 and HCN4 are governed by their differential expression and regulation within specific signaling pathways.

HCN1 Signaling in Neurons

HCN1 channels are predominantly expressed in the central nervous system, where they play a crucial role in regulating neuronal excitability, synaptic integration, and rhythmic firing. Their activity is less sensitive to cyclic adenosine monophosphate (cAMP) compared to HCN4.

HCN1_Signaling cluster_membrane Neuronal Membrane cluster_effects Cellular Effects HCN1 HCN1 Channel Ih_current Ih Current (Inward Na+/K+) HCN1->Ih_current Synaptic_Input Synaptic Input (e.g., Glutamate) Depolarization Membrane Depolarization Synaptic_Input->Depolarization Depolarization->HCN1 Closes Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 Opens Neuronal_Excitability Decreased Neuronal Excitability Ih_current->Neuronal_Excitability Dendritic_Integration Modulation of Dendritic Integration Ih_current->Dendritic_Integration Rhythmic_Firing Control of Rhythmic Firing Ih_current->Rhythmic_Firing

HCN1 Signaling Pathway in Neurons.
HCN4 Signaling in Sinoatrial Node Cells

HCN4 channels are the primary isoform in the sinoatrial (SA) node of the heart and are fundamental to cardiac pacemaking. Their activity is strongly modulated by cAMP, which is a key component of the sympathetic and parasympathetic regulation of heart rate.

HCN4_Signaling cluster_membrane Sinoatrial Node Cell Membrane cluster_intracellular Intracellular Signaling Beta_Adrenergic_Receptor β-Adrenergic Receptor G_protein Gs Protein Beta_Adrenergic_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces HCN4 HCN4 Channel If_current If 'Funny' Current (Inward Na+/K+) HCN4->If_current Diastolic_Depolarization Increased Slope of Diastolic Depolarization If_current->Diastolic_Depolarization Norepinephrine Norepinephrine (Sympathetic) Norepinephrine->Beta_Adrenergic_Receptor cAMP->HCN4 Directly Binds & Activates Heart_Rate Increased Heart Rate Diastolic_Depolarization->Heart_Rate

HCN4 Signaling Pathway in Cardiac Pacemaker Cells.
Experimental Workflow for Assessing Ivabradine Specificity

The logical flow of an experiment designed to compare the effects of ivabradine on HCN1 and HCN4 channels is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with HCN1 or HCN4 Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Drug_Application Apply Ivabradine (Multiple Concentrations) Voltage_Protocol->Drug_Application Measure_Current Measure Current Inhibition Drug_Application->Measure_Current Dose_Response Generate Dose-Response Curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 Compare_Mechanisms Compare Block Mechanisms Calculate_IC50->Compare_Mechanisms

Workflow for Ivabradine Specificity Assessment.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ivabradine, (+/-)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ivabradine. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.

Hazard Identification and Risk Assessment

Ivabradine hydrochloride may be harmful if inhaled, ingested, or absorbed through the skin, and it can cause irritation to the eyes, skin, and respiratory system.[1][2] It is also classified as very toxic to aquatic life with long-lasting effects.[3][4][5] The toxicological properties of Ivabradine have not been fully investigated, warranting a cautious approach.[1][6]

Hazard ClassificationDescription
Acute Toxicity May be harmful by inhalation, ingestion, or skin absorption.[1]
Irritation May cause eye, skin, or respiratory system irritation.[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Ivabradine to minimize exposure.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N100 or P3 particulate respirator) or a full-face supplied-air respirator for procedures with high dust/aerosol potential.[2][7]To prevent inhalation of airborne particles.[1][2][8]
Eye Protection Safety glasses with side shields or chemical splash goggles.[7][9]To protect eyes from dust and splashes.[1]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[1][9][10]To prevent skin contact and absorption.[6][8]
Body Protection A lab coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][9][10]To protect skin and personal clothing from contamination.

Experimental Workflow for Handling Ivabradine

The following diagram outlines the standard operating procedure for safely handling Ivabradine in a laboratory setting.

Experimental Workflow for Handling Ivabradine cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don appropriate PPE A->B C Prepare well-ventilated workspace (fume hood) B->C D Weigh and handle solid Ivabradine C->D E Prepare solutions D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste via approved chemical waste stream G->H

Caption: Standard operating procedure for handling Ivabradine.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is critical.

Emergency ScenarioProcedural Steps
Spill 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection, heavy rubber gloves, and safety goggles.[1] 3. For powder spills, wet down the material to minimize dust.[7] 4. Absorb spills with an inert material (e.g., sand, diatomaceous earth) and collect into a sealed container for disposal.[2][11] 5. Decontaminate the spill area.
Inhalation 1. Move the individual to fresh air immediately.[1] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][11] 3. Seek immediate medical attention.[1]
Skin Contact 1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] 2. Remove contaminated clothing.[1] 3. Seek medical attention if irritation persists.[6]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6] 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention.[1]
Ingestion 1. Rinse mouth with water. Do not induce vomiting.[1][2] 2. Never give anything by mouth to an unconscious person.[1][2] 3. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of Ivabradine and associated waste is essential to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Ivabradine Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container.[6] Follow all local, state, and federal regulations.
Contaminated Labware Dispose of as hazardous waste. Do not mix with general laboratory waste.
Contaminated PPE Place in a sealed bag or container and dispose of as hazardous waste.[10]

The following diagram illustrates the decision-making process for the disposal of Ivabradine waste.

Caption: Decision workflow for the proper disposal of Ivabradine waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.